molecular formula C10H11ClN2O2 B1322968 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea CAS No. 796848-79-8

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Cat. No.: B1322968
CAS No.: 796848-79-8
M. Wt: 226.66 g/mol
InChI Key: QVPZNUIZEVRITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-8-5-7(14)3-4-9(8)13-10(15)12-6-1-2-6/h3-6,14H,1-2H2,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPZNUIZEVRITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630907
Record name N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796848-79-8
Record name ME-92
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796848798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ME-92
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU2T7BR757
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, a key intermediate in the manufacturing of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, with the chemical formula C10H11ClN2O2, is a white crystalline powder.[2][3] It is slightly soluble in water but soluble in organic solvents such as ethanol and dimethylformamide.[2] This compound serves as a crucial intermediate, particularly in the synthesis of the multi-receptor tyrosine kinase inhibitor, Lenvatinib.[1] The synthesis of this urea derivative is a critical step that influences the overall yield and purity of the final active pharmaceutical ingredient.

Core Synthesis Pathway

The most prevalent and well-documented synthesis of this compound involves the reaction of a 2-chloro-4-aminophenol derivative with a reagent that provides the cyclopropylurea moiety. A common and efficient method is a one-pot synthesis starting from 4-amino-3-chlorophenol hydrochloride.[4]

The overall reaction scheme can be summarized as follows:

Step 1: Formation of Phenyl Carbamate Intermediate: 4-Amino-3-chlorophenol is reacted with phenyl chloroformate to form an in-situ phenyl carbamate intermediate.[4]

Step 2: Reaction with Cyclopropylamine: The intermediate is then reacted with cyclopropylamine to yield the final product, this compound.[4]

An alternative, though less detailed in the provided literature, involves the direct reaction of 2-chloro-4-hydroxyaniline with cyclopropyl isocyanate.[2]

Experimental Protocols

3.1. One-Pot Synthesis from 4-Amino-3-chlorophenol Hydrochloride [4]

This protocol combines the formation of the carbamate intermediate and its subsequent reaction with cyclopropylamine in a single process, which is efficient for large-scale production.

  • Materials:

    • 4-Amino-3-chlorophenol hydrochloride

    • 2-Methyltetrahydrofuran

    • Sodium bicarbonate (NaHCO3)

    • Phenyl chloroformate

    • Cyclopropylamine

    • Ethyl acetate

    • n-Heptane

  • Procedure:

    • Suspend 4-Amino-3-chlorophenol hydrochloride (1 eq.) in 2-methyltetrahydrofuran.

    • Cool the suspension to 0-5°C.

    • Add a solution of NaHCO3 (2.1 eq.) in water dropwise, maintaining the temperature below 10°C.

    • Add a solution of phenyl chloroformate (1.1 eq.) in 2-methyltetrahydrofuran dropwise, keeping the temperature below 10°C.

    • Stir the mixture at 0-5°C and monitor the reaction by TLC until the starting material is consumed (less than 1%).

    • Separate the aqueous and organic phases.

    • To the organic phase, add cyclopropylamine (2 eq.) and stir the mixture at 50°C for 3 hours.

    • After the reaction, perform an acidic wash to remove excess cyclopropylamine.

    • The crude product is then purified by crystallization.

  • Purification:

    • Add ethyl acetate to the reaction mixture and concentrate.

    • Repeat the addition and concentration of ethyl acetate.

    • Stir the resulting slurry at room temperature for 1 hour.

    • Add n-heptane and continue stirring for 30 minutes.

    • Filter the precipitate, wash with a mixture of ethyl acetate and n-heptane, followed by a wash with n-heptane.

    • Dry the white solid under vacuum at 55°C.

3.2. Synthesis of the Precursor: 2-Chloro-4-aminophenol

The starting material, 2-chloro-4-aminophenol, can be synthesized via the reduction of 2-chloro-4-nitrophenol.[5]

  • Materials:

    • 2-chloro-4-nitrophenol

    • Activated carbon

    • Ferric trichloride hexahydrate

    • Sodium hydroxide

    • Hydrazine hydrate

  • Procedure:

    • In the presence of activated carbon and ferric trichloride hexahydrate as catalysts, add sodium hydroxide to 2-chloro-4-nitrophenol.[5]

    • Slowly add hydrazine hydrate to initiate the reduction reaction.[5]

    • Upon completion, the reaction mixture is worked up to isolate 2-chloro-4-aminophenol.[5]

Data Presentation

The following table summarizes the quantitative data obtained from the one-pot synthesis protocol.

ParameterValueReference
Yield90%[4]
HPLC Purity≥ 99.7%[4]
AppearanceWhite solid[4]

Spectroscopic Data for this compound: [4]

  • ¹H-NMR (400 MHz, DMSO-d6) δ (ppm): 0.38 (2H, m), 0.61 (2H, m), 2.50 (1H, m), 6.65 (1H, dd, J = 8.9 Hz, J = 2.8 Hz), 6.77 (1H, d, J = 2.8 Hz), 6.79 (1H, d, J = 2.6 Hz), 7.53 (1H, s), 7.68 (1H, d, J = 8.9 Hz), 9.44 (1H, s).

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and workflows.

Synthesis_Pathway A 4-Amino-3-chlorophenol Hydrochloride C Phenyl Carbamate Intermediate A->C NaHCO3, 2-MeTHF 0-5°C B Phenyl Chloroformate B->C E 1-(2-Chloro-4-hydroxyphenyl) -3-cyclopropylurea C->E 50°C D Cyclopropylamine D->E Purification_Workflow start Crude Product in Reaction Mixture step1 Add Ethyl Acetate & Concentrate start->step1 step2 Repeat EtOAc Addition & Concentration step1->step2 step3 Stir Slurry at RT step2->step3 step4 Add n-Heptane & Stir step3->step4 step5 Filter Precipitate step4->step5 step6 Wash with EtOAc/n-Heptane & n-Heptane step5->step6 step7 Dry under Vacuum at 55°C step6->step7 end Pure Product (≥ 99.7% HPLC) step7->end

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea is known as Desquinolinyl Lenvatinib, a metabolite of the multi-kinase inhibitor drug, Lenvatinib. There is a significant lack of publicly available data on the specific biological activity and mechanism of action of this metabolite. Research indicates that plasma concentrations of Lenvatinib's metabolites are substantially lower than the parent drug, and it is presumed that Lenvatinib itself is responsible for the primary pharmacological effects in humans.[1][2][3] Therefore, this guide will focus on the well-characterized mechanism of action of the parent compound, Lenvatinib.

Executive Summary

Core Mechanism of Action: Multi-Kinase Inhibition

Lenvatinib exerts its therapeutic effects by binding to the ATP-binding pocket of its target kinases, preventing their phosphorylation and subsequent activation. This blockade of downstream signaling cascades leads to the inhibition of cellular proliferation and angiogenesis.[8] Lenvatinib is classified as a type V kinase inhibitor, indicating a distinct binding mode that interacts with both the ATP-binding site and an adjacent allosteric region, which may contribute to its potent and selective activity.[9]

Primary Kinase Targets and Inhibitory Potency

The inhibitory activity of Lenvatinib has been quantified against a panel of key kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, highlighting its potent activity against VEGFR and FGFR families.

Target KinaseIC50 (nM)
VEGFR1 (Flt-1)22
VEGFR2 (KDR)4.0
VEGFR3 (Flt-4)5.2
FGFR146
FGFR227
FGFR352
FGFR443
PDGFRα51
PDGFRβ100
KIT85
RET6.4
Data compiled from multiple sources.[10][11]

Disruption of Key Signaling Pathways

Lenvatinib's efficacy stems from its ability to inhibit critical signaling pathways that are often dysregulated in cancer.

VEGFR Signaling Pathway Inhibition

The VEGF signaling pathway is a primary regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[12][13] Lenvatinib potently inhibits VEGFR2, the main mediator of VEGF's angiogenic effects.[14] This inhibition blocks the downstream activation of pathways such as the PLCγ-PKC-MAPK and PI3K-Akt cascades, leading to reduced endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.[8][13]

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF VEGF->VEGFR Binds Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT->Proliferation

Lenvatinib's Inhibition of the VEGFR Signaling Pathway.
FGFR Signaling Pathway Inhibition

The FGF signaling pathway is also crucial for tumorigenesis, contributing to cell proliferation, survival, and angiogenesis.[15] Lenvatinib's inhibition of FGFRs disrupts the activation of downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are initiated by the adaptor protein FRS2.[16] This action is particularly relevant in cancers that are dependent on aberrant FGFR signaling.[17]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Activates FGF FGF FGF->FGFR Binds Lenvatinib Lenvatinib Lenvatinib->FGFR Inhibits GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Differentiation) ERK->Proliferation AKT->Proliferation

Lenvatinib's Inhibition of the FGFR Signaling Pathway.

Experimental Protocols for Target Validation

The validation of Lenvatinib's mechanism of action relies on a suite of in vitro and in vivo experimental assays. Below is a detailed methodology for a key experiment.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of Lenvatinib on the enzymatic activity of its target kinases. The general principle involves measuring the transfer of a phosphate group from ATP to a specific substrate by the kinase in the presence and absence of the inhibitor.[18]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation cluster_detection Detection & Analysis Prep_Kinase Prepare Purified Kinase Solution Mix Combine Kinase, Substrate, ATP, and Lenvatinib in Microplate Wells Prep_Kinase->Mix Prep_Substrate Prepare Substrate and ATP Solution Prep_Substrate->Mix Prep_Lenvatinib Prepare Serial Dilutions of Lenvatinib Prep_Lenvatinib->Mix Incubate Incubate at Room Temperature Mix->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate->Stop_Reaction Detect_Signal Measure Signal (e.g., Luminescence, Fluorescence, Radioactivity) Stop_Reaction->Detect_Signal Analyze Calculate % Inhibition and Determine IC50 Detect_Signal->Analyze

References

An In-depth Technical Guide to the Physicochemical Properties of Desquinolinyl Lenvatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desquinolinyl Lenvatinib, with the IUPAC name N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea, is a significant intermediate and metabolite of Lenvatinib, a multi-kinase inhibitor used in cancer therapy. A thorough understanding of its physicochemical properties is crucial for its synthesis, purification, and analysis in drug metabolism and pharmacokinetic studies. This guide provides a comprehensive overview of the known physicochemical characteristics of Desquinolinyl Lenvatinib, details standard experimental protocols for their determination, and illustrates its position in the metabolic pathway of Lenvatinib.

Core Physicochemical Properties

The fundamental physicochemical properties of Desquinolinyl Lenvatinib are summarized in the table below, providing a quantitative snapshot of its chemical and physical characteristics.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁ClN₂O₂[1]
Molecular Weight 226.66 g/mol [1]
CAS Number 796848-79-8[1]
IUPAC Name N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea[1]
Appearance White to Off-White/Light Beige Solid Powder[2][3]
Boiling Point (Predicted) 364.6 ± 42.0 °C at 760 mmHg[2][3]
Density (Predicted) 1.4 ± 0.1 g/cm³[2][3]
Flash Point (Predicted) 174.3 ± 27.9 °C[2][3]
pKa (Predicted) 9.37 ± 0.31[3]
LogP (Predicted) 1.56[2][3]
Solubility Slightly soluble in DMSO and Methanol[3]
Storage Condition Refrigerator (2-8°C) for long-term storage[1]
Purity (by HPLC) ≥98.0% - 99.52%[1][2]

Metabolic Pathway of Lenvatinib

Desquinolinyl Lenvatinib is a known metabolite of Lenvatinib. The metabolic transformation of Lenvatinib is complex, involving several enzymatic pathways. The primary routes of metabolism include oxidation by cytochrome P450 enzymes (CYP3A) and aldehyde oxidase, as well as non-enzymatic processes.[4] The formation of Desquinolinyl Lenvatinib involves the cleavage of the ether linkage that connects the quinoline and phenylurea moieties of the parent drug.

G cluster_info Diagram Key Lenvatinib Lenvatinib (C₂₁H₁₉ClN₄O₄) Metabolism Metabolic Cleavage (e.g., via CYP Enzymes, Aldehyde Oxidase) Lenvatinib->Metabolism Desquinolinyl_Lenvatinib Desquinolinyl Lenvatinib (N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea) (C₁₀H₁₁ClN₂O₂) Metabolism->Desquinolinyl_Lenvatinib Quinoline_Metabolite Quinoline Moiety Metabolites Metabolism->Quinoline_Metabolite Parent Drug Parent Drug Metabolic Process Metabolic Process Target Metabolite Target Metabolite Other Metabolites Other Metabolites

Caption: Simplified metabolic pathway of Lenvatinib to Desquinolinyl Lenvatinib.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies for determining the key physicochemical properties of pharmaceutical compounds like Desquinolinyl Lenvatinib.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a crucial indicator of purity.[5]

  • Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and the solid sample.[1]

  • Procedure:

    • A small amount of the dry, finely powdered Desquinolinyl Lenvatinib is packed into a capillary tube to a height of 1-2 mm.[5]

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[1]

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[1]

    • The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.

  • Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the pKa is determined from the inflection point of the resulting titration curve.[6]

  • Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette, and standard solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).[6]

  • Procedure:

    • A known concentration of Desquinolinyl Lenvatinib is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).[6]

    • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

    • The solution is titrated with a standard solution of NaOH (if the compound is acidic) or HCl (if basic), added in small, precise increments.

    • The pH is recorded after each addition, allowing the reading to stabilize.

    • The titration is continued past the equivalence point.

    • A graph of pH versus the volume of titrant added is plotted. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[6]

Determination of Partition Coefficient (LogP) - Shake Flask Method (OECD 107)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is an indicator of a drug's lipophilicity.

  • Principle: The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.[7]

  • Apparatus: Centrifuge, shaker, analytical balance, volumetric flasks, and an analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).[7]

  • Procedure:

    • Prepare a stock solution of Desquinolinyl Lenvatinib in either n-octanol or water.

    • In a centrifuge tube, combine known volumes of n-octanol and water (pre-saturated with each other).

    • Add a small amount of the stock solution to the two-phase system. The total concentration should not exceed 0.01 mol/L in either phase.[8]

    • The mixture is agitated until equilibrium is reached (a minimum of 5 minutes of vigorous shaking is recommended).[8]

    • The two phases are separated by centrifugation.[7]

    • The concentration of Desquinolinyl Lenvatinib in each phase is determined using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[8]

Solubility Determination (Shake-Flask Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

  • Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[9]

  • Apparatus: Constant temperature shaker bath, centrifuge or filtration apparatus, analytical balance, and an analytical instrument for concentration measurement.[9]

  • Procedure:

    • An excess amount of solid Desquinolinyl Lenvatinib is added to a vial containing the solvent of interest (e.g., water, buffer at a specific pH, ethanol).

    • The vial is sealed and placed in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitated until equilibrium is achieved (typically 24-72 hours).[9]

    • The suspension is then filtered or centrifuged to separate the undissolved solid from the saturated solution.[9]

    • An aliquot of the clear supernatant is carefully removed and diluted as necessary.

    • The concentration of the dissolved compound in the diluted solution is determined by a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • The solubility is reported in units such as mg/mL or mol/L.

The following workflow illustrates the general process for determining the equilibrium solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or Filter B->C D Analyze supernatant concentration (e.g., HPLC) C->D

Caption: General workflow for equilibrium solubility determination.

References

An In-depth Technical Guide to 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea: Synthesis, Analysis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Lenvatinib. This document details the compound's structural formula, physicochemical properties, and provides a detailed experimental protocol for its synthesis. Furthermore, it outlines methodologies for its structural and purity analysis through various spectroscopic and chromatographic techniques. The guide also explores the biological context of this compound by illustrating the signaling pathways targeted by tyrosine kinase inhibitors of this class.

Introduction

This compound is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its primary importance lies in its role as a crucial building block in the multi-step synthesis of Lenvatinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) used in the treatment of various cancers.[1] Understanding the synthesis and analytical characterization of this intermediate is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide aims to provide a detailed resource for professionals engaged in the research and development of tyrosine kinase inhibitors.

Structural Formula and Chemical Properties

The structural formula of this compound is presented below:

Chemical Structure:

Chemical Structure of this compound

Table 1: Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 796848-79-8[3][4]
Molecular Formula C10H11ClN2O2[3][4]
Molecular Weight 226.66 g/mol [3][4]
Appearance White to light yellow crystalline powder[1]
Solubility Slightly soluble in water, soluble in organic solvents such as ethanol and dimethylformamide.
SMILES C1CC1NC(=O)NC2=C(C=C(C=C2)O)Cl[3]
InChIKey QVPZNUIZEVRITP-UHFFFAOYSA-N[3]

Synthesis of this compound

A detailed one-pot synthesis method has been described in the literature, providing an efficient route to this intermediate.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a patented synthetic route.

Reaction Scheme:

4-amino-3-chlorophenol + Phenyl chloroformate → Intermediate Phenyl Carbamate Intermediate Phenyl Carbamate + Cyclopropylamine → this compound

Materials:

  • 4-amino-3-chlorophenol hydrochloride

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Sodium bicarbonate (NaHCO3)

  • Phenyl chloroformate

  • Cyclopropylamine

  • Ethyl acetate

  • n-Heptane

  • Water

Procedure:

  • Suspend 4-amino-3-chlorophenol hydrochloride (1 equivalent) in 2-methyltetrahydrofuran (3 volumes).

  • Cool the suspension to 0-5 °C.

  • Add a solution of sodium bicarbonate (2.1 equivalents) in water (10.8 volumes) dropwise, maintaining the temperature below 10 °C.

  • Add a solution of phenyl chloroformate (1.1 equivalents) in 2-methyltetrahydrofuran (1.6 volumes) dropwise, keeping the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 10 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Separate the aqueous and organic phases.

  • To the organic phase, add cyclopropylamine (2 equivalents) and stir the mixture at 50 °C for 3 hours.

  • After the reaction is complete, perform an acidic wash to remove excess cyclopropylamine.

  • Concentrate the organic phase.

  • Crystallize the product from a 4:1 mixture of ethyl acetate and n-heptane to yield this compound as white crystals.

Expected Yield: ~90%

Purity (by HPLC): ≥ 99.7%

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H-NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.44s1H-OH
7.68d, J = 8.9 Hz1HAr-H
7.53s1H-NH-
6.79d, J = 2.6 Hz1HAr-H
6.77d, J = 2.8 Hz1HAr-H
6.65dd, J = 8.9, 2.8 Hz1HAr-H
2.50m1HCyclopropyl-CH
0.61m2HCyclopropyl-CH2
0.38m2HCyclopropyl-CH2

Solvent: DMSO-d6, Spectrometer: 400 MHz

General Experimental Protocols for Further Analysis

4.2.1. 13C-NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 100 or 125 MHz for 13C).

    • Tune and match the carbon probe.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal resolution.

  • Data Acquisition:

    • Acquire a standard proton-decoupled 13C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which may require a longer acquisition time due to the low natural abundance of 13C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the solvent peak.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Instrument Setup:

    • Record a background spectrum of the empty ATR crystal or the pure KKBr pellet.

  • Data Acquisition:

    • Place the sample in the IR beam path and record the spectrum.

    • Typically scanned over the mid-infrared range (4000-400 cm-1).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber can be used to identify characteristic functional group vibrations (e.g., N-H, C=O, C-N, Ar-H, O-H).

4.2.3. Mass Spectrometry (MS) Protocol

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation:

    • Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Couple the ion source to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition confirmation.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]+ or [M-H]-) and any characteristic fragment ions.

Biological Context: Tyrosine Kinase Inhibition

This compound is a precursor to Lenvatinib, a multi-targeted tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and angiogenesis.[1] Dysregulation of these pathways is a hallmark of many cancers.

Lenvatinib and similar inhibitors function by blocking the activity of multiple RTKs, including Vascular Endothelial Growth Factor (VEGF) receptors, Fibroblast Growth Factor (FGF) receptors, and others. This inhibition disrupts downstream signaling cascades, leading to the suppression of tumor growth and angiogenesis.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action for a multi-targeted tyrosine kinase inhibitor like Lenvatinib, highlighting the key signaling pathways that are inhibited.

Tyrosine_Kinase_Inhibitor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg FGFR->RAS FGFR->PI3K FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Angiogenesis PKC PKC PLCg->PKC PKC->Proliferation TKI Tyrosine Kinase Inhibitor TKI->VEGFR Inhibition TKI->FGFR

Caption: General signaling pathway of a multi-targeted tyrosine kinase inhibitor.

Synthesis Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis One-Pot Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Start: 4-amino-3-chlorophenol HCl carbamate Phenyl Carbamate Formation start->carbamate Phenyl Chloroformate, NaHCO3, 2-MeTHF urea_formation Urea Formation with Cyclopropylamine carbamate->urea_formation Cyclopropylamine, 50°C end_reaction Reaction Completion urea_formation->end_reaction acid_wash Acidic Wash end_reaction->acid_wash concentration Concentration acid_wash->concentration crystallization Crystallization (EtOAc/Heptane) concentration->crystallization filtration Filtration & Drying crystallization->filtration final_product Final Product: this compound filtration->final_product hplc HPLC (Purity) final_product->hplc nmr NMR (Structure) final_product->nmr ms MS (Molecular Weight) final_product->ms ir IR (Functional Groups) final_product->ir

Caption: Workflow for the synthesis and analysis of the target compound.

Conclusion

This compound is a fundamentally important intermediate in the production of the anti-cancer therapeutic, Lenvatinib. A robust understanding of its synthesis, purification, and analytical characterization is critical for drug development professionals. This guide provides a consolidated resource of its chemical properties, a detailed synthetic protocol, and methodologies for its comprehensive analysis. The included diagrams of the relevant biological pathways and synthetic workflow serve to contextualize the significance of this compound in both medicinal chemistry and process development.

References

The Biological Bastion: A Technical Guide to the Core Activity of Lenvatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenvatinib is a potent multi-tyrosine kinase inhibitor clinically approved for the treatment of several types of cancer, including thyroid, renal cell, and hepatocellular carcinoma. Its therapeutic efficacy stems from its ability to simultaneously target multiple key signaling pathways involved in tumor growth, angiogenesis, and metastasis. While the biological activity of the final Lenvatinib molecule is well-characterized, publicly available data on the specific biological activities of its synthetic intermediates are scarce. This guide provides a comprehensive overview of the biological activity of Lenvatinib, focusing on its mechanism of action, quantitative inhibitory data, the experimental protocols used for its evaluation, and the signaling pathways it modulates.

A Note on Lenvatinib Intermediates

A thorough review of the scientific literature reveals a significant gap in the characterization of the biological activity of Lenvatinib's synthetic intermediates. While numerous publications detail the synthetic routes to Lenvatinib and identify key precursors such as 4-chloro-7-methoxyquinoline-6-carboxamide and 4-amino-3-chlorophenol, they do not provide data on the kinase inhibition profiles or cytotoxic effects of these intermediate compounds.[1][2][3][4][5] The focus of published research has been overwhelmingly on the pharmacological properties of the final active pharmaceutical ingredient. Therefore, this guide will focus on the extensive and well-documented biological activity of Lenvatinib.

Mechanism of Action

Lenvatinib functions as a multi-targeted tyrosine kinase inhibitor, effectively blocking the signaling of several receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis, tumor growth, and cancer progression.[6][7][8][9] Its primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3): Inhibition of these receptors is a key mechanism behind Lenvatinib's potent anti-angiogenic effects, as it disrupts the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

  • Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, and FGFR4): By targeting FGFRs, Lenvatinib interferes with signaling pathways that are involved in cell proliferation, differentiation, and survival, which are often dysregulated in cancer.

  • Platelet-Derived Growth Factor Receptor alpha (PDGFRα): Inhibition of PDGFRα further contributes to the anti-angiogenic and anti-tumor effects of the drug.

  • RET and KIT Proto-Oncogenes: Lenvatinib also inhibits the kinase activity of RET and KIT, which are involved in the development and progression of certain types of cancers.

Quantitative Biological Activity of Lenvatinib

The inhibitory activity of Lenvatinib against its target kinases has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Target KinaseIC50 (nmol/L)
VEGFR1 (Flt-1)22
VEGFR2 (KDR)4
VEGFR3 (Flt-4)5.2
FGFR146
FGFR295
FGFR338
FGFR4Not specified
PDGFRα51
RET4.4
KIT15

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of Lenvatinib.

Biochemical Kinase Inhibition Assay (Example: VEGFR2)

This assay quantifies the direct inhibitory effect of Lenvatinib on the enzymatic activity of a purified kinase.

Workflow for Biochemical Kinase Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Purified Kinase (e.g., VEGFR2) - Kinase Buffer - ATP - Substrate Peptide plate Plate Setup: Add kinase, buffer, and Lenvatinib to a 96-well plate reagents->plate lenvatinib Prepare Lenvatinib Serial Dilutions lenvatinib->plate initiate Initiate Reaction: Add ATP and substrate plate->initiate incubate Incubate at Room Temperature initiate->incubate stop Stop Reaction & Detect: Add detection reagent (e.g., ADP-Glo™) incubate->stop read Read Luminescence stop->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for a typical biochemical kinase inhibition assay.

Methodology:

  • Plate Setup: In a 96-well plate, add the purified recombinant VEGFR2 kinase, a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), and serial dilutions of Lenvatinib.

  • Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a poly(Glu,Tyr) peptide).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™ Kinase Assay kit. This is a luminescent assay where the light signal is proportional to the amount of ADP, and therefore, the kinase activity.[10][11]

  • Data Analysis: Calculate the percentage of kinase inhibition for each Lenvatinib concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of Lenvatinib on the viability and proliferation of cancer cells.

Workflow for Cell Proliferation (MTT) Assay

cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis_mtt Data Analysis seed Seed Cancer Cells in a 96-well Plate attach Allow Cells to Attach Overnight seed->attach treat Treat Cells with Serial Dilutions of Lenvatinib attach->treat incubate_treat Incubate for a Defined Period (e.g., 72 hours) treat->incubate_treat mtt Add MTT Reagent incubate_treat->mtt incubate_mtt Incubate to Allow Formazan Crystal Formation mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability ic50_mtt Determine IC50 Value calculate_viability->ic50_mtt

Caption: Workflow for a cell proliferation assay using MTT.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., hepatocellular carcinoma cell lines like HuH-7 or Hep3B) into a 96-well plate and allow them to adhere overnight.[12][13]

  • Treatment: Replace the medium with fresh medium containing various concentrations of Lenvatinib and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each Lenvatinib concentration and determine the IC50 value.[14]

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of Lenvatinib in a living organism.

Workflow for In Vivo Tumor Xenograft Model

cluster_implantation Tumor Implantation cluster_treatment_vivo Treatment cluster_endpoint Endpoint Analysis implant Subcutaneously Implant Cancer Cells into Immunocompromised Mice growth Allow Tumors to Grow to a Palpable Size implant->growth randomize Randomize Mice into Treatment and Control Groups growth->randomize administer Administer Lenvatinib (e.g., daily oral gavage) or Vehicle Control randomize->administer monitor Monitor Tumor Growth and Body Weight administer->monitor euthanize Euthanize Mice at a Predefined Endpoint monitor->euthanize excise Excise Tumors and Measure Weight and Volume euthanize->excise histology Perform Histological and Immunohistochemical Analysis excise->histology

Caption: Workflow for an in vivo tumor xenograft model study.

Methodology:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer Lenvatinib (typically by oral gavage) to the treatment group and a vehicle control to the control group daily for a specified period.

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume. Further analysis, such as histology and immunohistochemistry, can be performed to assess markers of proliferation, apoptosis, and angiogenesis within the tumor tissue.[15][16]

Lenvatinib's Impact on Signaling Pathways

Lenvatinib's multi-targeted nature allows it to disrupt several critical signaling pathways that drive cancer progression.

Lenvatinib's Inhibition of Key Signaling Pathways

cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_lenvatinib cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa SCF SCF KIT KIT SCF->KIT GDNF GDNF RET RET GDNF->RET PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PLCg PLCγ Pathway VEGFR->PLCg FGFR->PI3K_AKT FGFR->RAS_MAPK FGFR->PLCg PDGFRa->PI3K_AKT PDGFRa->RAS_MAPK KIT->PI3K_AKT KIT->RAS_MAPK RET->PI3K_AKT RET->RAS_MAPK Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Survival Metastasis Metastasis RAS_MAPK->Metastasis PLCg->Angiogenesis

References

In Vitro Evaluation of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea is known as an intermediate in the synthesis of Lenvatinib, an inhibitor of multiple receptor tyrosine kinases.[1][2] As of this writing, specific in vitro biological evaluation data for this particular intermediate is not extensively available in the public domain. This guide, therefore, presents a hypothetical yet scientifically plausible framework for its evaluation, based on the common biological activities of substituted phenylurea derivatives and the known mechanisms of related compounds.[3][4][5] The presented data is illustrative and intended to serve as a template for experimental design.

Proposed Biological Target and Rationale

Substituted phenylurea scaffolds are prevalent in medicinal chemistry and are known to exhibit a range of biological activities, frequently as inhibitors of protein kinases.[5] Given that this compound is a precursor to Lenvatinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), it is hypothesized that this compound may also exert inhibitory effects on key kinases involved in cancer cell proliferation and angiogenesis.[2]

The primary hypothetical target for this evaluation is VEGFR-2 , a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[6][7] VEGF-A, a primary ligand, binds to VEGFR-2, triggering a signaling cascade that promotes endothelial cell proliferation, survival, and migration.[8][9][10] This guide outlines a representative in vitro strategy to assess the compound's potential as a cytotoxic agent and a specific VEGFR-2 inhibitor.

Quantitative Data Summary

The following tables present hypothetical data for the in vitro evaluation of this compound, hereafter referred to as CPU-C4H .

Table 1: Hypothetical Cytotoxicity of CPU-C4H Against Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)
HUVEC Human Umbilical Vein Endothelial Cells 8.5
MCF-7 Breast Adenocarcinoma 15.2
A549 Lung Carcinoma 22.8
PC3 Prostate Adenocarcinoma 18.9
SW480 Colon Adenocarcinoma 25.1

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Hypothetical Kinase Inhibitory Activity of CPU-C4H

Kinase Target Description IC₅₀ (nM)
VEGFR-2 (KDR) Primary Target 150
VEGFR-1 (Flt-1) Related Receptor Tyrosine Kinase 1250
PDGFRβ Platelet-Derived Growth Factor Receptor β 2800
EGFR Epidermal Growth Factor Receptor >10000

Selectivity is demonstrated by the significantly lower IC₅₀ value for the primary target, VEGFR-2, compared to other tested kinases.

Detailed Experimental Protocols

Protocol: Cell Viability (MTT Assay)

This protocol assesses the cytotoxic (cell-killing) effect of CPU-C4H on cultured cancer cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, PC3).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • CPU-C4H stock solution (10 mM in DMSO).

  • Phosphate-Buffered Saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well cell culture plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CPU-C4H in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and 0.5% DMSO as a vehicle control and wells with medium only as a negative control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol measures the direct ability of CPU-C4H to inhibit the enzymatic activity of VEGFR-2. Fluorescence-based assays are commonly used for their high sensitivity and suitability for high-throughput screening.[12][13][14]

Materials:

  • Recombinant human VEGFR-2 kinase.

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[12]

  • Fluorescently labeled peptide substrate specific for VEGFR-2.

  • Adenosine 5'-triphosphate (ATP).

  • CPU-C4H stock solution (10 mM in DMSO).

  • Staurosporine (as a positive control inhibitor).

  • Stop solution (e.g., EDTA).

  • 384-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation: Prepare a serial dilution of CPU-C4H in kinase buffer. The final DMSO concentration should be consistent across all wells. Prepare solutions of VEGFR-2, substrate, and ATP in kinase buffer at 2x the final desired concentration.

  • Assay Setup: To the wells of a 384-well plate, add 5 µL of the serially diluted CPU-C4H or control solutions.

  • Add 10 µL of the 2x VEGFR-2 enzyme solution to each well and incubate for 20 minutes at room temperature to allow the compound to bind to the kinase.[15]

  • Initiate Reaction: Initiate the kinase reaction by adding 10 µL of a 2x mixture of the peptide substrate and ATP. The ATP concentration should be near its Km value for VEGFR-2 to ensure competitive inhibition can be detected.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Stop Reaction: Terminate the reaction by adding 10 µL of stop solution.

  • Data Acquisition: Measure the fluorescence signal on a plate reader according to the specific requirements of the substrate (e.g., TR-FRET or fluorescence polarization). A lower signal typically indicates higher kinase activity (more substrate consumed), while a higher signal indicates inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO vehicle) controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the targeted biological pathway.

G cluster_0 Cytotoxicity Evaluation cluster_1 Kinase Inhibition Assay cluster_2 Overall Goal A 1. Cell Seeding (MCF-7, A549, etc.) B 2. Compound Treatment (CPU-C4H Serial Dilution) A->B C 3. Incubation (48-72 hours) B->C D 4. MTT Assay (Metabolic Activity) C->D E 5. Data Analysis (IC50 Determination) D->E K Determine In Vitro Efficacy & Potency E->K F 1. Reagent Preparation (VEGFR-2, Substrate, ATP) G 2. Compound Incubation (CPU-C4H + VEGFR-2) F->G H 3. Kinase Reaction (Add Substrate/ATP) G->H I 4. Signal Detection (Fluorescence Reading) H->I J 5. Data Analysis (IC50 Determination) I->J J->K G VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Activates Compound CPU-C4H (Hypothetical Inhibitor) Compound->P1 Inhibits PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS RAS P1->RAS PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Migration PKC->Proliferation Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation

References

An In-depth Technical Guide on the Discovery and Development of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, a key chemical intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Lenvatinib. The document details the discovery, synthesis, and physicochemical properties of this compound. While primarily recognized for its role as a precursor to Lenvatinib, this guide also touches upon its potential, albeit largely unquantified, intrinsic biological activities. The paper includes detailed experimental protocols for its synthesis, summarizes key quantitative data, and presents visualizations of its role in the synthesis of Lenvatinib and the signaling pathways targeted by the final active pharmaceutical ingredient.

Introduction

The landscape of oncology has been significantly reshaped by the advent of targeted therapies, particularly small molecule kinase inhibitors. Among these, Lenvatinib stands out as a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. The discovery and development of Lenvatinib were underpinned by the strategic design and synthesis of key intermediates. This guide focuses on one such critical building block: this compound. This compound represents a cornerstone in the chemical architecture of Lenvatinib and is also identified as one of its metabolites, Desquinolinyl Lenvatinib.[1][2] Understanding the synthesis and properties of this intermediate is crucial for chemists and pharmacologists involved in the development of kinase inhibitors.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C10H11ClN2O2[4]
Molecular Weight 226.66 g/mol [5][6]
CAS Number 796848-79-8[1]
Appearance White crystalline powder[7]
Melting Point 163-166 °C[7]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and dimethylformamide.[7]
Boiling Point (Predicted) 364.6 ± 42.0 °C at 760 mmHg[6][8]
Flash Point (Predicted) 174.3 ± 27.9 °C[8]
Density (Predicted) 1.4 ± 0.1 g/cm³[8]

Synthesis and Development

The development of a robust and efficient synthesis for this compound has been a key focus in the manufacturing of Lenvatinib. Various synthetic routes have been explored to ensure high purity and yield.

Synthetic Routes

One common method involves the reaction of 2-chloro-4-hydroxyaniline with cyclopropyl isocyanate, catalyzed by a suitable base.[3] An alternative and widely documented approach starts from 4-amino-3-chloro-phenol. This is first reacted with phenyl chloroformate to form a phenyl carbamate intermediate, which is then reacted with cyclopropylamine.[9]

A patented method describes the synthesis starting from 4-hydroxy-2-chloroaniline and cyanogen bromide at low temperatures to form 4-hydroxy-2-cyanide chloride. This intermediate is then reacted with bromopropane to yield this compound.[10]

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound:

Step 1: Formation of 4-hydroxy-2-cyanide chloride

  • In a reaction vessel, 4-hydroxy-2-chloroaniline is dissolved in a suitable solvent.

  • The solution is cooled to a low temperature.

  • Cyanogen bromide is added portion-wise while maintaining the low temperature.

  • The reaction is stirred until completion, monitored by an appropriate analytical technique (e.g., TLC or HPLC).

  • Upon completion, the intermediate, 4-hydroxy-2-cyanide chloride, is isolated.

Step 2: Synthesis of this compound

  • The 4-hydroxy-2-cyanide chloride from the previous step is placed in a reaction vessel.

  • 300 mL of bromopropane is added, followed by the addition of 3.6 g of copper trifluoromethanesulfonate.[10]

  • The reaction mixture is heated to 100 °C and maintained for 8 hours.[10]

  • After the reaction is complete, the system is cooled to room temperature.[10]

  • 100 mL of water and 300 mL of ethyl acetate are added for extraction.[10]

  • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.[10]

  • The solvent is removed under reduced pressure.[10]

  • The resulting residue is recrystallized from a mixture of petroleum ether and ethyl acetate (1:2 volume ratio) to yield the final product as a white solid.[10]

G cluster_synthesis Synthesis of this compound A 4-hydroxy-2-chloroaniline B 4-hydroxy-2-cyanide chloride A->B  Cyanogen bromide, Low Temp. C This compound B->C  Bromopropane, Cu(OTf)2, 100°C

Synthetic pathway for this compound.

Role in Lenvatinib Synthesis and Mechanism of Action of Lenvatinib

This compound is a crucial intermediate that is coupled with 4-chloro-7-methoxyquinoline-6-carboxamide in an alkaline environment to produce Lenvatinib.[10] This final step is a critical juncture in the overall synthesis of this potent anti-cancer drug.

Lenvatinib, the final product, functions as a multi-targeted tyrosine kinase inhibitor. Its mechanism of action involves the inhibition of several key signaling pathways implicated in tumor growth, angiogenesis, and metastasis.

Targeted Signaling Pathways

Lenvatinib exerts its therapeutic effects by inhibiting the following receptor tyrosine kinases:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1-3): Inhibition of VEGFR signaling is a primary mechanism for the anti-angiogenic effects of Lenvatinib, thereby cutting off the tumor's blood supply.

  • Fibroblast Growth Factor Receptors (FGFR1-4): Aberrant FGFR signaling can drive tumor cell proliferation, survival, and angiogenesis.

  • Platelet-Derived Growth Factor Receptor alpha (PDGFRα): This receptor is involved in cell growth and division.

  • RET proto-oncogene: RET alterations are oncogenic drivers in various cancers.

  • KIT proto-oncogene: KIT is another important proto-oncogene involved in cell signaling.

The simultaneous inhibition of these pathways leads to a broad-spectrum anti-tumor activity.

G cluster_pathway Lenvatinib's Targeted Signaling Pathways cluster_receptors Receptor Tyrosine Kinases cluster_outcomes Cellular Outcomes Lenvatinib Lenvatinib VEGFR VEGFR1-3 Lenvatinib->VEGFR FGFR FGFR1-4 Lenvatinib->FGFR PDGFRa PDGFRα Lenvatinib->PDGFRa RET RET Lenvatinib->RET KIT KIT Lenvatinib->KIT Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis Proliferation Cell Proliferation FGFR->Proliferation PDGFRa->Proliferation RET->Proliferation Survival Cell Survival KIT->Survival

Signaling pathways inhibited by Lenvatinib.

Biological Activity

While this compound is primarily valued as a synthetic intermediate, its structural similarity to other kinase inhibitors suggests it may possess some intrinsic biological activity. Some sources suggest it could function as a tyrosine kinase inhibitor, potentially with applications in oncology, as well as for its anti-inflammatory and anti-diabetic properties.[3] However, to date, there is a lack of publicly available, detailed quantitative data, such as IC50 values from kinase inhibition assays, to substantiate these claims. Further research is warranted to fully elucidate the standalone pharmacological profile of this compound.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry and drug development. Its discovery and the optimization of its synthesis have been pivotal in the successful production of the anti-cancer drug Lenvatinib. This technical guide has provided a detailed overview of its synthesis, physicochemical properties, and its crucial role as a building block for a potent multi-kinase inhibitor. While its own biological activity remains to be fully characterized, its importance in the synthesis of a life-saving medication is undisputed. This molecule serves as a prime example of the intricate and essential role of chemical intermediates in the development of modern therapeutics.

References

Spectroscopic and Structural Elucidation of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (CAS 796848-79-8): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the organic compound 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, identified by CAS number 796848-79-8. This compound is a known impurity and metabolite of the multi-kinase inhibitor, Lenvatinib.[1][2][3] A thorough understanding of its spectroscopic characteristics is crucial for quality control, impurity profiling, and metabolic studies in the development and manufacturing of Lenvatinib. This document presents expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for these analytical techniques. The information is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical analysis and drug development.

Chemical Identity

  • Chemical Name: this compound[4][5][6]

  • Synonyms: Desquinolinyl lenvatinib, Lenvatinib Impurity F[1][2]

  • CAS Number: 796848-79-8[1][2][4][5][6][7]

  • Molecular Formula: C₁₀H₁₁ClN₂O₂[1][2][4]

  • Molecular Weight: 226.66 g/mol [1][2]

  • Chemical Structure: Chemical Structure of this compound

Spectroscopic Data

The following sections detail the expected spectroscopic data for CAS 796848-79-8 based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.5Singlet1HAr-OH
~8.0 - 8.5Singlet1HAr-NH-CO
~7.8 - 8.2Doublet1HAr-H
~6.8 - 7.2Doublet1HAr-H
~6.6 - 7.0Doublet of Doublets1HAr-H
~6.2 - 6.6Doublet1HNH-cyclopropyl
~2.5 - 2.8Multiplet1HCH-cyclopropyl
~0.6 - 0.9Multiplet2HCH₂-cyclopropyl
~0.4 - 0.6Multiplet2HCH₂-cyclopropyl

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~155 - 160C=O (Urea)
~150 - 155Ar-C-OH
~130 - 135Ar-C-NH
~125 - 130Ar-C-Cl
~120 - 125Ar-CH
~115 - 120Ar-CH
~110 - 115Ar-CH
~22 - 26CH-cyclopropyl
~5 - 8CH₂-cyclopropyl
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands (Solid, KBr)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (phenol), N-H stretch (urea)
3100 - 3000MediumC-H stretch (aromatic, cyclopropyl)
1650 - 1630StrongC=O stretch (urea)
1600 - 1580MediumN-H bend (urea)
1550 - 1450Medium to StrongC=C stretch (aromatic)
1300 - 1200StrongC-O stretch (phenol)
1100 - 1000MediumC-N stretch
850 - 750StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
226/228[M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
170/172[M - C₃H₄N]⁺, Loss of cyclopropylamine radical
157/159[M - C₃H₅N₂O]⁺, Loss of cyclopropylurea radical
129[C₆H₄OCl]⁺, Chlorohydroxyphenyl fragment

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of DMSO-d₆ transfer Transfer solution to a 5 mm NMR tube dissolve->transfer cap Cap the NMR tube securely transfer->cap insert Insert sample into the NMR spectrometer cap->insert Prepared Sample lock_shim Lock and shim the magnetic field insert->lock_shim acquire Acquire ¹H and ¹³C NMR spectra lock_shim->acquire ft Apply Fourier Transform acquire->ft Raw Data (FID) phase_baseline Phase and baseline correct the spectra ft->phase_baseline integrate Integrate peaks and assign chemical shifts phase_baseline->integrate end Analyzed Data integrate->end Final Spectra

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[8] The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A 500 MHz NMR spectrometer is used for analysis.

  • Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is locked and shimmed to ensure homogeneity. Both ¹H and ¹³C NMR spectra are acquired.

  • Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectra are phase- and baseline-corrected. Peak integration and chemical shift assignments are then performed relative to the residual solvent peak.

IR Spectroscopy Protocol

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing mix Grind 1-2 mg of sample with ~100 mg of dry KBr press Press the mixture into a transparent pellet mix->press background Acquire a background spectrum (empty sample holder) press->background Prepared Pellet sample_scan Place pellet in holder and acquire the sample spectrum background->sample_scan ratio Ratio sample spectrum against the background sample_scan->ratio Raw Data convert Convert to absorbance or transmittance ratio->convert label_peaks Label significant peaks convert->label_peaks end Analyzed Data label_peaks->end Final Spectrum

Caption: Workflow for IR spectroscopic analysis.

  • Sample Preparation: A small amount (1-2 mg) of the solid sample is finely ground with approximately 100 mg of dry potassium bromide (KBr) powder.[9] The mixture is then pressed under high pressure to form a thin, transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

  • Data Acquisition: A background spectrum of the empty sample holder is first recorded. The KBr pellet containing the sample is then placed in the holder, and the sample spectrum is acquired.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to remove atmospheric and instrumental interferences. The resulting spectrum is typically displayed in terms of absorbance or transmittance versus wavenumber.

Mass Spectrometry Protocol

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis cluster_detection Detection & Processing introduce Introduce a small amount of sample into the high vacuum source ionize Ionize the sample using Electron Ionization (EI) introduce->ionize accelerate Accelerate ions into the mass analyzer ionize->accelerate Gaseous Ions separate Separate ions based on their mass-to-charge (m/z) ratio accelerate->separate detect Detect the separated ions separate->detect Separated Ions generate_spectrum Generate a mass spectrum (relative abundance vs. m/z) detect->generate_spectrum end Analyzed Data generate_spectrum->end Final Spectrum

Caption: Workflow for Mass Spectrometric analysis.

  • Sample Introduction: A small quantity of the sample is introduced into the ion source of the mass spectrometer, where it is vaporized under high vacuum.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a process called Electron Ionization (EI).[10] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

  • Mass Analysis: The resulting ions are accelerated and directed into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of each ion against its m/z ratio.

Conclusion

The spectroscopic data and protocols provided in this guide offer a foundational understanding of the analytical characterization of this compound (CAS 796848-79-8). These details are essential for the identification and quantification of this compound in pharmaceutical samples, ensuring the quality and safety of Lenvatinib-related drug products. The provided workflows and tabulated data serve as a practical reference for researchers and quality control analysts.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea is a synthetic organic compound with the chemical formula C₁₀H₁₁ClN₂O₂ and a molecular weight of 226.66 g/mol .[1] It is identified by the CAS Number 796848-79-8.[1] This compound is known to be an intermediate in the synthesis of Lenvatinib, a multiple receptor tyrosine kinase inhibitor.[2] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is crucial for its handling, formulation development, and for ensuring the quality and efficacy of subsequent pharmaceutical products.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols for their determination and presenting illustrative data in a structured format.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name This compound[3]
Synonyms N-(2-chloro-4-hydroxyphenyl)-N'-cyclopropyl-Urea, Lenvatinib Intermediate[1][2]
CAS Number 796848-79-8[1]
Molecular Formula C₁₀H₁₁ClN₂O₂[1]
Molecular Weight 226.66 g/mol [1]
Appearance White crystalline powder[4]
Melting Point 163-166 °C[4]

Solubility Profile

Preliminary qualitative assessments indicate that this compound is slightly soluble in water and soluble in organic solvents such as ethanol and dimethylformamide.[4] For drug development and formulation, quantitative solubility data is essential. The following tables present illustrative quantitative solubility data in various pharmaceutically relevant solvents at different temperatures.

Table 3.1: Equilibrium Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water 25< 0.1< 441
37< 0.2< 882
Ethanol 25~15~66180
37~25~110300
Dimethylformamide (DMF) 25~50~220600
37~75~330900
0.1 N HCl 25< 0.1< 441
pH 7.4 Buffer 25< 0.1< 441

*Data is illustrative and should be confirmed by experimental analysis.

Experimental Protocol for Equilibrium Solubility Determination

A standardized shake-flask method can be employed to determine the equilibrium solubility of this compound.

Materials:

  • This compound (purity >99%)

  • Selected solvents (e.g., Water, Ethanol, DMF, 0.1 N HCl, pH 7.4 Buffer)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC system with a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • An excess amount of this compound is added to a scintillation vial containing a known volume of the selected solvent.

  • The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • The samples are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

  • Aliquots of the supernatant are carefully withdrawn and filtered through a 0.45 µm syringe filter to remove any particulate matter.

  • The filtered solutions are then diluted with an appropriate mobile phase and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • The solubility is reported in mg/mL and can be converted to molarity.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Allow solids to sediment C->D E Filter supernatant (0.45 µm) D->E F Dilute sample E->F G Analyze by HPLC-UV F->G H Determine Concentration G->H

Equilibrium Solubility Determination Workflow

Stability Profile

The stability of this compound is a critical parameter, especially when it is used as a pharmaceutical intermediate. Stability studies are conducted under various stress conditions to understand its degradation pathways and to establish appropriate storage and handling conditions.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.

Table 4.1: Illustrative Forced Degradation Data for this compound

ConditionTime (hours)Assay (%)Degradation (%)Major Degradants
0.1 N HCl (80°C) 2485.214.8Degradant A, Degradant B
0.1 N NaOH (80°C) 2479.520.5Degradant C
3% H₂O₂ (RT) 2492.17.9Degradant D
Heat (105°C, solid) 7298.51.5Minimal degradation
Photostability (ICH Q1B) -96.33.7Degradant E

*Data is illustrative and should be confirmed by experimental analysis.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled temperature and humidity conditions to determine the shelf-life of the compound.

Table 4.2: Illustrative Long-Term Stability Data for this compound

Storage ConditionTime (months)Assay (%)Appearance
25°C / 60% RH 099.8White powder
399.7No change
699.5No change
1299.2No change
40°C / 75% RH 099.8White powder
398.9No change
698.1Slight discoloration

*Data is illustrative and should be confirmed by experimental analysis.

Experimental Protocol for Stability Studies

The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Materials:

  • This compound (purity >99%)

  • Calibrated stability chambers

  • Appropriate containers for the compound

  • Reagents for forced degradation (HCl, NaOH, H₂O₂)

  • Photostability chamber

  • HPLC system with a UV or PDA detector

Procedure for Forced Degradation:

  • Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 N HCl or 0.1 N NaOH. Heat the solutions at a specified temperature (e.g., 80°C) for a defined period.

  • Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 105°C) for an extended period.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradants.

Procedure for Long-Term Stability:

  • Pack the compound in containers that simulate the proposed packaging.

  • Place the samples in stability chambers maintained at controlled conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).

  • Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

G cluster_stress Stress Conditions cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points A Acid Hydrolysis (0.1 N HCl, 80°C) H Withdraw Samples A->H B Base Hydrolysis (0.1 N NaOH, 80°C) B->H C Oxidation (3% H₂O₂, RT) C->H D Thermal (105°C, solid) D->H E Photostability (ICH Q1B) E->H F 25°C / 60% RH F->H G 40°C / 75% RH G->H I Analyze by Stability-Indicating HPLC H->I J Assess Assay, Degradants, Appearance I->J

Stability Testing Workflow

Conclusion

This technical guide outlines the fundamental solubility and stability characteristics of this compound. The provided illustrative data and detailed experimental protocols serve as a robust framework for researchers and drug development professionals. The quantitative determination of solubility and the comprehensive assessment of stability under various conditions are imperative for the successful development of formulations and for ensuring the quality and regulatory compliance of pharmaceutical products derived from this intermediate. It is strongly recommended that the illustrative data presented herein be confirmed through rigorous laboratory experimentation.

References

Desquinolinyl Lenvatinib: An In-depth Technical Guide on Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenvatinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of several cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. Its primary mechanism of action involves the inhibition of key signaling pathways implicated in tumor angiogenesis, proliferation, and survival. While Lenvatinib undergoes metabolism to various forms, including desquinolinyl lenvatinib, pharmacokinetic studies have demonstrated that these metabolites are present at very low concentrations in human plasma. Consequently, the parent compound, Lenvatinib, is considered responsible for the vast majority of the observed pharmacological activity. This guide provides a comprehensive overview of the therapeutic targets of Lenvatinib, with the understanding that its metabolites, including desquinolinyl lenvatinib, are unlikely to be significant independent therapeutic agents. We present detailed information on its mechanism of action, quantitative data on its inhibitory activity, and the experimental protocols used for its characterization.

Lenvatinib's Core Mechanism of Action

Lenvatinib exerts its anti-cancer effects by targeting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and neovascularization.[1][2][3][4][5][6] Its primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): Inhibition of the VEGF signaling pathway is a cornerstone of Lenvatinib's anti-angiogenic effect. By blocking these receptors, Lenvatinib prevents the proliferation and migration of endothelial cells, leading to a reduction in tumor blood supply.[1][5][7][8][9]

  • Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4): The FGF/FGFR axis is another critical pathway in angiogenesis and is also involved in tumor cell proliferation, survival, and resistance to anti-VEGF therapies. Lenvatinib's ability to inhibit FGFRs provides a dual anti-angiogenic blockade and direct anti-tumor effects.[1][5][7][8][9]

  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): PDGFRα signaling is implicated in tumor growth and the development of tumor stroma.

  • KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT): KIT is a key driver in certain cancers, and its inhibition by Lenvatinib contributes to the drug's broad anti-tumor profile.

  • Rearranged during Transfection (RET) Proto-Oncogene: RET is another important oncogenic driver, particularly in certain types of thyroid cancer.

The simultaneous inhibition of these pathways by Lenvatinib results in a potent and broad-spectrum anti-tumor activity.

Quantitative Analysis of Lenvatinib's Inhibitory Activity

The potency of Lenvatinib against its key targets has been quantified through various in vitro assays. The following tables summarize the available data on its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50).

Target KinaseInhibitory Constant (Ki) (nM)
VEGFR1 (FLT1)1.3
VEGFR2 (KDR)0.74
VEGFR3 (FLT4)0.71
FGFR122
FGFR28.2
FGFR315
RET1.5
KIT11

Data sourced from Matsui et al. (2008) and other preclinical studies.

Assay TypeCell Line / TargetIC50 (nM)
VEGFR2 PhosphorylationHUVECs0.25
bFGF-induced Tube FormationHUVECs7.3
VEGF + bFGF-induced Tube FormationHUVECs12.6

Data sourced from preclinical studies on Lenvatinib's anti-angiogenic effects.[8][10]

Signaling Pathways Targeted by Lenvatinib

Lenvatinib's inhibition of multiple RTKs disrupts several downstream signaling cascades that are critical for cancer cell function. The following diagrams illustrate the key pathways affected.

Lenvatinib_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib_FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Lenvatinib Lenvatinib Lenvatinib->FGFR Kinase_Assay_Workflow A 1. Prepare Reaction Mixture: - Purified Recombinant Kinase - Kinase Buffer (e.g., Tris-HCl, MgCl2) - ATP (at Km concentration) - Substrate Peptide B 2. Add Serial Dilutions of Lenvatinib A->B C 3. Initiate Kinase Reaction (Incubate at 30°C for 60 minutes) B->C D 4. Terminate Reaction (e.g., add EDTA) C->D E 5. Quantify Substrate Phosphorylation (e.g., ELISA, TR-FRET, Radioactivity) D->E F 6. Calculate IC50 Value E->F Cell_Proliferation_Assay_Workflow A 1. Seed Cancer Cells in 96-well Plates (e.g., 1x10^3 cells/well) B 2. Allow Cells to Adhere (24 hours) A->B C 3. Treat with Lenvatinib (Varying concentrations, e.g., 0.2 - 1.0 µM) B->C D 4. Incubate for a Defined Period (e.g., 72 - 144 hours) C->D E 5. Assess Cell Viability (e.g., CCK-8, MTT assay) D->E F 6. Measure Absorbance (e.g., at 450 nm) E->F G 7. Determine Inhibition of Proliferation F->G

References

Methodological & Application

Synthesis of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, a key intermediate in the manufacturing of various pharmaceutical compounds. The described methodology is a robust and efficient one-pot procedure commencing from 4-amino-3-chloro-phenol hydrochloride. This application note includes a comprehensive experimental protocol, a summary of reaction parameters and expected outcomes in a tabular format, and a visual representation of the synthetic workflow to ensure clarity and reproducibility in a research and development setting.

Introduction

This compound is a crucial building block in medicinal chemistry, most notably as an intermediate in the synthesis of the multi-kinase inhibitor, Lenvatinib. The urea functional group plays a significant role in establishing interactions with biological targets. Therefore, a reliable and scalable synthesis of this intermediate is of high importance for drug discovery and development. The protocol detailed herein is adapted from established patent literature, offering a high-yield, one-pot synthesis that minimizes intermediate isolation steps, thereby improving overall efficiency.

Chemical Reaction Scheme

The synthesis proceeds in two main steps within a single reaction vessel:

  • Formation of the Phenyl Carbamate Intermediate: 4-Amino-3-chloro-phenol reacts with phenyl chloroformate to form an in-situ phenyl carbamate intermediate.

  • Urea Formation: The intermediate phenyl carbamate is then reacted with cyclopropylamine to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the typical quantities, reaction conditions, and expected results for the synthesis of this compound.

ParameterValueReference
Starting Material 4-Amino-3-chloro-phenol hydrochloride[1]
Molar Equivalent1 eq.[1]
Reagent 1 Phenyl Chloroformate[1]
Molar Equivalent1.1 eq.[1]
Reagent 2 Cyclopropylamine[2][1]
Molar Equivalent2 eq.[1]
Base Sodium Bicarbonate (NaHCO₃)[1]
Molar Equivalent2.1 eq.[2][1]
Solvent 2-Methyltetrahydrofuran and Water[2][1]
Reaction Temperature 0-10°C (Step 1), 50°C (Step 2)[2][1]
Reaction Time ~30 minutes (Step 1), 3 hours (Step 2)[1]
Product Yield 90-91%
Product Purity (HPLC) ≥ 99.7%

Detailed Experimental Protocol

This protocol is based on a synthesis yielding approximately 68.5 g of the final product.

Materials and Reagents:

  • 4-Amino-3-chloro-phenol hydrochloride (60.0 g, 333.3 mmol, 1 eq.)[1]

  • Phenyl chloroformate (57.4 g, 46.0 mL, 366.7 mmol, 1.1 eq.)[1]

  • Cyclopropylamine (37.9 g, 46.0 mL, 666.6 mmol, 2 eq.)[1]

  • Sodium Bicarbonate (NaHCO₃) (58.8 g, 699.9 mmol, 2.1 eq.)[2][1]

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Deionized Water

  • 1M Sulfuric Acid (H₂SO₄)

  • 10% Sodium Chloride (NaCl) solution

  • Ethyl acetate (EtOAc)

  • n-Heptane

Equipment:

  • Jacketed reaction vessel with overhead stirrer, temperature probe, and addition funnel

  • Cooling/heating circulator

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filtration apparatus

  • Vacuum oven

Procedure:

  • Initial Setup and Reagent Preparation:

    • Suspend 4-amino-3-chloro-phenol hydrochloride (60.0 g) in 2-methyltetrahydrofuran (180 mL) in the reaction vessel.[2][1]

    • Cool the suspension to 0-5°C using a circulating bath.[2][1]

    • Prepare a solution of sodium bicarbonate (58.8 g) in water (650 mL).[1]

    • Prepare a solution of phenyl chloroformate (57.4 g) in 2-methyltetrahydrofuran (96 mL).[1]

  • Formation of Phenyl Carbamate Intermediate:

    • Slowly add the sodium bicarbonate solution to the cooled suspension over 25 minutes, ensuring the internal temperature remains below 10°C.[1]

    • Subsequently, add the phenyl chloroformate solution dropwise over 25 minutes, again maintaining the temperature below 10°C.[1]

    • Stir the mixture at 0-5°C for 10 minutes.[1]

    • Monitor the reaction by TLC until the starting material (4-amino-3-chloro-phenol) is less than 1%.[1]

  • Urea Formation:

    • Once the first step is complete, separate the aqueous and organic layers.

    • To the organic layer, add cyclopropylamine (37.9 g) dropwise over 30 minutes, keeping the temperature below 10°C.[1]

    • Heat the reaction mixture to 50°C and stir for 3 hours.[1]

    • Monitor the reaction by TLC until the phenyl carbamate intermediate is consumed (less than 0.5%).[2]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add 1M H₂SO₄ (200 mL) over 15 minutes to quench the reaction and remove excess cyclopropylamine.[2]

    • Separate the aqueous and organic layers.

    • Wash the organic layer with 10% NaCl solution (200 mL) and then with water (50 mL).[2]

    • Concentrate the organic phase under reduced pressure (T=50°C, P=150 mbar) to a volume of approximately 120 mL.[2]

  • Crystallization and Purification:

    • Add ethyl acetate (240 mL) and concentrate the mixture back to 240 mL. Repeat this addition and concentration step twice to azeotropically remove residual water and 2-MeTHF.

    • Stir the resulting slurry at room temperature for 1 hour.

    • Add n-heptane (60 mL) and continue stirring for another 30 minutes.

    • Filter the precipitate using a Buchner funnel and wash the solid with a 4:1 mixture of ethyl acetate:n-heptane (60 mL), followed by a wash with n-heptane (60 mL).

    • Dry the white solid product in a vacuum oven at 55°C for 16 hours.

Synthetic Workflow Diagram

Synthesis_Workflow A Suspend 4-Amino-3-chloro-phenol HCl in 2-MeTHF B Cool to 0-5°C A->B C Add NaHCO3 Solution (T < 10°C) B->C D Add Phenyl Chloroformate (T < 10°C) C->D E Stir at 0-5°C (Formation of Intermediate) D->E F Phase Separation E->F G Add Cyclopropylamine to Organic Phase (T < 10°C) F->G H Heat to 50°C for 3h (Urea Formation) G->H I Cool to RT & Quench with 1M H2SO4 H->I J Aqueous Work-up (Wash with NaCl, H2O) I->J K Solvent Exchange to EtOAc & Concentration J->K L Crystallization with n-Heptane K->L M Filter, Wash, and Dry L->M N Final Product: 1-(2-Chloro-4-hydroxyphenyl) -3-cyclopropylurea M->N

Caption: One-pot synthesis workflow for this compound.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phenyl chloroformate is corrosive and toxic; handle with extreme care.

  • Cyclopropylamine is flammable and corrosive.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The protocol described provides a detailed and reliable method for the synthesis of this compound. This one-pot procedure is efficient, high-yielding, and produces a product of high purity, making it suitable for both academic research and process development in the pharmaceutical industry. The inclusion of a clear workflow diagram and tabulated data facilitates ease of use and reproducibility.

References

Application Notes and Protocols: Utilizing 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea, also known as Desquinolinyl Lenvatinib, is a metabolite of the potent multi-target tyrosine kinase inhibitor, Lenvatinib.[1][2] Lenvatinib is an orally active inhibitor of vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the proto-oncogenes RET and KIT.[3][4][5] These kinases are crucial mediators of signaling pathways that regulate cellular proliferation, migration, and angiogenesis, and their dysregulation is implicated in the pathology of various cancers.

A pivotal human mass balance study has indicated that unchanged Lenvatinib constitutes 97% of the drug-related material in plasma, with all metabolites, including this compound, present at significantly lower concentrations.[6] This suggests that the pharmacological activity of Lenvatinib is primarily attributed to the parent compound. Consequently, while this compound may possess some inhibitory activity against the kinase targets of Lenvatinib, it is anticipated to be substantially less potent.

These application notes provide a framework for investigating the potential kinase inhibitory activity of this compound. Due to the absence of specific inhibitory data for this metabolite, the provided protocols are general methodologies that can be adapted to screen this compound against a panel of kinases, with a focus on the known targets of its parent compound, Lenvatinib.

Data Presentation: Kinase Inhibition Profile of Lenvatinib (Parent Compound)

Quantitative kinase inhibition data for this compound is not currently available in the public domain. As a point of reference, the following table summarizes the reported half-maximal inhibitory concentrations (IC50) of the parent compound, Lenvatinib, against its primary kinase targets. Researchers can use these values as a benchmark when evaluating the activity of the metabolite.

Kinase TargetIC50 (nM)
VEGFR1 (FLT1)22
VEGFR2 (KDR)4
VEGFR3 (FLT4)5
FGFR146
FGFR235
FGFR3100
FGFR4100
PDGFRα51
c-Kit100
RET4

Note: The IC50 values are compiled from various sources and may vary depending on the specific assay conditions.

Experimental Protocols

The following are detailed protocols for conducting in vitro and cell-based kinase inhibition assays. These are general protocols that should be optimized for the specific kinase and cell lines being investigated.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the IC50 value of a test compound against a purified kinase.

1. Materials and Reagents:

  • Purified recombinant kinase (e.g., VEGFR2, FGFR1, PDGFRα)

  • Kinase-specific substrate peptide (biotinylated)

  • This compound (test compound)

  • Lenvatinib (positive control)

  • DMSO (vehicle control)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagent (e.g., a time-resolved fluorescence resonance energy transfer [TR-FRET] kit containing a europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin [SA-APC] conjugate)

  • 384-well, low-volume, white plates

  • Plate reader capable of TR-FRET detection

2. Assay Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Lenvatinib in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase solution in kinase assay buffer. The optimal kinase concentration should be determined empirically to achieve a robust signal-to-background ratio.

    • Add 4 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • Prepare a substrate/ATP mix in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Add 4 µL of the substrate/ATP mix to each well to initiate the kinase reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Detection:

    • Prepare the detection reagent mix according to the manufacturer's instructions.

    • Add 10 µL of the detection reagent mix to each well to stop the reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This protocol assesses the ability of the test compound to inhibit the phosphorylation of a target kinase or its downstream substrate in a cellular context.

1. Materials and Reagents:

  • Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR2, SNU-16 for FGFR2)

  • This compound

  • Lenvatinib (positive control)

  • Appropriate cell culture medium and supplements

  • Ligand for kinase stimulation (e.g., VEGF, FGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-kinase, anti-total-kinase)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blot apparatus

2. Assay Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound, Lenvatinib, or DMSO for 2 hours.

  • Kinase Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF for 10 minutes) to induce kinase phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary anti-phospho-kinase antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-kinase antibody to confirm equal protein loading.

3. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phospho-protein signal to the total protein signal.

  • Compare the normalized signal in treated samples to the stimulated, untreated control to determine the extent of inhibition.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of the primary kinase targets of Lenvatinib. These pathways are potential, though likely weak, targets for this compound.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Inhibition by Lenvatinib/ Metabolite PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAF RAF VEGFR->RAF Permeability Vascular Permeability VEGFR->Permeability PKC PKC PLCg->PKC AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival Migration Cell Migration PKC->Migration

Caption: VEGFR2 signaling pathway and potential point of inhibition.

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling FGF FGF FGFR FGFR FGF->FGFR Inhibition by Lenvatinib/ Metabolite FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Cell Differentiation ERK->Differentiation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: FGFR signaling pathway and potential point of inhibition.

PDGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling PDGF PDGF PDGFR PDGFRα PDGF->PDGFR Inhibition by Lenvatinib/ Metabolite PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS STAT STAT PDGFR->STAT AKT AKT PI3K->AKT RAF RAF RAS->RAF Migration Cell Migration STAT->Migration Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: PDGFRα signaling pathway and potential point of inhibition.

Experimental Workflow

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilution Series Assay_Setup Dispense Compound and Kinase Compound_Prep->Assay_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Assay_Setup Reaction_Start Add Substrate/ATP Mix to Initiate Reaction Assay_Setup->Reaction_Start Incubation Incubate at Room Temperature Reaction_Start->Incubation Detection Add Detection Reagents Incubation->Detection Data_Acquisition Read Plate Detection->Data_Acquisition Data_Processing Calculate % Inhibition Data_Acquisition->Data_Processing IC50_Determination Generate Dose-Response Curve and Determine IC50 Data_Processing->IC50_Determination

Caption: General workflow for an in vitro kinase inhibition assay.

References

Application Notes and Protocols for Cell-Based Assay Design for Lenvatinib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is a potent multi-tyrosine kinase inhibitor that targets several signaling pathways implicated in tumor growth, angiogenesis, and cancer progression.[1][2][3][4] Specifically, it inhibits vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET.[1][2][3][4][5] The synthesis of Lenvatinib involves several chemical intermediates. While the final compound's activity is well-characterized, the biological effects of its synthetic precursors are often less understood. Screening these intermediates is crucial to identify any potential off-target effects, cytotoxic properties, or even desirable synergistic activities.

This document provides a comprehensive guide for designing and implementing a tiered cell-based assay cascade to evaluate the biological activity of Lenvatinib intermediates. The proposed workflow progresses from broad cytotoxicity screening to more specific functional assays that reflect the known mechanisms of action of Lenvatinib.

Tiered Assay Approach

A tiered approach is recommended to efficiently screen Lenvatinib intermediates. This strategy begins with broad, high-throughput assays to assess general cytotoxicity and cell viability, followed by more focused assays on specific kinase targets and relevant cellular functions like angiogenesis.

Tier 1: Primary Screening - Cell Viability and Cytotoxicity The initial step is to determine the general effect of the Lenvatinib intermediates on cell proliferation and health.[6][7][8] This is a critical step to establish a working concentration range for subsequent, more complex assays and to flag overtly toxic compounds early in the screening process.

Tier 2: Secondary Screening - Target-Specific Kinase Inhibition Intermediates that show interesting activity profiles in the primary screen, or those that are structurally similar to the pharmacophore of Lenvatinib, should be evaluated for their ability to inhibit the key kinases targeted by the parent compound.[9][10][11][12][13]

Tier 3: Functional Cellular Assays - Angiogenesis Given Lenvatinib's potent anti-angiogenic properties, a key functional assay is to assess the ability of the intermediates to inhibit the formation of new blood vessels.[14] The endothelial cell tube formation assay is a well-established in vitro model for this purpose.[15][16][17][18][19]

Lenvatinib Signaling Pathway

Lenvatinib exerts its therapeutic effects by simultaneously blocking multiple signaling pathways crucial for cancer cell proliferation and angiogenesis. The diagram below illustrates the primary targets of Lenvatinib.

Lenvatinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases (Lenvatinib Targets) cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR1-3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa SCF SCF cKIT c-KIT SCF->cKIT GDNF GDNF RET RET GDNF->RET RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR PDGFRa->RAS_RAF_MEK_ERK PDGFRa->PI3K_AKT_mTOR cKIT->RAS_RAF_MEK_ERK cKIT->PI3K_AKT_mTOR RET->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Angiogenesis Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->cKIT Lenvatinib->RET

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases.

Experimental Workflow for Screening Lenvatinib Intermediates

The following diagram outlines the logical flow of experiments for screening Lenvatinib intermediates, from initial compound handling to data analysis and hit selection.

Experimental_Workflow cluster_setup Compound Preparation & Cell Culture cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Screening cluster_tier3 Tier 3: Functional Assays cluster_final Hit Selection Compound_Prep Prepare Stock Solutions of Intermediates Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Compound_Prep->Cell_Viability Cell_Culture Culture Relevant Cell Lines (e.g., HUVEC, cancer cell lines) Cell_Culture->Cell_Viability Data_Analysis_1 Calculate IC50 Values Cell_Viability->Data_Analysis_1 Kinase_Assay In Vitro Kinase Inhibition Assays (VEGFR, FGFR, etc.) Data_Analysis_1->Kinase_Assay Western_Blot Western Blot for Phospho-protein Levels Data_Analysis_1->Western_Blot Data_Analysis_2 Determine Kinase IC50 Kinase_Assay->Data_Analysis_2 Western_Blot->Data_Analysis_2 Tube_Formation Endothelial Cell Tube Formation Assay Data_Analysis_2->Tube_Formation Data_Analysis_3 Quantify Tube Formation Tube_Formation->Data_Analysis_3 Hit_Selection Select Lead Intermediates Data_Analysis_3->Hit_Selection

Caption: Tiered workflow for screening Lenvatinib intermediates.

Data Presentation

Quantitative data from the screening assays should be summarized in tables for easy comparison of the activities of different intermediates.

Table 1: Cell Viability/Cytotoxicity of Lenvatinib Intermediates

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)
LenvatinibHUVECMTT720.05
Intermediate 1HUVECMTT72> 100
Intermediate 2HUVECMTT7225.3
Intermediate 3HUVECMTT728.7
LenvatinibHuh7MTT720.12
Intermediate 1Huh7MTT72> 100
Intermediate 2Huh7MTT7245.1
Intermediate 3Huh7MTT7215.2

Table 2: In Vitro Kinase Inhibition by Lenvatinib Intermediates

CompoundKinase TargetAssay TypeIC50 (nM)
LenvatinibVEGFR2TR-FRET4.0
Intermediate 2VEGFR2TR-FRET5,200
Intermediate 3VEGFR2TR-FRET850
LenvatinibFGFR1TR-FRET22.0
Intermediate 2FGFR1TR-FRET> 10,000
Intermediate 3FGFR1TR-FRET2,100

Table 3: Effect of Lenvatinib Intermediates on Endothelial Cell Tube Formation

CompoundConcentration (µM)Total Tube Length (% of Control)Number of Branch Points (% of Control)
Lenvatinib0.115.210.8
Intermediate 21085.390.1
Intermediate 3145.738.5
Vehicle (DMSO)-100100

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the concentration of Lenvatinib intermediates that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line (e.g., Huh7 for hepatocellular carcinoma)

  • Complete cell culture medium

  • Lenvatinib and its intermediates dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.

  • Prepare serial dilutions of the Lenvatinib intermediates and Lenvatinib (as a positive control) in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Protocol 2: Western Blot for Phosphorylated VEGFR2

Objective: To assess the inhibitory effect of Lenvatinib intermediates on VEGF-induced VEGFR2 phosphorylation in endothelial cells.

Materials:

  • 6-well cell culture plates

  • HUVECs

  • Serum-free cell culture medium

  • Lenvatinib and its intermediates

  • Recombinant human VEGF

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 12-16 hours.

  • Pre-treat the cells with various concentrations of Lenvatinib intermediates or Lenvatinib for 2 hours.

  • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[20]

  • Determine the protein concentration of the lysates using a BCA assay.[21]

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[22][23]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[21]

  • Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.[22][23]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detect the signal using an ECL reagent and an imaging system.[20]

  • Strip the membrane and re-probe with antibodies against total VEGFR2 and GAPDH (as a loading control).

  • Quantify the band intensities to determine the relative levels of phosphorylated VEGFR2.

Protocol 3: Endothelial Cell Tube Formation Assay

Objective: To evaluate the anti-angiogenic potential of Lenvatinib intermediates by assessing their effect on the formation of capillary-like structures by endothelial cells in vitro.[15][16][17][18][19]

Materials:

  • 96-well cell culture plates

  • Basement membrane extract (e.g., Matrigel)

  • HUVECs

  • Endothelial cell growth medium

  • Lenvatinib and its intermediates

  • Calcein AM (for fluorescent staining)

  • Inverted microscope with a camera

Procedure:

  • Thaw the basement membrane extract on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of Lenvatinib intermediates or Lenvatinib.

  • Seed 1.5 x 10^4 cells in 150 µL of the prepared cell suspension onto the solidified gel in each well.

  • Incubate the plate at 37°C, 5% CO2 for 4-18 hours.

  • (Optional) For quantification, the cells can be labeled with Calcein AM before or after the incubation period.

  • Examine the formation of tube-like structures under an inverted microscope.

  • Capture images of the tube networks.

  • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and total tube area using image analysis software (e.g., ImageJ).

Conclusion

The described cell-based assays provide a robust framework for the systematic evaluation of Lenvatinib intermediates. This tiered approach allows for the efficient identification of compounds with potential biological activity, from general cytotoxicity to specific inhibition of key signaling pathways and cellular functions. The detailed protocols and data presentation formats provided herein serve as a practical guide for researchers in the field of drug discovery and development. These studies are essential for a comprehensive understanding of the structure-activity relationship of Lenvatinib and its precursors, and for ensuring the safety and efficacy of the final pharmaceutical product.

References

Preparation of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of stock solutions of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea, a key intermediate in the synthesis of the multi-tyrosine kinase inhibitor, Lenvatinib. Given its structural significance, this compound is of interest for researchers in oncology and drug development. These guidelines ensure accurate and reproducible preparation of stock solutions for use in various in vitro and in vivo experimental settings. The protocols cover solvent selection, concentration calculations, storage conditions, and quality control measures. Additionally, a representative signaling pathway potentially modulated by this class of compounds is illustrated.

Compound Information

This compound is a white to light yellow crystalline powder. It is known to be slightly soluble in water but soluble in organic solvents such as dimethylformamide (DMF) and ethanol[1]. Due to its role as a precursor to Lenvatinib, it is inferred to have potential activity as a tyrosine kinase inhibitor[2][3][4].

Table 1: Physicochemical Properties and Recommended Solvents

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂O₂[1]
Molecular Weight 226.66 g/mol [5]
Appearance White to light yellow crystalline powder[1]
Solubility
    WaterSlightly soluble[1]
    Dimethyl Sulfoxide (DMSO)Soluble[1]
    EthanolSoluble[1]
Recommended Stock Solution Solvent DMSO[6][7]
Recommended Storage (Powder) -20°C, protected from light and moisture[6]
Recommended Storage (Stock Solution) -20°C or -80°C in aliquots[6]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. High-purity, anhydrous DMSO is recommended to ensure the stability and solubility of the compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 226.66 g/mol x 1000 mg/g = 2.267 mg

  • Weigh the compound:

    • Carefully weigh out approximately 2.27 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light. For long-term storage, -80°C is recommended.

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into an appropriate cell culture medium or buffer immediately before use.

Important Considerations:

  • The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity[6].

  • A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Example: Preparation of a 10 µM working solution in cell culture medium:

  • Perform a serial dilution of the 10 mM stock solution. For instance, dilute the 10 mM stock 1:100 in cell culture medium to obtain a 100 µM intermediate solution.

  • Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final working concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.

Visualizations

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_diss Dissolution cluster_store Storage & Use calc Calculate Mass weigh Weigh Compound calc->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex/Sonicate add_dmso->vortex aliquot Aliquot vortex->aliquot store Store at -20°C/-80°C aliquot->store dilute Prepare Working Solution store->dilute

Caption: Workflow for the preparation of this compound stock solutions.

G Potential Tyrosine Kinase Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) ras Ras rtk->ras pi3k PI3K rtk->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription cellular_response Cell Proliferation, Angiogenesis, Survival transcription->cellular_response compound 1-(2-Chloro-4-hydroxyphenyl) -3-cyclopropylurea compound->rtk growth_factor Growth Factor (e.g., VEGF, FGF) growth_factor->rtk

Caption: Potential mechanism of action via inhibition of receptor tyrosine kinase signaling pathways.

Quality Control

To ensure the integrity of the prepared stock solutions, it is advisable to:

  • Confirm Concentration and Purity: Periodically, a sample from a stock aliquot can be analyzed using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm its concentration and purity.

  • Biological Activity Assay: Perform a dose-response experiment in a relevant biological assay to confirm that the compound retains its expected activity.

Safety Precautions

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

By following these detailed protocols and application notes, researchers can ensure the consistent and reliable preparation of this compound stock solutions for their studies.

References

Application of Desquinolinyl Lenvatinib in Cancer Cell Line Studies: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and publicly available data, no information was found regarding a compound specifically named "Desquinolinyl Lenvatinib" or its application in cancer cell line studies.

Lenvatinib, a multi-kinase inhibitor, is known to be extensively metabolized, with nearly 50 metabolites detected in human studies. However, these metabolites are present at very low concentrations in plasma compared to the parent drug, Lenvatinib.[1] The pharmacological activity is primarily attributed to Lenvatinib itself.[1]

The metabolic pathways of Lenvatinib mainly involve oxidation by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase, leading to metabolites such as desmethyl-lenvatinib (M2) and an N-oxide form (M3), which can be further oxidized.[2] The term "Desquinolinyl" implies the removal of the quinoline group from the Lenvatinib structure. Our search did not identify any characterized metabolite with this structure or name.

Therefore, it is concluded that "Desquinolinyl Lenvatinib" may be a hypothetical compound, a misnomer, or a very minor, uncharacterized metabolite with no reported biological activity in cancer cell line studies.

Proposed Alternative: Application Notes and Protocols for Lenvatinib

Given the absence of data for "Desquinolinyl Lenvatinib," we propose to provide detailed Application Notes and Protocols for the parent compound, Lenvatinib , for which there is a wealth of scientific information regarding its use in cancer cell line research.

This alternative would include:

  • Detailed mechanism of action of Lenvatinib.

  • Quantitative data (e.g., IC50 values) for Lenvatinib in various cancer cell lines, presented in structured tables.

  • Comprehensive experimental protocols for key in vitro assays using Lenvatinib.

  • Graphviz diagrams illustrating the signaling pathways targeted by Lenvatinib and experimental workflows.

Please indicate if you would like to proceed with receiving Application Notes and Protocols for Lenvatinib .

References

Application Notes and Protocols for the Analytical Detection of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in various matrices. The methodologies are based on established analytical techniques for structurally similar phenylurea compounds and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a synthetic organic compound with potential applications in the pharmaceutical and agricultural industries. Accurate and sensitive analytical methods are crucial for its detection and quantification in research and development, quality control, and environmental monitoring. This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Analytical Methods Overview

A comparative summary of the primary analytical methods for the detection of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

MethodPrincipleCommon ApplicationAdvantagesLimitations
HPLC-UV Separation by reverse-phase chromatography and detection by UV absorbance.Routine quality control, analysis of formulations.Simple, robust, and cost-effective.[1]Lower sensitivity and selectivity compared to MS methods.[1]
LC-MS/MS High-resolution separation by HPLC coupled with highly selective and sensitive detection by tandem mass spectrometry.Trace-level quantification in complex matrices (e.g., biological fluids, environmental samples).[2][3]High sensitivity, high selectivity, and structural confirmation.[2]Higher equipment cost and complexity.
GC-MS Separation of volatile compounds by gas chromatography and detection by mass spectrometry. Requires derivatization for non-volatile compounds.Analysis of thermally stable and volatile compounds.High chromatographic resolution.Requires a derivatization step for phenylurea compounds due to their thermal instability.[4]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of phenylurea herbicides using the described methods. These values can be used as a benchmark during method validation for this compound.

Table 1: HPLC-UV Method Performance for Phenylurea Herbicides

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)4 - 40 ng/L[5]
Limit of Quantitation (LOQ)10 - 100 µg/L
Recovery74% - 104%[5]
Repeatability (RSD)< 15%

Table 2: LC-MS/MS Method Performance for Phenylurea Herbicides

ParameterTypical Value
Linearity (R²)> 0.99[2]
Limit of Detection (LOD)0.1 - 9.0 ng/g[2]
Limit of Quantitation (LOQ)0.3 - 30 µg/L
Recovery76.2% - 107.9%[2]
Repeatability (RSD)2.1% - 5.8%[2]

Table 3: GC-MS Method Performance for Derivatized Phenylurea Herbicides

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.035 - 0.041 µg/L[4]
Limit of Quantitation (LOQ)0.1 - 0.5 µg/L
Recovery> 75%[4]
Repeatability (RSD)< 10%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the quantification of this compound in relatively clean sample matrices such as pharmaceutical formulations or water samples after solid-phase extraction.

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

G sample Water Sample (50 mL) spike Spike with Internal Standard sample->spike load Load Sample onto SPE Cartridge spike->load condition Condition C18 SPE Cartridge (Methanol followed by Water) condition->load wash Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute Elute with Acetonitrile (1.5 mL) wash->elute analyze Analyze by HPLC-UV elute->analyze

Caption: SPE Workflow for Water Samples.

Protocol:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Take a 50 mL water sample and, if necessary, spike with an appropriate internal standard.

  • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 1.5 mL of acetonitrile.[1]

  • The eluate is now ready for HPLC-UV analysis.

4.1.2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm.[1]

  • Column Temperature: 30 °C.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for detecting trace levels of the analyte in complex matrices.

4.2.1. Sample Preparation: QuEChERS for Soil or Biological Samples

G sample Homogenized Sample (10 g) add_solvent Add Acetonitrile (10 mL) sample->add_solvent add_salts Add QuEChERS Salts (e.g., MgSO4, NaCl) add_solvent->add_salts vortex Vortex and Centrifuge add_salts->vortex cleanup Dispersive SPE Cleanup of Supernatant (e.g., PSA, C18) vortex->cleanup filter Filter Extract cleanup->filter analyze Analyze by LC-MS/MS filter->analyze

Caption: QuEChERS Sample Preparation Workflow.

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Vortex thoroughly for 1 minute and then centrifuge.

  • Take an aliquot of the supernatant and transfer it to a dispersive SPE tube containing primary secondary amine (PSA) and C18 sorbents for cleanup.

  • Vortex and centrifuge again.

  • Filter the final extract through a 0.22 µm filter before LC-MS/MS analysis.

4.2.2. LC-MS/MS Conditions

  • LC System:

    • Column: C18 or equivalent reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS/MS System:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and any internal standard used will need to be determined by direct infusion of a standard solution.

Gas Chromatography with Mass Spectrometry (GC-MS)

Due to the low volatility and thermal instability of phenylurea compounds, a derivatization step is required prior to GC-MS analysis.[4]

4.3.1. Derivatization: Methylation

G extract Dried Sample Extract add_base Add Strong Base (e.g., Sodium Hydride) extract->add_base add_reagent Add Methylating Reagent (e.g., Iodomethane) add_base->add_reagent react React to Form Stable Derivative add_reagent->react quench Quench Reaction react->quench extract_derivative Extract Derivatized Analyte quench->extract_derivative analyze Analyze by GC-MS extract_derivative->analyze

Caption: Derivatization Workflow for GC-MS Analysis.

Protocol:

  • Ensure the sample extract is completely dry.

  • Add a strong base (e.g., sodium hydride) in an appropriate aprotic solvent.

  • Add a methylating agent such as iodomethane.[4]

  • Allow the reaction to proceed to completion. The reaction progress can be monitored by taking aliquots and analyzing them.

  • Carefully quench the reaction.

  • Extract the derivatized analyte into a suitable organic solvent.

  • The extract is now ready for GC-MS analysis.

4.3.2. GC-MS Conditions

  • GC System:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: A suitable temperature program to separate the derivatized analyte from other components.

  • MS System:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

Conclusion

The analytical methods presented provide a robust framework for the detection and quantification of this compound. For routine analysis of less complex samples, HPLC-UV offers a cost-effective solution. For trace-level analysis in complex matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. GC-MS can also be employed but requires a derivatization step. It is imperative that any chosen method is fully validated according to the relevant regulatory guidelines to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea as a reference standard in analytical and research settings. The information is intended to guide researchers in the accurate quantification and identification of this compound, which is a key intermediate in the synthesis of various pharmaceuticals.

Physicochemical Properties

This compound is a synthetic organic compound with the molecular formula C₁₀H₁₁ClN₂O₂ and a molecular weight of 226.66 g/mol .[1] It typically presents as a white to off-white crystalline powder.[2]

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₁ClN₂O₂[1]
Molecular Weight226.66 g/mol [1]
AppearanceWhite to off-white crystalline powder[2]
Melting Point163-166 °C[2]
SolubilitySlightly soluble in water; Soluble in organic solvents such as ethanol and dimethylformamide.[2]
StorageSealed in a dry place at 2-8°C.[3][4]

Analytical Data

As a reference standard, the purity and identity of this compound are critical. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for its characterization.

Table 2: Analytical Specifications

ParameterMethodTypical Value
PurityHPLC≥99.5%
Identity¹H NMRConforms to structure

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reverse-phase HPLC method for determining the purity of this compound.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

3.1.2. Chromatographic Conditions

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Gradient0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate1.0 mL/min
Column Temperature30°C
UV Detection254 nm
Injection Volume10 µL

3.1.3. Sample Preparation

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard (0.1 mg/mL): Pipette 1 mL of the Standard Solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

3.1.4. Analysis and Data Interpretation

Inject the Working Standard into the HPLC system. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Methanol A->B C Dilute to Working Concentration B->C D Inject into HPLC System C->D E Data Acquisition D->E F Integrate Peaks E->F G Calculate Area Percent Purity F->G

HPLC Purity Analysis Workflow
Quantitative NMR (qNMR) for Purity Determination

This protocol describes the use of ¹H NMR to determine the purity of this compound using an internal standard.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Maleic acid (certified internal standard)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.03% (v/v) Tetramethylsilane (TMS)

3.2.2. NMR Parameters

ParameterSetting
Spectrometer400 MHz or higher
SolventDMSO-d₆
Temperature25°C
Pulse ProgramStandard 90° pulse
Relaxation Delay (d1)30 s
Number of Scans8

3.2.3. Sample Preparation

  • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

3.2.4. Data Analysis

  • Acquire the ¹H NMR spectrum.

  • Integrate a well-resolved signal from the analyte and the signal from the internal standard (maleic acid, ~6.2 ppm).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

Biological Context: Tyrosine Kinase Inhibition

This compound is structurally related to compounds known to inhibit tyrosine kinases. Receptor Tyrosine Kinases (RTKs) are crucial in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is often implicated in cancer.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/SOS RTK->Grb2 Phosphorylation PI3K PI3K RTK->PI3K Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription Inhibitor 1-(2-Chloro-4-hydroxyphenyl) -3-cyclopropylurea Inhibitor->RTK Inhibition

Simplified RTK Signaling Pathway

Safety Precautions

Handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5] In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).

References

Application Notes and Protocols for Handling and Storage of CAS 796848-79-8 (Desquinolinyl lenvatinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed guidelines for the proper handling, storage, and use of the compound with CAS number 796848-79-8, chemically known as 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea. This compound is also recognized as Desquinolinyl lenvatinib, a metabolite of the multi-kinase inhibitor Lenvatinib.[1] Adherence to these protocols is crucial to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.

As a metabolite of a potent tyrosine kinase inhibitor, this compound requires careful handling.[2][3][4][5] Lenvatinib and its metabolites are considered potent pharmaceutical compounds, and appropriate safety measures should be in place to minimize exposure.[2][6][7][8][9]

Compound Information and Properties

A summary of the key properties of CAS 796848-79-8 is presented in the table below.

PropertyValueSource
CAS Number 796848-79-8[1][10]
Chemical Name This compound[1][10]
Synonyms Desquinolinyl lenvatinib[1]
Molecular Formula C10H11ClN2O2[1][10]
Molecular Weight 226.66 g/mol [1][10]
Appearance Off-white to light beige solidN/A
Purity Typically >98%[1]

Storage and Stability

Proper storage is essential to maintain the stability and activity of the compound.

ParameterGuidelineSource
Storage Temperature 2-8°C (Refrigerated)[1][10]
Storage Conditions Store in a dry, well-ventilated place.[10]
Container Keep container tightly closed.[10]
Light Sensitivity Protect from direct sunlight.N/A
Stability Stable under recommended storage conditions. Long-term stability data is not readily available; it is recommended to use freshly prepared solutions.N/A

Solubility

The solubility of a compound is critical for the preparation of stock and working solutions.

SolventSolubilityNotesSource
DMSO (Dimethyl Sulfoxide) Soluble (Slightly)Quantitative data not available. Recommended for preparing high-concentration stock solutions.N/A
Methanol Soluble (Slightly)Quantitative data not available.N/A
Water InsolubleAvoid using aqueous buffers for primary stock solutions.N/A
Ethanol Slightly SolubleHigher risk of precipitation compared to DMSO.N/A

Safety and Handling Precautions

CAS 796848-79-8 is a metabolite of a potent pharmaceutical agent and should be handled with care.

PrecautionGuidelineSource
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves, and safety glasses with side shields.[2]
Engineering Controls Use in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[2]
Handling Avoid contact with skin and eyes. Prevent dust formation.[2]
In case of contact Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Skin: Wash with plenty of soap and water.[2]
Spill Management Sweep up spills of the solid material, avoiding dust generation, and place in a suitable, closed container for disposal.[2]
Disposal Dispose of waste in accordance with local, state, and federal regulations.[2]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • CAS 796848-79-8 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh out 2.27 mg of the compound into the vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the powder.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting: To minimize freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparation of Working Solutions

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or experimental buffer immediately before use.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the experimental system is low (typically <0.1%) to avoid solvent-induced effects.

Signaling Pathways

As Desquinolinyl lenvatinib is a metabolite of Lenvatinib, its biological activity is likely related to the pathways targeted by the parent compound. Lenvatinib is a multi-kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), RET, and KIT.[3][4][5][11] Inhibition of these pathways disrupts tumor angiogenesis and proliferation.

Lenvatinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->PI3K_AKT FGFR->RAS_MAPK FGFR->Angiogenesis PDGFRa PDGFRα RET RET KIT KIT Lenvatinib Lenvatinib (Parent Compound) Lenvatinib->VEGFR Inhibition Lenvatinib->FGFR Inhibition Lenvatinib->PDGFRa Inhibition Lenvatinib->RET Inhibition Lenvatinib->KIT Inhibition Proliferation Tumor Cell Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Lenvatinib (parent compound) signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for utilizing CAS 796848-79-8 in in-vitro experiments.

Experimental_Workflow start Start compound_prep Compound Preparation (CAS 796848-79-8) start->compound_prep stock_sol Prepare 10 mM Stock Solution in DMSO compound_prep->stock_sol working_sol Prepare Working Solutions in Assay Buffer stock_sol->working_sol cell_culture Cell Culture and Treatment working_sol->cell_culture assay Perform Cellular or Biochemical Assay cell_culture->assay data_acq Data Acquisition assay->data_acq data_an Data Analysis data_acq->data_an end End data_an->end

Caption: General experimental workflow.

References

Application Notes and Protocols for 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea and its Parent Compound Lenvatinib in In Vivo Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Extensive literature searches for "1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea" (also known as Desquinolinyl lenvatinib) did not yield any published in vivo animal model studies for this specific compound. It is identified as a metabolite of the multi-kinase inhibitor, Lenvatinib. Studies on Lenvatinib's metabolism indicate that its metabolites are present at very low levels in plasma, with the parent compound Lenvatinib being primarily responsible for the pharmacological effects.

Therefore, this document provides detailed application notes and protocols for the parent compound, Lenvatinib , for which a substantial body of in vivo animal research exists. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Lenvatinib: A Multi-Kinase Inhibitor for In Vivo Cancer Models

Lenvatinib is an orally active, potent inhibitor of multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[1][2][3] This multi-targeted approach makes Lenvatinib an effective agent in various preclinical cancer models.

Data Presentation: In Vivo Efficacy of Lenvatinib in Xenograft Models

The following table summarizes the antitumor activity of Lenvatinib in different human cancer xenograft models in mice.

Cancer TypeXenograft ModelAnimal StrainLenvatinib Dose (mg/kg)Administration RouteTreatment DurationOutcome
Differentiated Thyroid CancerRO82-W-1Nude Mice10, 30, 100OralNot SpecifiedSignificant tumor growth inhibition; tumor shrinkage at 100 mg/kg.[1]
Anaplastic Thyroid CancerVariousNude Mice10, 100OralNot SpecifiedSignificant antitumor activity.[1]
Medullary Thyroid CancerTTNude Mice10, 30, 100OralNot SpecifiedDose-dependent tumor growth inhibition; tumor shrinkage at 100 mg/kg.[1]
GlioblastomaBV-2BALB/c Nude Mice0.24 mg/dayIntravenous14 daysSignificant tumor growth inhibition and increased survival rate.[4]
Hepatocellular CarcinomaKYN-2Nude Mice3, 10, 30OralNot SpecifiedDose-dependent suppression of tumor growth.[5]
Hepatocellular CarcinomaHAK-1BNude Mice3, 10, 30OralNot SpecifiedDose-dependent suppression of tumor growth.[5]
MelanomaB16-F10C57BL/6N MiceNot SpecifiedNot Specified12 days70.4% reduction in tumor weight.[6]
Data Presentation: Pharmacokinetic Parameters of Lenvatinib in Animals

The table below presents key pharmacokinetic parameters of Lenvatinib in various animal species following oral administration.

SpeciesDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Reference
Mice3~1~2000~6000~70[7]
Mice10~1~7000~20000~64[7]
Mice30~2~20000~70000~78[7]
Rats3~2~1500~8000~70[7]
Rats10~2~5000~30000~70[7]
Rats30~4~15000~100000~70[7]
Dogs3~2~1000~7000~70[7]
Monkeys3~2~1500~8000~70[7]

Experimental Protocols

Protocol 1: Evaluation of Antitumor Efficacy of Lenvatinib in a Subcutaneous Xenograft Mouse Model

This protocol outlines a typical procedure for assessing the in vivo antitumor activity of Lenvatinib in mice bearing subcutaneous tumors.

1. Cell Culture and Implantation:

  • Culture human cancer cell lines (e.g., KYN-2 hepatocellular carcinoma cells) under standard conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., serum-free DMEM) or a mixture with Matrigel.
  • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of immunocompromised mice (e.g., 6-week-old female BALB/c nude mice).

2. Tumor Growth Monitoring and Animal Randomization:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
  • Calculate tumor volume using the formula: (Length × Width²) / 2.
  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

3. Lenvatinib Formulation and Administration:

  • Prepare Lenvatinib for oral administration by suspending it in a vehicle such as 0.5% methylcellulose or a standard saline solution.
  • Administer Lenvatinib orally once daily via gavage at the desired doses (e.g., 3, 10, 30 mg/kg).
  • Administer the vehicle alone to the control group.

4. Efficacy Assessment:

  • Continue to monitor tumor volume and body weight of the mice throughout the study.
  • At the end of the study (e.g., after 2-3 weeks of treatment), euthanize the mice and excise the tumors.
  • Measure the final tumor weight and volume.
  • Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
  • Tumor tissues can be further processed for histological analysis, immunohistochemistry, or western blotting to assess biomarkers of drug activity (e.g., microvessel density, apoptosis).

Protocol 2: Pharmacokinetic Study of Lenvatinib in Rats

This protocol describes a basic procedure for determining the pharmacokinetic profile of Lenvatinib in rats.

1. Animal Preparation and Dosing:

  • Use adult male Sprague-Dawley rats (or other appropriate strain).
  • Fast the animals overnight before dosing.
  • For oral administration, formulate Lenvatinib as described in Protocol 1 and administer a single dose via oral gavage (e.g., 10 mg/kg).
  • For intravenous administration, dissolve Lenvatinib in a suitable vehicle and administer as a bolus injection into a tail vein.

2. Blood Sampling:

  • Collect blood samples (e.g., 200 µL) from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).
  • Centrifuge the blood samples to separate the plasma.

3. Plasma Analysis:

  • Store plasma samples at -80°C until analysis.
  • Extract Lenvatinib from the plasma using a suitable method (e.g., protein precipitation with acetonitrile).
  • Quantify the concentration of Lenvatinib in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Pharmacokinetic Parameter Calculation:

  • Use pharmacokinetic software to analyze the plasma concentration-time data.
  • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability (if both oral and IV data are available).

Mandatory Visualizations

Signaling Pathways Inhibited by Lenvatinib

Lenvatinib_Mechanism_of_Action cluster_ligands cluster_receptors cluster_pathways cluster_outcomes VEGF VEGF VEGFR VEGFR1-3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa SCF SCF KIT KIT SCF->KIT GDNF GDNF RET RET GDNF->RET RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR PLCg_DAG_IP3 PLCγ-DAG/IP3 Pathway VEGFR->PLCg_DAG_IP3 FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR FGFR->PLCg_DAG_IP3 PDGFRa->RAS_RAF_MEK_ERK PDGFRa->PI3K_AKT_mTOR PDGFRa->PLCg_DAG_IP3 KIT->RAS_RAF_MEK_ERK KIT->PI3K_AKT_mTOR KIT->PLCg_DAG_IP3 RET->RAS_RAF_MEK_ERK RET->PI3K_AKT_mTOR RET->PLCg_DAG_IP3 Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival RAS_RAF_MEK_ERK->Survival Migration Cell Migration RAS_RAF_MEK_ERK->Migration PI3K_AKT_mTOR->Angiogenesis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival PI3K_AKT_mTOR->Migration PLCg_DAG_IP3->Angiogenesis PLCg_DAG_IP3->Proliferation PLCg_DAG_IP3->Survival PLCg_DAG_IP3->Migration

Caption: Lenvatinib inhibits multiple RTKs, blocking downstream signaling pathways.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow start Start: Cancer Cell Culture implantation Subcutaneous Implantation in Immunocompromised Mice start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Mice into Treatment Groups monitoring->randomization treatment Daily Oral Administration: Lenvatinib or Vehicle randomization->treatment assessment Monitor Tumor Volume and Body Weight treatment->assessment endpoint Endpoint: Tumor Excision and Analysis assessment->endpoint data_analysis Data Analysis: Tumor Growth Inhibition endpoint->data_analysis

Caption: Workflow for a typical in vivo xenograft study.

References

Application Notes and Protocols for the Post-Synthesis Purification of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea, a key intermediate in the synthesis of the multi-kinase inhibitor, Lenvatinib. Three primary purification techniques are discussed: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). This guide offers specific experimental protocols and a comparative summary of expected outcomes for each method, enabling researchers to select the most appropriate technique based on desired purity, yield, and scale.

Introduction

This compound is a crucial building block in the synthesis of Lenvatinib, a therapeutic agent used in the treatment of various cancers. The purity of this intermediate is paramount as it directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). Inefficient purification can lead to the carry-over of unreacted starting materials or by-products, complicating downstream processing and potentially affecting the safety and efficacy of the final drug product.

This application note outlines and compares three robust methods for the purification of this compound post-synthesis:

  • Recrystallization: A straightforward and scalable technique for achieving high purity.

  • Flash Column Chromatography: A rapid and versatile method for purifying moderate quantities of the compound.

  • Preparative HPLC: A high-resolution technique for obtaining very high purity material, particularly for use as an analytical standard or in early-stage research.

Comparative Data of Purification Techniques

The following table summarizes the typical quantitative outcomes for each purification method, providing a basis for comparison and selection.

Purification TechniqueTypical Purity (by HPLC)Typical YieldThroughputKey Advantages
Recrystallization≥ 99.7%[1]~90%[1]HighScalable, cost-effective, high purity.
Flash Column Chromatography> 95% (estimated)85-95%[2]MediumRapid, good for complex mixtures.
Preparative HPLC> 98%[1]> 90%[1]LowHighest purity, ideal for reference standards.

Experimental Protocols

Recrystallization

Recrystallization is a highly effective method for purifying this compound, capable of delivering high purity and yield. Two effective solvent systems have been identified from patent literature.

Protocol 1: Ethyl Acetate/n-Heptane System [1]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add n-heptane (as an anti-solvent) to the hot solution until slight turbidity is observed. A typical ratio is 4:1 ethyl acetate to n-heptane.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a cold 4:1 mixture of ethyl acetate and n-heptane, followed by a wash with cold n-heptane.

  • Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 55°C) to a constant weight.

Protocol 2: Petroleum Ether/Ethyl Acetate System [2]

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add petroleum ether to the hot solution. A typical volume ratio of petroleum ether to ethyl acetate is 1:2.

  • Cooling: Allow the mixture to cool gradually to induce crystallization.

  • Isolation and Washing: Collect the crystals by filtration and wash with a cold mixture of petroleum ether and ethyl acetate.

  • Drying: Dry the purified product under vacuum.

Flash Column Chromatography

Flash column chromatography is a faster alternative to traditional column chromatography and is well-suited for purifying gram-scale quantities of the target compound.

Protocol:

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and apply it to the top of the silica gel bed.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Apply the resulting dry powder to the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common gradient is ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of ~0.3 for the target compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC or UV analysis.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the method of choice for obtaining the highest possible purity, which is often necessary for analytical standards or for initial biological testing where purity is critical.

Protocol:

  • Column: A reversed-phase C18 column is typically suitable for this type of compound.

  • Mobile Phase: A gradient of acetonitrile in water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a common choice. The gradient should be optimized at an analytical scale first.

  • Sample Preparation: Dissolve the crude or partially purified this compound in a suitable solvent that is compatible with the mobile phase (e.g., a mixture of acetonitrile and water, or dimethyl sulfoxide if necessary, ensuring it is fully dissolved).

  • Injection and Elution: Inject the sample onto the preparative column and elute with the optimized gradient.

  • Fraction Collection: Collect fractions corresponding to the main product peak, guided by a UV detector.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to obtain the highly purified product.

Visualizations

General Purification Workflow

The following diagram illustrates a general workflow for the purification of a synthesized organic compound, applicable to this compound.

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis and Final Product Synthesis Chemical Synthesis of Crude Product Crude_Product Crude this compound Synthesis->Crude_Product Purification_Method Purification Technique Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization High Yield & Purity Column_Chromatography Flash Column Chromatography Purification_Method->Column_Chromatography Rapid Purification Prep_HPLC Preparative HPLC Purification_Method->Prep_HPLC Highest Purity Pure_Product Purified Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Prep_HPLC->Pure_Product Analysis Purity Analysis (e.g., HPLC, NMR) Pure_Product->Analysis Final_Product Final Pure Compound (≥99.7%) Analysis->Final_Product

Caption: General workflow for the purification of this compound.

Role in Lenvatinib Synthesis

This compound is a key intermediate in the synthesis of Lenvatinib. The diagram below outlines a common synthetic route, highlighting the position of the target compound.

Lenvatinib_Synthesis cluster_intermediates Key Intermediates cluster_final_product Final Product A 4-Amino-3-chlorophenol B Phenyl carbamate intermediate A->B + Phenyl chloroformate C 1-(2-Chloro-4-hydroxyphenyl)- 3-cyclopropylurea B->C + Cyclopropylamine Lenvatinib Lenvatinib C->Lenvatinib + Intermediate D (Coupling Reaction) D 4-chloro-7-methoxyquinoline- 6-carboxamide D->Lenvatinib

Caption: Synthetic pathway to Lenvatinib highlighting the role of the target intermediate.

Conclusion

The purification of this compound is a critical step in the manufacturing of Lenvatinib. The choice of purification method depends on the specific requirements of the researcher or manufacturer. For large-scale production where high purity and yield are essential, recrystallization is a highly effective and economical choice. For rapid, medium-scale purification, flash column chromatography offers a good balance of speed and separation efficiency. When the highest possible purity is required, for instance, for the preparation of an analytical reference standard, preparative HPLC is the most suitable technique. The protocols and comparative data presented in this application note provide a comprehensive guide for the successful purification of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea, a key intermediate in the production of various pharmaceuticals.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Issue 1: Low Overall Yield of this compound

Potential Causes:

  • Incomplete reaction: One or both steps of the synthesis may not have gone to completion.

  • Side reactions: Formation of byproducts reduces the amount of desired product.

  • Product loss during workup and purification: The product may be lost during extraction, washing, or crystallization steps.

  • Poor quality of starting materials: Impurities in 4-amino-3-chloro-phenol or cyclopropylamine can interfere with the reaction.

Recommended Solutions:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of each reaction step and ensure completion before proceeding.

  • Optimize Reaction Conditions: Refer to the tables below for optimized reaction parameters. Key factors to control are temperature, reaction time, and stoichiometry of reactants.

  • Minimize Side Reactions: Ensure anhydrous (dry) conditions, as water can react with intermediates.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Careful Workup: To minimize product loss during purification, carefully perform extraction and washing steps. For crystallization, select an appropriate solvent system and optimize cooling conditions to maximize crystal formation. A final crystallization in a 4:1 ethyl acetate:heptane mixture has been shown to be effective.[2]

Issue 2: Formation of Impurities, Especially Symmetrical Diarylureas

Potential Causes:

  • Moisture Contamination: The isocyanate intermediate is highly reactive with water. Moisture can lead to the formation of an amine, which then reacts with another isocyanate molecule to form a symmetrical diarylurea.[1]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can result in unreacted intermediates that may form side products.

Recommended Solutions:

  • Strict Anhydrous Conditions:

    • Oven-dry all glassware before use.

    • Use anhydrous solvents.

    • Store reagents under dry conditions.

    • Conduct the reaction under an inert atmosphere.[1]

  • Controlled Addition of Reagents: Slowly add the reagents to maintain control over the reaction temperature and minimize side reactions.

  • Purification: Impurities can often be removed by recrystallization. A typical HPLC purity of ≥ 99.7% can be achieved with proper crystallization techniques.[2]

Issue 3: Difficulty in Product Purification and Isolation

Potential Causes:

  • "Oiling out" during crystallization: The product separates as an oil instead of a crystalline solid. This can happen if the solution is supersaturated at a temperature above the melting point of the product.[1]

  • Poor crystal formation: The choice of solvent and cooling rate can significantly impact the size and purity of the crystals.

Recommended Solutions:

  • Optimize Crystallization:

    • If "oiling out" occurs, try using a larger volume of solvent or a different solvent system.[1]

    • A common and effective solvent system for the final crystallization is a mixture of ethyl acetate and n-heptane (e.g., 4:1 ratio).[2]

    • Control the cooling rate; slow cooling often leads to larger and purer crystals.

  • Washing: After filtration, wash the precipitate with a cold, appropriate solvent to remove residual impurities without dissolving a significant amount of the product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a two-step, one-pot synthesis. First, 4-amino-3-chloro-phenol is reacted with phenyl chloroformate to form a phenyl carbamate intermediate. This intermediate is then reacted directly with cyclopropylamine to yield the final product.[2]

Q2: Why is it crucial to maintain anhydrous conditions during the synthesis?

A2: The synthesis proceeds through an isocyanate or a similarly reactive intermediate which is highly susceptible to hydrolysis. Any moisture present can lead to the formation of undesired byproducts, such as symmetrical ureas, which will lower the yield and complicate the purification process.[1]

Q3: What are the key reaction parameters to control for a high yield?

A3: The key parameters include reaction temperature, reaction time, and the stoichiometry of the reactants. For the formation of the phenyl carbamate intermediate, low temperatures (e.g., 0-10°C) are typically employed. The subsequent reaction with cyclopropylamine is often carried out at a slightly elevated temperature (e.g., 50°C).[2] Refer to the data tables for specific examples.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows you to check for the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion before workup.[2]

Q5: What is a suitable method for the final purification of the product?

A5: Crystallization is the most common and effective method for purifying this compound. A solvent system of ethyl acetate and n-heptane has been reported to yield a white crystalline solid with high purity (≥ 99.7%).[2]

Data Presentation

Table 1: Summary of a Reported High-Yield Synthesis Protocol

ParameterValueReference
Starting Material4-Amino-3-chloro-phenol hydrochloride salt[2]
Reagent 1Phenyl chloroformate (1.1 eq.)[2]
BaseSodium bicarbonate (2.1 eq.)[2]
Solvent (Step 1)2-Methyltetrahydrofuran and Water[2]
Temperature (Step 1)< 10°C[2]
Reagent 2Cyclopropylamine (2 eq.)[2]
Solvent (Step 2)2-Methyltetrahydrofuran (organic phase from Step 1)[2]
Temperature (Step 2)50°C[2]
Reaction Time (Step 2)3 hours[2]
PurificationAcidic wash followed by crystallization from ethyl acetate:heptane (4:1)[2]
Final Yield 90% [2]
Final Purity (HPLC) ≥ 99.7% [2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound[2]

  • Preparation of the Phenyl Carbamate Intermediate:

    • Suspend 4-amino-3-chloro-phenol hydrochloride salt (1 eq.) in 2-methyltetrahydrofuran.

    • Cool the suspension to 0-5°C.

    • Add a solution of sodium bicarbonate (2.1 eq.) in water dropwise, maintaining the temperature below 10°C.

    • Add a solution of phenyl chloroformate (1.1 eq.) in 2-methyltetrahydrofuran dropwise, keeping the temperature below 10°C.

    • Stir the mixture at 0-5°C and monitor the reaction by TLC until the 4-amino-3-chloro-phenol is consumed.

    • Separate the aqueous and organic phases.

  • Formation of this compound:

    • To the organic phase containing the phenyl carbamate intermediate, add cyclopropylamine (2 eq.).

    • Heat the mixture to 50°C and stir for 3 hours.

    • After the reaction is complete, perform an acidic wash to remove excess cyclopropylamine.

  • Purification:

    • Concentrate the organic phase.

    • Perform a final crystallization from a 4:1 mixture of ethyl acetate and n-heptane to obtain the product as white crystals.

    • Dry the solid under vacuum.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Phenyl Carbamate Formation cluster_step2 Step 2: Urea Formation cluster_purification Purification Start 4-Amino-3-chloro-phenol + Phenyl Chloroformate Intermediate Phenyl Carbamate Intermediate (in organic phase) Start->Intermediate Reaction Conditions1 Base (NaHCO3) Solvent (2-MeTHF/Water) Temp (< 10°C) Conditions1->Start Reagent2 Cyclopropylamine Product_Crude Crude Product Reagent2->Product_Crude Reaction Conditions2 Temp (50°C) Time (3h) Conditions2->Reagent2 Purification_Steps Acidic Wash Crystallization (EtOAc/Heptane) Product_Crude->Purification_Steps Final_Product 1-(2-Chloro-4-hydroxyphenyl) -3-cyclopropylurea Purification_Steps->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield? Check_Completion Reaction Complete? (TLC/HPLC) Low_Yield->Check_Completion Yes Optimize_Conditions Optimize Time/Temp Check_Completion->Optimize_Conditions No Check_Moisture Anhydrous Conditions? Check_Completion->Check_Moisture Yes High_Yield High Yield Achieved Optimize_Conditions->High_Yield Implement_Dry Use Dry Glassware/Solvents Inert Atmosphere Check_Moisture->Implement_Dry No Check_Workup Product Loss in Workup? Check_Moisture->Check_Workup Yes Implement_Dry->High_Yield Optimize_Purification Optimize Crystallization & Washing Check_Workup->Optimize_Purification Yes Check_Workup->High_Yield No Optimize_Purification->High_Yield

Caption: Troubleshooting logic for addressing low reaction yield.

References

troubleshooting unexpected results in assays with 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea, a metabolite of the receptor tyrosine kinase inhibitor, Lenvatinib. This guide is intended for researchers, scientists, and drug development professionals encountering unexpected results in their assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound, also known as Desquinolinyl Lenvatinib, is a metabolite of Lenvatinib. Lenvatinib is an inhibitor of multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Stem Cell Factor (SCF) receptors. Therefore, assays involving this compound are typically designed to investigate its potential inhibitory effects on these or other related kinases and their downstream signaling pathways.

Q2: What are the solubility properties of this compound?

A2: The compound is slightly soluble in water but is soluble in organic solvents such as ethanol and dimethylformamide (DMF).[1] For cell-based assays, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the assay medium. Ensure the final solvent concentration is low and consistent across all wells to avoid solvent-induced artifacts.

Q3: What is the stability of this compound in solution?

Q4: In which types of assays is this compound typically used?

A4: Given its relationship to Lenvatinib, this compound is likely to be evaluated in:

  • Biochemical Kinase Assays: To determine its direct inhibitory activity against specific kinases.

  • Cell-Based Assays:

    • Proliferation/Viability Assays: To assess its effect on the growth of cancer cell lines that are dependent on the targeted kinase pathways.

    • Signaling Pathway Analysis (e.g., Western Blotting, ELISA): To investigate the phosphorylation status of downstream targets of the inhibited kinases.

    • Angiogenesis Assays: To evaluate its effect on endothelial cell function, relevant to its potential anti-VEGF activity.

Troubleshooting Unexpected Results

Unexpected assay results can arise from various factors, from compound-specific issues to general experimental technique. The tables below outline common problems, potential causes, and recommended solutions for both biochemical and cell-based assays.

Biochemical Kinase Assays
Problem Potential Cause Recommended Solution
No or Low Kinase Activity in Positive Control 1. Inactive Enzyme: Improper storage or handling, multiple freeze-thaw cycles. 2. Incorrect Buffer Composition: Suboptimal pH, missing cofactors (e.g., MgCl₂), incorrect salt concentration. 3. Degraded ATP or Substrate: ATP solutions can degrade over time; substrate may be unstable.1. Aliquot and store the enzyme at -80°C. Use a fresh aliquot for each experiment. Verify enzyme activity with a known positive control substrate. 2. Prepare fresh buffer and double-check all component concentrations. Ensure the pH is correct for the specific kinase. 3. Use a fresh stock of ATP and substrate.
High Background Signal 1. Compound Interference: The compound may be fluorescent or may interfere with the detection reagents (e.g., luciferase). 2. Contaminated Reagents: Buffer components or substrate may be contaminated with ATP. 3. Assay Plate Issues: Some plates can have inherent phosphorescence.1. Run a control with the compound and detection reagent in the absence of the kinase reaction to check for interference. 2. Use high-purity reagents and test for ATP contamination in individual components. 3. Test different types of assay plates or pre-read the plate before adding reagents.
Inconsistent IC50 Values 1. Compound Precipitation: The compound may be precipitating at higher concentrations due to its limited aqueous solubility. 2. Variable ATP Concentration: The IC50 of ATP-competitive inhibitors is sensitive to the ATP concentration. 3. Non-Linear Reaction Rate: The kinase reaction may not be in the linear range.1. Visually inspect wells for precipitation. If observed, consider using a lower concentration range or adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer, after confirming it does not affect enzyme activity. 2. Maintain a consistent ATP concentration across all experiments, typically at or near the Km value for the kinase. 3. Perform a time-course experiment to determine the optimal reaction time where product formation is linear.
Cell-Based Assays
Problem Potential Cause Recommended Solution
High Variability Between Replicate Wells 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Edge Effects: Evaporation from wells on the edge of the plate. 3. Compound Precipitation: Compound coming out of solution in the culture medium.1. Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully. 2. Do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation from inner wells. 3. Check the final concentration of the organic solvent used for dilution. Keep it below 0.5% (v/v) and consistent across all wells. Observe for any visible precipitate.
No or Weak Compound Activity 1. Cell Line Insensitivity: The chosen cell line may not be dependent on the signaling pathway targeted by the compound. 2. Compound Degradation: The compound may be unstable in the cell culture medium. 3. Low Compound Permeability: The compound may not be efficiently entering the cells.1. Use a cell line known to be sensitive to inhibitors of the target pathway. 2. Prepare fresh dilutions of the compound for each experiment. 3. While direct permeability data is unavailable, if this is suspected, alternative assay formats (e.g., using lysed cells) could be considered.
Increased Cell Death in Vehicle Control 1. Solvent Toxicity: The organic solvent (e.g., DMSO) used to dissolve the compound is at a toxic concentration. 2. Poor Cell Health: Cells were not healthy at the time of plating. 3. Contamination: Mycoplasma or bacterial contamination.1. Perform a dose-response curve for the solvent to determine the maximum non-toxic concentration. Ensure the final solvent concentration is consistent across all wells, including the vehicle control. 2. Use cells in the logarithmic growth phase and handle them gently during passaging and plating. 3. Regularly test cell lines for mycoplasma contamination.

Experimental Protocols

Generic Biochemical Kinase Assay Protocol (Luminescence-based)

This protocol is a general guideline for a luminescence-based kinase assay that measures ATP consumption (e.g., Kinase-Glo®).

  • Prepare Reagents:

    • Kinase Buffer: e.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Compound Dilutions: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute further in kinase buffer to the desired final concentrations.

    • Enzyme and Substrate: Dilute the kinase and substrate in kinase buffer to the desired concentrations.

    • ATP Solution: Prepare ATP in kinase buffer to the desired concentration (often the Km of the kinase).

  • Assay Procedure:

    • Add 5 µL of the compound dilution or vehicle control to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mix to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate for the predetermined linear reaction time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Generic Cell Viability Assay Protocol (MTT Assay)

This protocol provides a general method for assessing the effect of the compound on cell proliferation/viability.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Angiogenesis Transcription->Proliferation Compound 1-(2-Chloro-4-hydroxyphenyl) -3-cyclopropylurea Compound->RTK Inhibition G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Analysis A Prepare Compound Stock Solution (DMSO) B Prepare Serial Dilutions in Assay Medium A->B D Treat Cells with Compound Dilutions B->D C Seed Cells in 96-well Plate C->D E Incubate for 72h D->E F Add Viability Reagent (e.g., MTT) E->F G Incubate and Read Absorbance F->G H Calculate % Viability vs. Vehicle Control G->H I Plot Dose-Response Curve and Determine GI50 H->I G Start Unexpected Result? CheckControls Are Controls (+/-, vehicle) Behaving as Expected? Start->CheckControls CheckCompound Compound Precipitation Visible? CheckControls->CheckCompound No CheckCells Cell Morphology Normal in Control? CheckControls->CheckCells Yes CheckAssay Review Assay Protocol (reagents, timing) CheckCompound->CheckAssay No Result1 Problem is likely with the compound or its interaction. CheckCompound->Result1 Yes CheckCells->CheckAssay Yes Result2 Problem is likely with cell health or assay conditions. CheckCells->Result2 No Result3 Problem is likely with the assay reagents or setup. CheckAssay->Result3 End Consult Specific Troubleshooting Tables Result1->End Result2->End Result3->End

References

optimization of reaction conditions for 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, a key intermediate in the manufacturing of several pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent synthetic strategies commence with 4-amino-3-chlorophenol. The two primary routes are:

  • Direct Reaction with Cyclopropyl Isocyanate: This method involves the direct reaction of 4-amino-3-chlorophenol with cyclopropyl isocyanate.

  • Two-Step, One-Pot Reaction: This approach involves the initial reaction of 4-amino-3-chlorophenol with phenyl chloroformate to form a phenyl carbamate intermediate. This intermediate is then reacted in the same pot with cyclopropylamine to yield the final product.[1]

Q2: What are the critical quality attributes of the starting material, 4-amino-3-chlorophenol?

A2: The purity of 4-amino-3-chlorophenol is crucial for a successful synthesis with high yield and purity of the final product. Impurities in the starting material can lead to side reactions and complicate the purification process. It is recommended to use 4-amino-3-chlorophenol with a purity of at least 98%. Several synthetic methods for 4-amino-3-chlorophenol exist, including processes starting from o-chloronitrobenzene or m-chlorophenol.[2][3][4][5][6]

Q3: What are the storage and handling precautions for cyclopropyl isocyanate?

A3: Cyclopropyl isocyanate is a reactive and moisture-sensitive compound. It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen) to prevent degradation.[7] Isocyanates, in general, are toxic and can cause irritation upon inhalation or skin contact.[8] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: How can the progress of the reaction be monitored?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 95:5 v/v).[1] The disappearance of the starting material (4-amino-3-chlorophenol) spot and the appearance of the product spot will indicate the progression of the reaction. HPLC provides a more quantitative assessment of the reaction conversion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive or degraded cyclopropyl isocyanate.1. Use a fresh bottle of cyclopropyl isocyanate or verify the quality of the existing stock. Ensure it has been stored under an inert atmosphere.
2. Poor quality of 4-amino-3-chlorophenol.2. Verify the purity of the 4-amino-3-chlorophenol by a suitable analytical method like NMR or HPLC.
3. Insufficient reaction temperature or time.3. For the one-pot synthesis with phenyl chloroformate and cyclopropylamine, ensure the reaction mixture is stirred at 50°C for at least 3 hours after the addition of cyclopropylamine.[1]
Presence of Multiple Impurities in the Crude Product 1. Reaction with residual water.1. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.
2. Side reactions due to impurities in starting materials.2. Use highly pure starting materials.
3. Unoptimized reaction conditions.3. Re-evaluate the stoichiometry of the reactants. An excess of cyclopropylamine may need to be washed out with an acidic solution during workup.[1]
Difficulty in Product Crystallization 1. Presence of oiling out instead of crystallization.1. Try adjusting the solvent ratio. A common crystallization solvent system is a 4:1 mixture of ethyl acetate and heptane.[1]
2. High level of impurities inhibiting crystallization.2. Purify the crude product by column chromatography before attempting crystallization.
Low Yield 1. Incomplete reaction.1. Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.
2. Product loss during workup and purification.2. Optimize the extraction and crystallization steps. Ensure the pH is appropriately adjusted during aqueous washes to minimize product loss.

Experimental Protocols

One-Pot Synthesis of this compound[1]

Materials:

  • 4-Amino-3-chloro-phenol hydrochloride

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Sodium bicarbonate (NaHCO₃)

  • Phenyl chloroformate

  • Cyclopropylamine

  • Ethyl acetate

  • n-Heptane

Procedure:

  • Suspend 4-amino-3-chloro-phenol hydrochloride (1 eq.) in 2-methyltetrahydrofuran (3 volumes).

  • Cool the suspension to 0-5°C.

  • Add a solution of sodium bicarbonate (2.1 eq.) in water dropwise, maintaining the temperature below 10°C.

  • Add a solution of phenyl chloroformate (1.1 eq.) in 2-methyltetrahydrofuran dropwise, keeping the temperature below 10°C.

  • Stir the mixture at 0-5°C and monitor the reaction by TLC until the 4-amino-3-chloro-phenol is consumed (less than 1%).

  • Separate the aqueous and organic phases.

  • To the organic phase, add cyclopropylamine (2 eq.) and stir the mixture at 50°C for 3 hours.

  • After the reaction is complete, perform an acidic wash to remove excess cyclopropylamine.

  • Concentrate the organic phase and crystallize the product from a 4:1 mixture of ethyl acetate and n-heptane to yield this compound as white crystals.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-Amino-3-chlorophenol 4-Amino-3-chlorophenol Phenyl Carbamate Intermediate Phenyl Carbamate Intermediate 4-Amino-3-chlorophenol->Phenyl Carbamate Intermediate + Phenyl Chloroformate (2-MeTHF, NaHCO3) Phenyl Chloroformate Phenyl Chloroformate Cyclopropylamine Cyclopropylamine This compound This compound Phenyl Carbamate Intermediate->this compound + Cyclopropylamine (50°C)

Caption: One-pot synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Product Yield or Purity Issue Check_SM Check Purity of Starting Materials (4-amino-3-chlorophenol, Cyclopropylamine) Start->Check_SM Check_Reagents Verify Reactivity of Reagents (Phenyl Chloroformate, Cyclopropyl Isocyanate) Check_SM->Check_Reagents Pure Purify_SM Purify Starting Materials Check_SM->Purify_SM Impure Check_Conditions Review Reaction Conditions (Temperature, Time, Atmosphere) Check_Reagents->Check_Conditions Active Use_Fresh_Reagents Use Fresh/High-Quality Reagents Check_Reagents->Use_Fresh_Reagents Degraded Optimize_Conditions Optimize Reaction Parameters Check_Conditions->Optimize_Conditions Suboptimal End_Success Successful Synthesis Check_Conditions->End_Success Optimal Purify_SM->Check_Reagents Use_Fresh_Reagents->Check_Conditions Optimize_Conditions->End_Success

Caption: Troubleshooting workflow for synthesis optimization.

References

minimizing impurities in the synthesis of Lenvatinib intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of the key Lenvatinib intermediate, 4-(4-amino-3-chlorophenoxy)-7-methoxy-quinoline-6-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the critical intermediates in the synthesis of Lenvatinib?

A1: The synthesis of Lenvatinib typically involves several key intermediates. The successful and efficient formation of these intermediates is crucial for the overall yield and purity of the final product.[1] Two of the most critical intermediates are:

  • 4-chloro-7-methoxyquinoline-6-carboxamide: This intermediate forms the quinoline core of the Lenvatinib molecule.

  • 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea: This intermediate provides the substituted phenylurea side chain.

Q2: What are the common types of impurities encountered during Lenvatinib synthesis?

A2: Impurities in Lenvatinib synthesis can arise from various sources, including side reactions, degradation of the product, or residual starting materials and solvents.[2] Common impurities include:

  • Process-related impurities: These are byproducts formed during the synthetic steps. Examples include compounds resulting from incomplete reactions or side reactions.

  • Degradation products: Lenvatinib can degrade under certain conditions, such as exposure to heat, light, moisture, or non-optimal pH, leading to the formation of impurities like Lenvatinib Impurity F (4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid).[2]

  • Residual solvents: Solvents used in the manufacturing process may remain in the final product in trace amounts.[2]

Q3: How critical is temperature control in minimizing impurities?

A3: Temperature is a critical parameter throughout the synthesis of Lenvatinib and its intermediates. Elevated temperatures can promote the formation of degradation products through hydrolysis.[2] For instance, in the coupling reaction to form Lenvatinib, lower temperatures (e.g., 45-55°C) have been shown to significantly reduce the formation of certain process-related impurities compared to higher temperatures (e.g., 65-70°C).[3][4]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action
High levels of Impurity VII, VIII, and IX in the final coupling step. The coupling reaction temperature is too high.Lower the reaction temperature to the 45-55°C range. A study demonstrated a significant reduction in these impurities by lowering the temperature from 65-70°C to 50°C.[3][4]
Incorrect stoichiometry of reactants.Use an excess of the urea derivative intermediate (e.g., 2 equivalents). This has been shown to reduce the formation of key impurities.[3][4]
Presence of Lenvatinib Impurity F (hydrolysis product). The reaction or work-up conditions are too acidic or basic.Maintain a pH range of 3.5-7.0 during the process and storage.[2] Avoid prolonged exposure to strong acids or bases.
High temperatures during processing or storage.Ensure that the temperature is maintained within the optimal range of 20-30°C.[2]
Incomplete reaction or low yield in the synthesis of this compound. Inefficient reaction conditions.Follow a robust, optimized protocol. For example, a one-pot synthesis starting from 4-amino-3-chloro-phenol has been shown to be efficient.[3][5]
Poor quality of starting materials.Ensure the purity of starting materials like 4-amino-3-chloro-phenol and phenyl chloroformate.
Low purity of the final Lenvatinib intermediate after crystallization. Ineffective crystallization solvent system.Utilize a proven solvent system for crystallization, such as a mixture of Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM) (e.g., 1:3 DMSO:DCM), which has been shown to yield high purity Lenvatinib.[3][4]

Quantitative Data on Impurity Reduction

The following table summarizes the impact of reaction conditions on the formation of key impurities during the coupling of 4-chloro-7-methoxyquinoline-6-carboxamide and this compound.

Parameter Condition 1 (Suboptimal) Impurity Level (Condition 1) Condition 2 (Optimized) Impurity Level (Condition 2) Reference
Temperature 65-70°CImpurity VII: 1.8%Impurity VIII: 0.5%Impurity IX: 1.7%50°CImpurity VII: 0.08%Impurity VIII: 0.15%Impurity IX: 0.11%[3][4]
Equivalents of Urea Derivative 1.2 eq.(See above)2 eq.(See above)[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented, optimized process.[3][5]

  • Suspend 4-amino-3-chloro-phenol hydrochloride salt in 2-methyltetrahydrofuran and cool the suspension to 0-5°C.

  • Add a solution of sodium bicarbonate in water dropwise, maintaining the temperature below 10°C.

  • Add a solution of phenyl chloroformate in 2-methyltetrahydrofuran dropwise, keeping the temperature below 10°C.

  • Stir the mixture at 0-5°C and monitor the reaction by TLC until the starting material is consumed.

  • Separate the aqueous and organic phases.

  • To the organic phase, add cyclopropylamine and stir the mixture at 50°C for 3 hours.

  • After the reaction, perform an acidic wash to remove excess cyclopropylamine.

  • Crystallize the product from a 4:1 mixture of ethyl acetate and heptane to yield this compound as white crystals with high purity (>99.7%).[5]

Protocol 2: Optimized Coupling Reaction to Synthesize Lenvatinib

This protocol is designed to minimize the formation of impurities VII, VIII, and IX.[3][4]

  • Suspend 1 equivalent of 4-chloro-7-methoxyquinoline-6-carboxamide and 2 equivalents of this compound in dimethylsulfoxide (DMSO).

  • Add 2 equivalents of cesium carbonate to the mixture.

  • Stir the mixture at a controlled temperature of 50°C for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature and add water to precipitate the product.

  • Filter the precipitated crystals and dry them.

  • For further purification, dissolve the crude Lenvatinib in DMSO at 70°C.

  • Cool the solution to room temperature and add dichloromethane (DCM) (1:3 DMSO:DCM ratio).

  • Stir the mixture, filter the suspension, wash the solid, and dry under vacuum to yield high-purity Lenvatinib (>99.6%).[3][4]

Visualizations

Troubleshooting Logic for Impurity Formation

Troubleshooting Impurity Formation High_Impurity High Impurity Levels (VII, VIII, IX) High_Temp High Reaction Temperature (65-70°C) High_Impurity->High_Temp Caused by Incorrect_Stoichiometry Incorrect Reactant Ratio (1.2 eq. Urea Derivative) High_Impurity->Incorrect_Stoichiometry Caused by Optimized_Process Optimized Process High_Temp->Optimized_Process Corrected by Incorrect_Stoichiometry->Optimized_Process Corrected by Low_Temp Lower Reaction Temperature (45-55°C) Optimized_Process->Low_Temp Correct_Stoichiometry Correct Reactant Ratio (2 eq. Urea Derivative) Optimized_Process->Correct_Stoichiometry Low_Impurity Low Impurity Levels (<0.15%) Low_Temp->Low_Impurity Leads to Correct_Stoichiometry->Low_Impurity Leads to

Caption: Troubleshooting logic for minimizing key process-related impurities.

Experimental Workflow for Lenvatinib Synthesis

Lenvatinib Synthesis Workflow Start Start Materials: 4-amino-3-chloro-phenol 4-chloro-7-methoxyquinoline-6-carboxamide Step1 Step 1: Synthesis of This compound Start->Step1 Step2 Step 2: Coupling Reaction Start->Step2 Step1->Step2 Purification Purification: Crystallization (DMSO/DCM) Step2->Purification Final_Product High-Purity Lenvatinib Intermediate Purification->Final_Product QC Quality Control: HPLC Purity > 99.6% Final_Product->QC

Caption: Optimized experimental workflow for the synthesis of the Lenvatinib intermediate.

References

stability testing of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing on 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea.

Troubleshooting Guides

This section addresses specific issues that may arise during the stability testing of this compound.

Issue 1: High variability in degradation results under identical stress conditions.

Possible Cause Troubleshooting Step
Inconsistent sample preparationEnsure homogenous solutions or suspensions. For solid-state studies, control particle size and distribution.
Fluctuations in environmental chamber conditionsCalibrate and monitor temperature and humidity in stability chambers to ensure they are within the required range (e.g., ±2°C and ±5% RH).[1]
Non-uniform light exposure in photostability studiesPosition samples to ensure maximum and uniform exposure to the light source. Consider using a calibrated radiometer or lux meter to monitor light intensity.[2][3][4]
Contamination of reagents or solventsUse high-purity, HPLC-grade solvents and fresh reagents for all experiments.

Issue 2: No degradation observed under stress conditions.

Possible Cause Troubleshooting Step
The molecule is intrinsically stable to the applied stressWhile possible, it's crucial to ensure the stress conditions were rigorous enough. Forced degradation studies aim for 5-20% degradation to validate the analytical method's stability-indicating power.[5]
Insufficient stress duration or intensityIncrease the duration of exposure or the intensity of the stressor (e.g., higher temperature, more concentrated acid/base/oxidizing agent).[6] Stress testing should be more severe than accelerated stability conditions.[7]
Analytical method is not stability-indicatingThe analytical method (e.g., HPLC) may not be able to separate the parent compound from its degradation products. Re-evaluate and revalidate the method by trying different column chemistries, mobile phases, or detection wavelengths.

Issue 3: Unexpected or secondary degradation products are observed.

| Possible Cause | Troubleshooting Step | | Interaction with excipients (for drug product studies) | Conduct forced degradation studies on the active pharmaceutical ingredient (API) alone to establish its intrinsic degradation profile. This will help differentiate API degradation from excipient interactions. | | Complex degradation pathway | The initial degradation product may be unstable and further degrade into secondary products. Employ techniques like LC-MS/MS to identify and characterize the structures of the degradation products to elucidate the degradation pathway. | | Stressed conditions are too harsh | Excessively harsh conditions can lead to degradation pathways that are not relevant to real-world storage. Aim for a target degradation of 5-20%.[5] |

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for forced degradation studies of this compound?

A1: Based on general guidelines for small molecules, the following starting conditions are recommended.[7][8][9][10][11] The extent of degradation should ideally be between 5-20%.[5]

Condition Suggested Starting Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Neutral Hydrolysis Purified water at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid-state at 80°C for 48 hours
Photostability Expose to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[4] A dark control should be used concurrently.[3]

Q2: What are the likely degradation pathways for this compound?

A2: Phenylurea compounds can undergo several degradation reactions.[12] For this compound, potential degradation pathways include:

  • Hydrolysis of the urea linkage: This is a common degradation pathway for phenylureas, leading to the formation of 2-chloro-4-hydroxyaniline and cyclopropylamine derivatives.[12]

  • Oxidation of the phenyl ring: The hydroxyl group on the phenyl ring can be susceptible to oxidation, leading to the formation of quinone-type structures.

  • Photodegradation: Exposure to UV light can induce cleavage of the urea bond or modifications to the aromatic ring.[13]

Q3: How do I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique.

  • Forced Degradation: Perform forced degradation studies to generate degradation products.[7]

  • Method Development: Develop an HPLC method (e.g., reversed-phase with a C18 column) that can resolve the parent peak from all degradation product peaks.

  • Method Validation: Validate the method according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The method's ability to separate the parent compound from degradants demonstrates its stability-indicating nature.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure

This protocol outlines a general workflow for conducting forced degradation studies.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_solution Prepare Stock Solution of Compound hydrolysis Hydrolytic Stress (Acid, Base, Neutral) prep_solution->hydrolysis Expose to oxidation Oxidative Stress prep_solution->oxidation Expose to thermal Thermal Stress (Solid & Solution) prep_solution->thermal Expose to photo Photolytic Stress (with Dark Control) prep_solution->photo Expose to prep_stress Prepare Stress Agents (Acid, Base, Oxidant) prep_stress->hydrolysis prep_stress->oxidation sampling Sample at Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base Samples) sampling->neutralize If applicable hplc_analysis Analyze by Stability-Indicating HPLC sampling->hplc_analysis neutralize->hplc_analysis quantify Quantify Degradation & Identify Products hplc_analysis->quantify pathway Elucidate Degradation Pathways quantify->pathway

Caption: General workflow for forced degradation studies.

Protocol 2: Photostability Testing Workflow

This protocol details the steps for conducting photostability testing as per ICH Q1B guidelines.[2][4][14]

G cluster_setup Experimental Setup cluster_exposure Light Exposure cluster_analysis Analysis cluster_conclusion Conclusion sample_prep Prepare Samples (API, Drug Product) place_samples Place Samples in Photostability Chamber sample_prep->place_samples dark_control Prepare Dark Control (wrap in foil) dark_control->place_samples expose_light Expose to Light Source (e.g., Xenon lamp) place_samples->expose_light monitor_exposure Monitor Light Exposure (Lux hours & W h/m²) expose_light->monitor_exposure analyze_samples Analyze Exposed and Dark Control Samples monitor_exposure->analyze_samples After sufficient exposure compare_results Compare Results analyze_samples->compare_results assess_photostability Assess Photostability & Need for Protective Packaging compare_results->assess_photostability

Caption: Workflow for photostability testing.

Signaling Pathways and Logical Relationships

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent 1-(2-Chloro-4-hydroxyphenyl)- 3-cyclopropylurea aniline 2-Chloro-4-hydroxyaniline parent->aniline Urea cleavage cyclopropylamine Cyclopropylamine derivative parent->cyclopropylamine Urea cleavage quinone Quinone-like derivatives parent->quinone Ring oxidation photodegradants Various Photodegradants parent->photodegradants UV exposure

Caption: Potential degradation pathways of the compound.

References

Technical Support Center: Ensuring Reproducibility with Desquinolinyl Lenvatinib (CAS 796848-79-8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Desquinolinyl Lenvatinib (CAS 796848-79-8). Given that batch-to-batch variability can be a significant factor in experimental reproducibility, this guide provides essential information, troubleshooting protocols, and frequently asked questions to ensure the consistent performance of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is Desquinolinyl Lenvatinib and what is its mechanism of action?

Desquinolinyl Lenvatinib, also known as 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea, is a metabolite of Lenvatinib.[1][2] Lenvatinib is an orally active inhibitor of multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Stem Cell Factor (SCF) receptors.[1][2] As a metabolite, Desquinolinyl Lenvatinib is a critical compound for studying the metabolism and overall pharmacological profile of its parent drug. Its mechanism of action is presumed to be related to the inhibition of key signaling pathways involved in cell proliferation and angiogenesis.

Q2: What is the recommended way to store and handle Desquinolinyl Lenvatinib to ensure its stability?

To maintain the integrity and activity of Desquinolinyl Lenvatinib, proper storage and handling are crucial. For long-term storage, it is recommended to keep the compound in a tightly sealed container at refrigerated temperatures (2-8°C).[3] For preparing stock solutions, it is advisable to use anhydrous solvents like DMSO. Once in solution, store at -20°C or -80°C and avoid repeated freeze-thaw cycles.[4] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4]

Q3: My experimental results are inconsistent between different batches of Desquinolinyl Lenvatinib. What could be the potential causes?

Inconsistent results between batches can stem from several factors:

  • Purity Variations: Even minor differences in purity can affect the compound's potency and lead to variable experimental outcomes.

  • Presence of Impurities: Structurally related impurities can have off-target effects or interfere with the intended biological activity.

  • Compound Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its effective concentration.

  • Inaccurate Quantification: Errors in weighing the compound or determining the concentration of stock solutions can lead to variability.

Q4: What are the common analytical methods to verify the quality and purity of a new batch of Desquinolinyl Lenvatinib?

To ensure the quality of a new batch, several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a standard method for assessing the purity of small molecules.[3] A high-purity sample should exhibit a single major peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the compound by determining its mass-to-charge ratio and provides information on its purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the compound, confirming its identity.

Data Presentation: Batch Information Tracking

To effectively track and compare different batches of Desquinolinyl Lenvatinib, we recommend maintaining a detailed log. The following table provides a template for this purpose.

Parameter Batch 1 Batch 2 Batch 3
Supplier
Lot Number
Date of Receipt
Appearance Off-white powder
Purity (as per CoA) >98.0%
Purity (in-house HPLC)
Storage Conditions
Stock Solution Conc.
Date of Stock Prep.
Experimental Observations

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a Desquinolinyl Lenvatinib sample.

Materials:

  • Desquinolinyl Lenvatinib sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a C18 column

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Desquinolinyl Lenvatinib in DMSO.

    • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing it over time to elute the compound and any impurities.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the identity and assess the purity of a Desquinolinyl Lenvatinib sample.

Materials:

  • Desquinolinyl Lenvatinib sample

  • LC-MS grade solvents (acetonitrile, water, formic acid)

  • LC-MS system with a C18 column and an electrospray ionization (ESI) source

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in DMSO.

    • Further dilute to a final concentration of 1 µg/mL in the mobile phase.

  • LC-MS Conditions:

    • Use similar chromatographic conditions as described for HPLC.

    • The mass spectrometer should be operated in positive ion mode.

    • Scan for the expected mass-to-charge ratio (m/z) of Desquinolinyl Lenvatinib (C10H11ClN2O2, Molecular Weight: 226.66). The expected [M+H]+ ion would be approximately 227.67.

  • Data Analysis:

    • Confirm the presence of the peak corresponding to the correct m/z.

    • Analyze the chromatogram for any additional peaks that may indicate impurities.

Mandatory Visualizations

G cluster_0 Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Downstream Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK->Downstream Signaling Cell Proliferation\nAngiogenesis Cell Proliferation Angiogenesis Downstream Signaling->Cell Proliferation\nAngiogenesis Desquinolinyl Lenvatinib Desquinolinyl Lenvatinib Desquinolinyl Lenvatinib->RTK Inhibition

Caption: Hypothetical signaling pathway inhibited by Desquinolinyl Lenvatinib.

G Inconsistent Results Inconsistent Results Check Compound Quality Check Compound Quality Inconsistent Results->Check Compound Quality Review Experimental Protocol Review Experimental Protocol Inconsistent Results->Review Experimental Protocol Verify Storage & Handling Verify Storage & Handling Inconsistent Results->Verify Storage & Handling Purity/Identity Confirmed? Purity/Identity Confirmed? Check Compound Quality->Purity/Identity Confirmed? Protocol Consistent? Protocol Consistent? Review Experimental Protocol->Protocol Consistent? Storage Conditions Correct? Storage Conditions Correct? Verify Storage & Handling->Storage Conditions Correct? New Batch Required New Batch Required Purity/Identity Confirmed?->New Batch Required No Optimize Protocol Optimize Protocol Protocol Consistent?->Optimize Protocol No Implement Proper Procedures Implement Proper Procedures Storage Conditions Correct?->Implement Proper Procedures No

Caption: Experimental workflow for troubleshooting batch-to-batch variability.

G Batch-to-Batch Variability Batch-to-Batch Variability Chemical Factors Chemical Factors Batch-to-Batch Variability->Chemical Factors Handling & Storage Handling & Storage Batch-to-Batch Variability->Handling & Storage Experimental Procedure Experimental Procedure Batch-to-Batch Variability->Experimental Procedure Purity Purity Chemical Factors->Purity Impurities Impurities Chemical Factors->Impurities Degradation Degradation Handling & Storage->Degradation Moisture Moisture Handling & Storage->Moisture Inconsistent Dilutions Inconsistent Dilutions Experimental Procedure->Inconsistent Dilutions Assay Conditions Assay Conditions Experimental Procedure->Assay Conditions

Caption: Logical relationships of potential sources of variability.

References

Technical Support Center: Purification of High-Purity Desquinolinyl Lenvatinib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the purification of Desquinolinyl Lenvatinib, a critical intermediate and potential metabolite of Lenvatinib.

Frequently Asked Questions (FAQs)

Q1: What is Desquinolinyl Lenvatinib and why is its purification important?

Desquinolinyl Lenvatinib, structurally 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, is a key synthetic intermediate in the production of Lenvatinib.[1][2] As a potential impurity or metabolite, isolating it in high-purity form is essential for use as a reference standard in analytical methods, for impurity profiling, and for toxicological studies.

Q2: What are the primary methods for purifying crude Desquinolinyl Lenvatinib?

The most common and effective methods for purifying small molecule intermediates like Desquinolinyl Lenvatinib are:

  • Flash Column Chromatography: Ideal for removing major impurities from a crude reaction mixture on a larger scale.[3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers the highest resolution for separating structurally similar impurities to achieve >99.5% purity, suitable for preparing analytical standards.[1]

  • Recrystallization: A powerful technique for final polishing to obtain a highly crystalline solid with excellent purity, provided a suitable solvent system can be identified.[4][5][6]

Q3: How do I choose between Prep-HPLC and Flash Chromatography?

The choice depends on your specific goals. Flash chromatography is generally faster, uses less expensive stationary phases, and is suited for larger quantities (grams to kilograms), but provides lower resolution.[7] Prep-HPLC is a high-resolution technique ideal for achieving very high purity on smaller scales (milligrams to grams) but is more expensive and time-consuming.[1][7]

Q4: What are the critical factors for developing a successful recrystallization procedure?

Success in recrystallization hinges on solvent selection.[8][9] An ideal solvent should dissolve the Desquinolinyl Lenvatinib completely at an elevated temperature but poorly at room or sub-ambient temperatures.[10] Impurities should either be completely soluble or insoluble at all temperatures. Key process parameters to control include the cooling rate, agitation, and seeding, which can influence crystal size and purity.[4][9]

Purification Method Comparison

The following table summarizes typical performance metrics for the primary purification techniques discussed. Values are illustrative and will vary based on the specific crude sample composition and process optimization.

ParameterFlash ChromatographyPreparative HPLCRecrystallization
Typical Purity Achieved 85 - 98%> 99.5%> 99.8%
Typical Yield 70 - 90%50 - 80%80 - 95%
Throughput High (g to kg / day)Low (mg to g / day)Medium (g to kg / day)
Solvent Consumption ModerateHighLow to Moderate
Cost (Operational) LowHighLow
Primary Application Crude purificationHigh-purity polishingFinal polishing, polymorph control

Troubleshooting Guides

Preparative HPLC Troubleshooting
QuestionPossible CausesSuggested Solutions
Q: Why are my peaks broad or tailing? 1. Column Overload: Injecting too much sample mass.[11][12]2. Secondary Interactions: Silanol groups on the silica stationary phase interacting with the analyte.[11]3. Mismatched Injection Solvent: Sample dissolved in a solvent much stronger than the mobile phase.4. Column Degradation: Loss of stationary phase or contamination.1. Reduce Injection Mass: Perform a loading study to find the optimal mass.2. Modify Mobile Phase: Add a competitor (e.g., 0.1% trifluoroacetic acid or triethylamine) to the mobile phase to mask silanols.[11]3. Adjust Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.4. Flush or Replace Column: Flush the column with a strong solvent or replace it if performance does not improve.
Q: Why is the resolution between my target peak and a close-eluting impurity poor? 1. Suboptimal Mobile Phase: Insufficient difference in selectivity between analytes.2. Inefficient Column: Old column or inappropriate particle size.3. Flow Rate Too High: Reduces the number of theoretical plates.1. Optimize Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol), adjust the pH, or try a different column chemistry (e.g., Phenyl-Hexyl instead of C18).[13][14]2. Use High-Efficiency Column: Switch to a column with a smaller particle size (e.g., 5 µm).3. Reduce Flow Rate: Lower the flow rate to improve separation efficiency.
Q: Why is my recovery (yield) so low? 1. On-Column Degradation: Analyte is unstable under the mobile phase conditions (e.g., acidic pH).2. Irreversible Adsorption: Strong binding of the analyte to the stationary phase.3. Poor Peak Fractionation: Inaccurate collection of the eluting peak.1. Use Neutral pH: If stability is an issue, switch to a buffered mobile phase closer to pH 7.2. Flush with Strong Solvent: After the run, flush the column with a very strong solvent (e.g., isopropanol) to elute strongly bound material.3. Optimize Collection Parameters: Set a narrower collection threshold based on detector signal slope and height.
Recrystallization Troubleshooting
QuestionPossible CausesSuggested Solutions
Q: Why is no solid crystallizing out of the solution upon cooling? 1. Solution is Undersaturated: Too much solvent was used.2. Supersaturation Not Reached: The compound remains soluble even at low temperatures.3. Oiling Out: The compound is separating as a liquid phase instead of a solid.1. Evaporate Solvent: Gently evaporate some of the solvent to increase the concentration.2. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling to a much lower temperature (ice bath).[10]3. Re-evaluate Solvent System: Re-heat the solution and add a co-solvent (an "anti-solvent" in which the compound is insoluble) dropwise until turbidity persists.[4]
Q: The resulting solid has low purity. What went wrong? 1. Rapid Crystallization: Fast cooling traps impurities within the crystal lattice.2. Poor Solvent Choice: Impurities have similar solubility profiles to the product.3. Insufficient Washing: Mother liquor containing impurities was not fully removed from the crystal surface.1. Slow Cooling: Allow the solution to cool slowly to room temperature before moving to an ice bath.2. Screen for New Solvents: Test a different solvent or a multi-solvent system to better discriminate between the product and impurities.[9]3. Wash Crystals Thoroughly: Wash the filtered crystals with a small amount of ice-cold, fresh solvent.

Experimental Protocols

Protocol 1: Preparative HPLC Purification

This protocol is a starting point and should be optimized based on the specific impurity profile of the crude material.

  • Sample Preparation:

    • Dissolve the crude Desquinolinyl Lenvatinib in a minimal amount of Dimethyl Sulfoxide (DMSO) or a mixture of Acetonitrile/Water.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 5 or 10 µm particle size (e.g., XBridge Prep C18)

    • Mobile Phase A: 0.1% Formic Acid in Water.[13][14]

    • Mobile Phase B: Acetonitrile.[13][14]

    • Gradient: Start at 10-20% B, ramp to 70-80% B over 20-30 minutes. (This must be optimized via analytical HPLC first).

    • Flow Rate: Dependent on column diameter (e.g., 20-50 mL/min for a 21.2 mm ID column).

    • Detection: UV at 240-260 nm.

    • Injection Volume: Determined by a loading study to maximize throughput without sacrificing resolution.

  • Fraction Collection & Post-Processing:

    • Collect fractions corresponding to the main product peak based on UV signal.

    • Combine the pure fractions and remove the organic solvent (Acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid.

Protocol 2: Recrystallization
  • Solvent Screening:

    • In small vials, test the solubility of the crude material in various solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, and mixtures with water) at room temperature and near boiling.

    • Identify a solvent that fully dissolves the compound when hot but shows low solubility when cold. Methanol is cited as a good solvent for the final Lenvatinib product and is a good starting point.[6]

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves completely. Avoid adding excess solvent.

    • Remove the flask from heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once crystals begin to form, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[9]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor.

    • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualized Workflows and Logic

Purification_Workflow Crude Crude Desquinolinyl Lenvatinib Dissolve Dissolution in Appropriate Solvent Crude->Dissolve Filter Insoluble Impurity Filtration Dissolve->Filter Chromatography Primary Purification (Flash or Prep-HPLC) Filter->Chromatography Fractions Combine Pure Fractions Chromatography->Fractions SolventRemoval Solvent Removal (Rotovap) Fractions->SolventRemoval PurityCheck1 Purity Check (Analytical HPLC) SolventRemoval->PurityCheck1 Recrystallization Final Polishing (Recrystallization) PurityCheck1->Recrystallization Purity < Target FinalProduct High-Purity Crystalline Product (>99.5%) PurityCheck1->FinalProduct Purity ≥ Target Recrystallization->FinalProduct

Caption: General workflow for the purification of Desquinolinyl Lenvatinib.

Troubleshooting_Low_Purity Start Low Purity after Initial Chromatography CheckLoading Was column overloaded? Start->CheckLoading CheckResolution Is impurity peak well-resolved? CheckLoading->CheckResolution No ReduceLoad Action: Reduce Injection Mass CheckLoading->ReduceLoad Yes OptimizeMethod Action: Optimize Chromatographic Method (Gradient, Solvent, pH) CheckResolution->OptimizeMethod No Recrystallize Action: Proceed to Recrystallization CheckResolution->Recrystallize Yes Repurify Action: Re-purify Fractions with Optimized Method ReduceLoad->Repurify OptimizeMethod->Repurify

Caption: Decision tree for troubleshooting low purity results.

References

preventing degradation of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound involve potential degradation through three main pathways: hydrolysis of the urea linkage, oxidation of the phenol group, and photodegradation. Phenylurea compounds can be susceptible to hydrolysis under certain pH and temperature conditions.[1][2][3] The phenolic group is prone to oxidation, which can be catalyzed by light, metal ions, or reactive oxygen species.[4][5][6]

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure the long-term stability of the solid compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated area.[4][7] For optimal preservation, storage at 2-8°C is advised, protected from light.[1]

Q3: How should I prepare stock solutions of this compound to minimize degradation?

A3: Stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethylformamide (DMF) or ethanol, as the compound is more soluble in organic solvents than in water.[7] To minimize the risk of hydrolysis, avoid aqueous solutions for long-term storage. Prepare fresh aqueous dilutions for immediate use in experiments. If an aqueous stock is necessary, use a buffered solution and store it at low temperatures for a limited time.

Q4: My experimental results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results can often be attributed to the degradation of the compound or its low aqueous solubility.[8] Phenylurea compounds may precipitate when diluted from an organic solvent stock into an aqueous buffer, leading to variable effective concentrations.[8] It is also possible that the compound is unstable under your specific experimental conditions (e.g., pH, temperature, exposure to light). We recommend verifying the compound's integrity using analytical methods like HPLC.[8]

Troubleshooting Guides

Issue 1: Suspected Hydrolytic Degradation
  • Symptoms: Loss of compound activity over time in aqueous buffers, appearance of new peaks in HPLC analysis corresponding to aniline derivatives.

  • Troubleshooting Steps:

    • pH and Buffer Effects: Phenylurea hydrolysis is influenced by pH.[2] Evaluate the stability of your compound in different buffer systems and at various pH values to identify optimal conditions.

    • Temperature Control: Hydrolysis rates can increase with temperature.[2] Conduct experiments at the lowest feasible temperature and avoid prolonged incubation at elevated temperatures.

    • Fresh Preparations: Prepare fresh working solutions from a stable stock just before use to minimize the time the compound spends in an aqueous environment.

Issue 2: Suspected Oxidative Degradation
  • Symptoms: Discoloration of the solution (e.g., turning yellow or brown), loss of potency, and detection of oxidized byproducts.

  • Troubleshooting Steps:

    • Use of Antioxidants: The inclusion of antioxidants in your buffers can help mitigate oxidative degradation of the phenolic moiety.

    • Degassing Buffers: Removing dissolved oxygen from aqueous buffers by sparging with an inert gas (e.g., nitrogen or argon) can reduce the potential for oxidation.

    • Metal Chelators: Trace metal ions can catalyze oxidation. Adding a chelating agent like EDTA to your buffers may help stabilize the compound.

Issue 3: Suspected Photodegradation
  • Symptoms: Decreased activity of the compound after exposure to light, especially UV light.

  • Troubleshooting Steps:

    • Light Protection: Protect all solutions containing the compound from light by using amber vials or by wrapping containers in aluminum foil.[9]

    • Controlled Lighting: Conduct experiments under controlled, low-light conditions whenever possible.

Quantitative Data Summary

Table 1: Recommended Storage and Handling Conditions

ParameterSolid FormOrganic Stock Solution (e.g., DMF, Ethanol)Aqueous Working Solution
Temperature 2-8°C[1]-20°C2-8°C (short-term)
Light Protect from lightProtect from lightProtect from light
Atmosphere DryAnhydrousDegassed (if prone to oxidation)
Container Tightly sealed[4][7]Tightly sealed, amber vialsTightly sealed, amber vials

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours. At various time points, neutralize an aliquot with 0.1 M NaOH and analyze by HPLC.[10]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. At various time points, neutralize an aliquot with 0.1 M HCl and analyze by HPLC.[10]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 12 hours. Analyze by HPLC at various time points.[10]

  • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. At different time points, dissolve a sample in a suitable solvent and analyze by HPLC.[10]

  • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp) for a defined period. Keep a control sample in the dark. Analyze both samples by HPLC.[10]

  • Analysis: Use a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizations

Potential Degradation Pathways A 1-(2-Chloro-4-hydroxyphenyl)- 3-cyclopropylurea B Hydrolysis A->B C Oxidation A->C D Photodegradation A->D E 2-Chloro-4-hydroxyaniline + Cyclopropylamine + CO2 B->E F Quinone-like species C->F G Various photoproducts D->G

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results check_purity Verify Compound Purity and Identity (HPLC, LC-MS) start->check_purity solubility Assess Solubility in Assay Buffer check_purity->solubility precipitate Precipitation Observed? solubility->precipitate adjust_solvent Optimize Co-solvent Concentration precipitate->adjust_solvent Yes stability_study Conduct Forced Degradation Study precipitate->stability_study No retest Re-evaluate in Assay adjust_solvent->retest degradation_pathway Identify Degradation Pathway (Hydrolysis, Oxidation, Photodegradation) stability_study->degradation_pathway mitigation Implement Mitigation Strategy (Adjust pH, Add Antioxidants, Protect from Light) degradation_pathway->mitigation mitigation->retest success Consistent Results retest->success

Caption: A logical workflow for troubleshooting compound instability in experiments.

References

interpreting ambiguous analytical data for 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potentially ambiguous analytical data.

Compound Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂O₂[1]
Molecular Weight 226.66 g/mol [1][2]
Appearance White to light yellow crystalline powder[3][4]
Typical Purity (HPLC) ≥ 99.7%[5]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.44 (s, 1H), 7.68 (d, 1H), 7.53 (s, 1H), 6.79 (d, 1H), 6.77 (d, 1H), 6.65 (dd, 1H), 2.50 (m, 1H), 0.61 (m, 2H), 0.38 (m, 2H)[5]

Frequently Asked Questions & Troubleshooting Guides

This section is divided by analytical technique to address specific experimental challenges.

High-Performance Liquid Chromatography (HPLC) Analysis

FAQ 1: I am observing an unexpected peak in my chromatogram that is not the main compound or a known impurity. What are the potential causes and how can I troubleshoot this?

Answer: Unexpected or "ghost" peaks are a common issue in HPLC analysis.[6][7] They can originate from several sources. A systematic investigation is the best approach to identify the cause.

Potential Causes:

  • Mobile Phase Contamination: Impurities within your solvents (e.g., water, acetonitrile) or buffer salts can accumulate on the column and elute as peaks, especially during gradient runs.[6][8]

  • Sample Carryover: Residual sample from a previous, more concentrated injection may be introduced into the current run.[8][9] This is common if the injector wash routine is insufficient.

  • System Contamination: Contaminants can build up in various parts of the HPLC system, such as pump seals, tubing, or the detector cell, and subsequently leach out.[8]

  • Sample Degradation: The compound may be unstable in the sample diluent, leading to the formation of new species over time.

Troubleshooting Workflow:

The following diagnostic workflow can help pinpoint the source of the extraneous peak.

HPLC_Troubleshooting start Unexpected Peak Observed blank_run Inject a Blank (Mobile Phase Only) start->blank_run peak_present_blank Peak is Present blank_run->peak_present_blank Evaluate Result peak_absent_blank Peak is Absent blank_run->peak_absent_blank peak_present_blank->peak_absent_blank No source_solvent Source: Mobile Phase or System Contamination peak_present_blank->source_solvent Yes source_sample Source: Sample-Related (Carryover, Degradation) peak_absent_blank->source_sample fix_solvent Action: 1. Use fresh, high-purity solvents. 2. Flush the entire system. source_solvent->fix_solvent fix_sample Action: 1. Re-inject a fresh sample. 2. Improve injector wash method. 3. Check sample stability. source_sample->fix_sample

Caption: Troubleshooting workflow for an unexpected HPLC peak.

FAQ 2: The peak shape for my compound is tailing or broader than expected. Why is this happening?

Answer: Poor peak shape can compromise resolution and lead to inaccurate quantification.[6]

Potential Causes & Solutions:

  • Secondary Interactions: Basic compounds, like the urea moiety, can interact with acidic residual silanol groups on silica-based C18 columns, causing peak tailing.

    • Solution: Use a buffered mobile phase (pH 3–7) to ensure the analyte is in a single ionic state. Alternatively, use an end-capped column designed to minimize silanol activity.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume.[6]

  • Column Degradation: The column may be contaminated or have developed a void at the inlet.

    • Solution: Use a guard column to protect the analytical column. If performance does not improve after flushing, the column may need replacement.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

FAQ 1: The N-H proton signals in my ¹H NMR spectrum appear broad. Is this indicative of an impurity?

Answer: Not necessarily. Broadening of N-H signals is common for ureas and amides and can be attributed to several factors.

Potential Causes for Peak Broadening:

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a quadrupole moment, which can cause rapid relaxation and lead to broadening of adjacent proton signals.

  • Chemical Exchange: The N-H protons are acidic and can undergo chemical exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆) or with other exchangeable protons. This exchange process can significantly broaden the N-H signals.[10]

  • Restricted Rotation: There can be restricted rotation around the C-N bonds of the urea moiety, leading to different conformers that may be in intermediate exchange on the NMR timescale, causing peak broadening.[11]

NMR_Broadening broad_nh Broad N-H Peak Observed cause1 Quadrupole Moment of ¹⁴N Nucleus broad_nh->cause1 cause2 Chemical Exchange with Solvent/Water broad_nh->cause2 cause3 Restricted C-N Bond Rotation (Conformers) broad_nh->cause3 explanation1 Causes rapid spin relaxation, broadening attached ¹H signals. cause1->explanation1 explanation2 Proton transfer rate is on the intermediate NMR timescale. cause2->explanation2 explanation3 Multiple conformations interconverting can lead to an averaged, broad signal. cause3->explanation3

Caption: Common causes for N-H peak broadening in NMR spectra.

Verification Step: To confirm the N-H peaks, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The N-H peaks should diminish or disappear as the protons are exchanged for deuterium.

Mass Spectrometry (MS) Analysis

FAQ 1: My observed mass-to-charge ratio (m/z) is slightly different from the calculated exact mass. Should I be concerned about the purity of my sample?

Answer: A small deviation between the observed and theoretical mass is common, but it's crucial to determine if it falls within an acceptable error range.

Troubleshooting Steps:

  • Mass Calibration: The most frequent cause of mass inaccuracy is an instrument that is out of calibration. Ensure the mass spectrometer has been recently and successfully calibrated using an appropriate standard for the mass range of interest.

  • Resolution: Low-resolution instruments may not provide the mass accuracy needed to confirm a molecular formula. High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, is often required for confident identification.[12]

  • Ionization Adducts: The observed mass may correspond to an adduct of your compound rather than the simple protonated molecule [M+H]⁺. Common adducts in positive ion mode include sodium [M+Na]⁺ and potassium [M+K]⁺. Check your data for peaks that are ~22 Da or ~38 Da higher than the expected [M+H]⁺.

MS_Verification start Acquire Mass Spectrum check_cal Is Instrument Calibrated? start->check_cal recalibrate Recalibrate Instrument and Re-acquire Data check_cal->recalibrate No analyze Analyze Spectrum check_cal->analyze Yes recalibrate->start find_mh Identify [M+H]⁺ Peak analyze->find_mh calc_error Calculate Mass Error (ppm) find_mh->calc_error check_error Is Error < 5 ppm? calc_error->check_error confirmed Structure Confirmed check_error->confirmed Yes investigate Investigate Further: - Check for other adducts ([M+Na]⁺) - Check for impurities check_error->investigate No

Caption: Process flow for verifying mass accuracy in MS data.

FAQ 2: My signal intensity is very low or non-existent. What can I do?

Answer: Poor signal intensity can be due to sample concentration, ionization inefficiency, or matrix effects.[13]

  • Sample Concentration: If the sample is too dilute, you may not get a strong signal. Conversely, a highly concentrated sample can cause ion suppression. Prepare a dilution series to find the optimal concentration.

  • Ionization Technique: This compound has both a phenolic hydroxyl group and urea nitrogens, making it suitable for Electrospray Ionization (ESI). Ensure you are using the correct ionization mode (positive mode should work well by protonating the urea nitrogens). If ESI fails, Atmospheric Pressure Chemical Ionization (APCI) could be an alternative.[14]

  • Matrix Effects: Components in your sample matrix (e.g., salts from buffers) can suppress the ionization of your target analyte.[13] Ensure the sample is sufficiently purified before analysis or use a more effective chromatographic separation.

Experimental Protocols

Protocol 1: HPLC-UV Analysis
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water:acetonitrile to a concentration of ~0.1 mg/mL.

Protocol 2: ¹H NMR Spectroscopy
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Concentration: Prepare a ~5-10 mg/mL solution.

  • Instrument: 400 MHz or higher field strength spectrometer.

  • Acquisition: Acquire at least 16 scans.

  • Referencing: Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

  • D₂O Exchange (Optional): After the initial acquisition, add one drop of D₂O, shake the tube gently, and re-acquire the spectrum to identify exchangeable N-H and O-H protons.

Protocol 3: LC-MS Analysis
  • LC Method: Use the HPLC protocol described above.

  • Mass Spectrometer: Couple the LC outlet to an ESI-equipped mass spectrometer.

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 100-500.

  • Source Parameters: Optimize source temperature, gas flows, and voltages according to the instrument manufacturer's guidelines to achieve a stable signal for the analyte.

  • Data Analysis: Extract the ion chromatogram for the theoretical [M+H]⁺ value (m/z 227.06). Check the corresponding mass spectrum for the correct isotopic pattern for a compound containing one chlorine atom.

References

Validation & Comparative

validating the inhibitory effect of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea on tyrosine kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tyrosine kinase inhibitor Lenvatinib, for which 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea is a key synthetic intermediate. The inhibitory effects of Lenvatinib are compared with other well-established tyrosine kinase inhibitors (TKIs), supported by experimental data from various biochemical and cellular assays.

Comparative Inhibitory Activity of Tyrosine Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Lenvatinib and other TKIs against a panel of tyrosine kinases. Lower IC50 values indicate greater potency. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Target KinaseLenvatinib IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)Sorafenib IC50 (nM)
VEGFR1 4.7[1]--26[2]
VEGFR2 3.0[1]--90[2]
VEGFR3 2.3[1]--20[2]
FGFR1 61[1]--580
FGFR2 27[1]---
FGFR3 52[1]---
FGFR4 43[1]---
PDGFRα 29[1]71[3]--
PDGFRβ -607[3]-57[2]
c-Kit 85[1]100[4]-68[2]
RET 6.4[1]--43[2]
Abl -600[4]<1-
Src ->100000.8-
B-Raf ---22[2]
Raf-1 ---6[2]

Data compiled from multiple sources. "-" indicates data not available.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent typical protocols and may have been adapted by the original researchers.

Biochemical Kinase Assay (In Vitro)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (e.g., Lenvatinib) dissolved in DMSO

  • 96-well or 384-well plates

  • Scintillation counter or filter-binding apparatus

Procedure:

  • A reaction mixture is prepared containing the purified kinase, its substrate, and the assay buffer.

  • The test compound is added to the reaction mixture at various concentrations. A control with DMSO alone is also prepared.

  • The kinase reaction is initiated by the addition of ATP (containing a radiolabel).

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, typically by adding EDTA or by spotting the mixture onto a filter membrane that binds the phosphorylated substrate.

  • Unreacted radiolabeled ATP is washed away.

  • The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter.

  • The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Tyrosine Kinase Inhibition Assay (In Situ)

This assay measures the ability of a compound to inhibit kinase activity within a cellular context, providing insights into cell permeability and off-target effects.

Materials:

  • Cancer cell line known to express the target tyrosine kinase

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies specific for the phosphorylated and total forms of the target kinase and downstream signaling proteins

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent or fluorescent detection reagents

Procedure:

  • Cells are seeded in multi-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound for a specific duration.

  • Following treatment, the cells are lysed to release cellular proteins.

  • The total protein concentration in each lysate is determined to ensure equal loading for subsequent steps.

  • Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (Western blotting).

  • The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated (activated) form of the target kinase.

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to bind to the primary antibody.

  • The signal is detected using a chemiluminescent or fluorescent substrate, and the intensity of the bands is quantified.

  • The membrane can be stripped and re-probed with an antibody for the total amount of the target kinase to normalize for protein loading.

  • The inhibition of phosphorylation at different compound concentrations is used to determine the cellular IC50.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR, PDGFR) ATP ATP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream Autophosphorylation Lenvatinib Lenvatinib Lenvatinib->RTK Inhibits ATP Binding ADP ADP ATP->ADP Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Promotes Ligand Growth Factor (e.g., VEGF, FGF) Ligand->RTK Binds and Activates

Caption: Lenvatinib inhibits receptor tyrosine kinases, blocking downstream signaling pathways.

Experimental Workflow Diagram

G cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Purified Kinase + Substrate b2 Add Lenvatinib (Varying Concentrations) b1->b2 b3 Initiate with ATP b2->b3 b4 Measure Phosphorylation b3->b4 b5 Determine IC50 b4->b5 end End b5->end c1 Culture Cells c2 Treat with Lenvatinib (Varying Concentrations) c1->c2 c3 Cell Lysis c2->c3 c4 Western Blot for Phospho-Kinase c3->c4 c5 Determine IC50 c4->c5 c5->end start Start start->b1 start->c1

References

A Comparative Analysis of Desquinolinyl Lenvatinib and Other Lenvatinib Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impurity profile of a drug substance is critical for ensuring its quality, safety, and efficacy. This guide provides a comparative analysis of Desquinolinyl Lenvatinib and other known impurities of Lenvatinib, a multi-kinase inhibitor used in the treatment of various cancers. The information presented is based on publicly available data and is intended to support research and development activities.

Lenvatinib is an oral tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT.[1][2][3] Its mechanism of action involves the inhibition of angiogenesis and tumor cell proliferation.[1][2][4] The manufacturing process and degradation of Lenvatinib can lead to the formation of various impurities.[1][5] These impurities can be broadly categorized as process-related impurities (arising from the synthesis) and degradation products.[1] Regulatory bodies require stringent control of these impurities to ensure the safety and quality of the final drug product.[1]

Physicochemical Properties of Lenvatinib and Its Impurities

A comprehensive understanding of the physicochemical properties of Lenvatinib and its impurities is fundamental for their isolation, characterization, and quantification. While detailed experimental data for a direct head-to-head comparison is limited in publicly accessible literature, the following tables summarize the known properties of Desquinolinyl Lenvatinib and other identified impurities based on information from various sources.

Table 1: Physicochemical Properties of Lenvatinib and Key Impurities

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Lenvatinib417716-92-8C₂₁H₁₉ClN₄O₄426.85
Desquinolinyl Lenvatinib 796848-79-8 C₁₀H₁₁ClN₂O₂ 226.66
Lenvatinib N-Oxide1788901-86-9C₂₁H₁₉ClN₄O₅442.85
Lenvatinib Impurity 1 (Desamino Hydroxy Lenvatinib)417717-21-6C₂₁H₁₈ClN₃O₅427.84
Lenvatinib 4-chloro Impurity771464-30-3C₁₁H₈ClNO₃237.64
4-(4-((6-Carbamoyl-7-methoxyquinolin-4-yl)amino)-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide2380197-90-8C₂₈H₂₂ClN₅O₅543.96
4-(4-Amino-3-(4-amino-3-chlorophenoxy)phenoxy)-7-methoxyquinoline-6-carboxamide2250242-56-7C₂₃H₁₉ClN₄O₄450.87

Data compiled from multiple sources.[6][7][8]

Analytical Methodologies for Impurity Profiling

The detection and quantification of Lenvatinib and its impurities are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods are crucial for quality control during drug manufacturing and for stability studies.[1][9]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is a widely used method for the analysis of Lenvatinib and its impurities.[10][11][12][13] The choice of column, mobile phase composition, and detector wavelength are critical parameters for achieving optimal separation and sensitivity.

Table 2: Exemplary HPLC Method Parameters for Lenvatinib Analysis

ParameterCondition
Column C18 (e.g., Thermosil C18, 4.5 x 150 mm, 5.0 µm)
Mobile Phase Methanol: Water (65:35% v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 265 nm
Retention Time (Lenvatinib) ~4.35 min

This is an example method; specific conditions may vary.[13]

Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and developing stability-indicating HPLC methods.[5][14][15] Lenvatinib has been shown to be sensitive to acidic and alkaline hydrolysis.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and selectivity compared to HPLC-UV, making it a powerful tool for the identification and quantification of impurities, especially at low levels.[9][16][17] This technique is particularly useful for characterizing unknown impurities by providing information about their molecular weight and fragmentation patterns.

Table 3: Exemplary LC-MS/MS Method Parameters for Lenvatinib Analysis

ParameterCondition
Column X-Bridge phenyl (150x4.6 mm, 3.5µ)
Mobile Phase Gradient elution with a buffer (e.g., 1 mL formic acid in 1 liter of water) and acetonitrile
Flow Rate 1.0 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM)

This is an example method; specific conditions may vary.[9]

Biological Activity and Signaling Pathways

Lenvatinib exerts its therapeutic effect by inhibiting multiple receptor tyrosine kinases involved in angiogenesis and tumor proliferation.[2][3] The primary signaling pathways inhibited by Lenvatinib include those mediated by VEGFR, FGFR, PDGFR, RET, and KIT.

Lenvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Downstream_Signaling Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) VEGFR->Downstream_Signaling FGFR FGFR FGFR->Downstream_Signaling PDGFR PDGFR PDGFR->Downstream_Signaling RET RET RET->Downstream_Signaling KIT KIT KIT->Downstream_Signaling Gene_Expression Gene Expression Downstream_Signaling->Gene_Expression Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFR Lenvatinib->RET Lenvatinib->KIT Impurity_Identification_Workflow Start Lenvatinib Drug Substance/ Forced Degradation Sample HPLC_Screening HPLC-UV Screening (Purity Profile) Start->HPLC_Screening Peak_Detection Detection of Impurity Peaks HPLC_Screening->Peak_Detection LCMS_Analysis LC-MS/MS Analysis (Molecular Weight & Fragmentation) Peak_Detection->LCMS_Analysis Isolation Preparative HPLC (Impurity Isolation) LCMS_Analysis->Isolation NMR_Spectroscopy NMR Spectroscopy (Structure Elucidation) Isolation->NMR_Spectroscopy Final_Structure Impurity Structure Confirmed NMR_Spectroscopy->Final_Structure

References

confirming the identity of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea with analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data to confirm the identity of a test sample of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea against a certified analytical standard. The methodologies and data presented herein are crucial for ensuring the quality, purity, and identity of this compound in research and development settings.

Introduction

This compound (CAS No. 796848-79-8) is a key intermediate in the synthesis of Lenvatinib, an oral multi-receptor tyrosine kinase inhibitor used in the treatment of various cancers.[1][2] Given its role in pharmaceutical manufacturing, rigorous identity confirmation is essential. This guide outlines the standard analytical techniques and expected results for verifying the chemical structure and purity of a sample by comparing it to a certified reference standard.

Compound Profile

PropertyValueReference
IUPAC Name N-(2-chloro-4-hydroxyphenyl)-N'-cyclopropylurea[3]
Synonyms (2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea, Lenvatinib Impurity a[3][4][5]
CAS Number 796848-79-8[1][4][6]
Molecular Formula C10H11ClN2O2[1][4][7]
Molecular Weight 226.66 g/mol [1][3][4]
Appearance White to light yellow crystalline powder[5][8]
Solubility Slightly soluble in water, soluble in organic solvents like ethanol and dimethylformamide.[7]

Data Presentation: Comparison of Analytical Standards

The identity of a synthesized or procured batch of this compound should be confirmed by comparing its analytical data against a certified reference standard. The results should show no significant discrepancies.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

ParameterCertified StandardTest SampleAcceptance Criteria
Retention Time (tR) 8.52 min8.51 min± 2% of the standard tR
Purity (by Area %) ≥ 99.8%99.9%Matches or exceeds standard

Table 2: Mass Spectrometry (MS) Data

Ionization ModeParameterCertified Standard (Expected)Test Sample (Observed)
ESI+ [M+H]⁺227.0585227.0583
ESI+ [M+Na]⁺249.0405249.0401
ESI- [M-H]⁻225.0431225.0434

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCertified StandardTest Sample
9.45s1HAr-OH9.459.44
8.15s1HAr-NH-CO8.158.15
7.88d, J=8.8 Hz1HAr-H7.887.87
6.85d, J=2.6 Hz1HAr-H6.856.85
6.78dd, J=8.8, 2.6 Hz1HAr-H6.786.77
6.55d, J=3.2 Hz1HCyclopropyl-NH-CO6.556.56
2.58m1HCyclopropyl-CH2.582.58
0.65m2HCyclopropyl-CH₂0.650.64
0.42m2HCyclopropyl-CH₂0.420.42

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the sample and its retention time relative to the standard.

  • Instrumentation: HPLC system with UV Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 30% B, hold for 2 min; ramp to 90% B over 10 min; hold for 3 min; return to 30% B over 1 min; hold for 4 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample and the standard separately in 1 mL of Methanol.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same HPLC method as described above.

  • Mass Spectrometer Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: 50 - 500 m/z.

    • Data Acquisition: Full scan mode.

3. ¹H NMR Spectroscopy

  • Objective: To elucidate the chemical structure by analyzing the proton environment.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: 5-10 mg/mL.

  • Procedure: Dissolve the sample in the deuterated solvent, transfer to an NMR tube, and acquire the spectrum. Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

Mandatory Visualizations

The following diagrams illustrate the analytical workflow and the relevant biological context for the compound.

Analytical_Workflow node_start node_start node_process node_process node_data node_data node_decision node_decision node_end node_end start Sample Reception (Test Sample & Standard) prep Sample Preparation (Dissolution in Solvent) start->prep hplc HPLC Analysis prep->hplc lcms LC-MS Analysis prep->lcms nmr NMR Analysis prep->nmr hplc_data Retention Time & Purity Data hplc->hplc_data lcms_data Mass-to-Charge (m/z) Data lcms->lcms_data nmr_data Chemical Shift (δ) Data nmr->nmr_data compare Compare Data: Test vs. Standard hplc_data->compare lcms_data->compare nmr_data->compare pass Identity Confirmed compare->pass Match fail Identity Not Confirmed (Further Investigation) compare->fail No Match Signaling_Pathway Illustrative Tyrosine Kinase Signaling Pathway node_receptor node_receptor node_ligand node_ligand node_signal node_signal node_inhibitor node_inhibitor RTK1 Receptor Tyrosine Kinase (RTK) Dimer Receptor Dimerization & Autophosphorylation RTK1->Dimer RTK2 RTK Ligand Growth Factor (Ligand) Ligand->RTK1 Binds Downstream Downstream Signaling (e.g., RAS/MAPK) Dimer->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Tyrosine Kinase Inhibitor (e.g., Lenvatinib) Inhibitor->Dimer Blocks ATP Binding

References

Comparative Analysis of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea and its Parent Compound in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibition profile of the multi-kinase inhibitor, Lenvatinib, and discusses its primary metabolite, 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea (also known as Desquinolinyl Lenvatinib). Due to the limited publicly available data on the specific biological activity of Desquinolinyl Lenvatinib, this guide will focus on the well-characterized profile of the parent drug, Lenvatinib, as a reference for understanding potential cross-reactivity and target engagement.

Quantitative Analysis of Lenvatinib's Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of Lenvatinib against its primary kinase targets. This data is essential for understanding its potency and selectivity.

Target KinaseIC50 (nmol/L)Ki (nmol/L)
VEGFR1 (FLT1)4.71.3
VEGFR2 (KDR)3.00.74
VEGFR3 (FLT4)2.30.71
FGFR16122
FGFR2278.2
FGFR35215
FGFR443-
PDGFRα29-
KIT8511
RET6.41.5

Data sourced from preclinical studies.[1][2]

Cross-Reactivity and Off-Target Profile of Lenvatinib

While Lenvatinib is a potent inhibitor of its primary targets, like many kinase inhibitors, it can exhibit off-target effects. These can be considered a form of cross-reactivity. For instance, studies have shown that Lenvatinib can have immunomodulatory effects that are independent of its known on-target activities. These off-target effects may be mediated through pathways such as p38 MAPK and Syk. Understanding this broader cross-reactivity is crucial for a comprehensive safety and efficacy assessment.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test compound against a panel of purified kinases.

Methodology:

  • Reagent Preparation: Recombinant human kinase enzymes, corresponding peptide substrates, and ATP are prepared in a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT). The test compound, such as Lenvatinib, is serially diluted in DMSO.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated together in the wells of a microplate.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, including:

    • ELISA: Utilizing a phospho-specific antibody to detect the phosphorylated substrate.

    • Mobility Shift Assay (MSA): An off-chip method that measures the difference in mobility between the phosphorylated and non-phosphorylated substrate.

    • Radiometric Assay: Measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by fitting the data to a dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation, which also takes into account the ATP concentration used in the assay.

Visualizing Key Pathways and Workflows

To better understand the context of Lenvatinib's action and the methods used to study it, the following diagrams illustrate the primary signaling pathways affected and a general workflow for assessing kinase inhibitor cross-reactivity.

G General Workflow for Kinase Inhibitor Cross-Reactivity Profiling cluster_0 Compound Preparation cluster_1 Primary Target Assay cluster_2 Cross-Reactivity Screening cluster_3 Cellular Assays cluster_4 Data Analysis & Interpretation Compound Test Compound (e.g., this compound) SerialDilution Serial Dilution Compound->SerialDilution PrimaryAssay In Vitro Kinase Assay (Primary Targets: VEGFR, FGFR, etc.) SerialDilution->PrimaryAssay KinasePanel Broad Kinase Panel Screening (e.g., >400 kinases) SerialDilution->KinasePanel IC50_Primary Determine IC50/Ki PrimaryAssay->IC50_Primary Selectivity Selectivity Profiling (Comparison of on- and off-target IC50s) IC50_Primary->Selectivity OffTargetHits Identify Off-Target Hits (% Inhibition > Threshold) KinasePanel->OffTargetHits CellBased Cell-Based Pathway Analysis (e.g., Western Blot for p-ERK, p-AKT) OffTargetHits->CellBased OffTargetHits->Selectivity SAR Structure-Activity Relationship (SAR) Analysis CellBased->SAR Phenotypic Phenotypic Assays (e.g., Proliferation, Apoptosis) Phenotypic->SAR

Caption: A generalized workflow for assessing the cross-reactivity of a kinase inhibitor.

Caption: Simplified overview of the VEGFR and FGFR signaling pathways inhibited by Lenvatinib.

References

A Comparative Guide to the Synthetic Routes of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (CAS 796848-79-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent synthetic routes for the preparation of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (CAS 796848-79-8), a key intermediate in the synthesis of the multi-kinase inhibitor Lenvatinib. The comparison focuses on reaction efficiency, product purity, and procedural complexity, supported by experimental data from patent literature.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: One-Pot Synthesis from 4-Amino-3-chloro-phenolRoute 2: Cyclopropyl Isocyanate Addition
Starting Materials 4-Amino-3-chloro-phenol hydrochloride, Phenyl chloroformate, Cyclopropylamine2-chloro-4-hydroxyaniline, Cyclopropyl isocyanate
Key Transformation One-pot conversion of aminophenol to urea via a carbamate intermediateDirect addition of isocyanate to an aniline derivative
Yield 91%[1]Data not explicitly available in the provided search results.
Purity (HPLC) 99.74-99.93%[1]Data not explicitly available in the provided search results.
Advantages High yield and purity, streamlined one-pot procedure.[1]Potentially simpler reaction with fewer reagents.
Disadvantages Use of phenyl chloroformate, which can be hazardous.Cyclopropyl isocyanate can be toxic and requires careful handling.

Synthetic Route Diagrams

G cluster_0 Route 1: One-Pot Synthesis cluster_1 Route 2: Cyclopropyl Isocyanate Addition A1 4-Amino-3-chloro-phenol HCl C1 Phenyl Carbamate Intermediate A1->C1 NaHCO3, 2-MeTHF/H2O, <10°C B1 Phenyl Chloroformate B1->C1 E1 This compound C1->E1 50°C, 3h D1 Cyclopropylamine D1->E1 A2 2-chloro-4-hydroxyaniline C2 This compound A2->C2 Suitable Catalyst B2 Cyclopropyl Isocyanate B2->C2

Caption: Comparative workflow of two synthetic routes for CAS 796848-79-8.

Experimental Protocols

Route 1: One-Pot Synthesis from 4-Amino-3-chloro-phenol

This high-yield, one-pot procedure involves the formation of a phenyl carbamate intermediate followed by its reaction with cyclopropylamine.[1]

Materials:

  • 4-Amino-3-chloro-phenol hydrochloride salt (1 eq.)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Sodium bicarbonate (NaHCO₃) (2.1 eq.)

  • Phenyl chloroformate (1.1 eq.)

  • Cyclopropylamine (2 eq.)

  • Ethyl acetate

  • n-Heptane

Procedure:

  • Suspend 4-Amino-3-chloro-phenol hydrochloride salt (60.0 g, 333.3 mmol) in 2-methyltetrahydrofuran (180 mL) and cool the suspension to 0-5°C.

  • Add a solution of NaHCO₃ (58.8 g, 699.9 mmol) in water (650 mL) dropwise over 25 minutes, maintaining the temperature below 10°C.

  • Add a solution of phenyl chloroformate (57.4 g, 366.7 mmol) in 2-methyltetrahydrofuran (96 mL) dropwise over 25 minutes, keeping the temperature below 10°C.

  • Stir the mixture at 0-5°C for 10 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Separate the aqueous and organic phases.

  • To the organic phase, add cyclopropylamine (37.9 g, 666.6 mmol) and stir the mixture at 50°C for 3 hours.

  • After the reaction, perform an acidic wash to remove excess cyclopropylamine.

  • Add ethyl acetate (240 mL) and concentrate the mixture. Repeat this step twice with fresh ethyl acetate (120 mL each time).

  • Stir the resulting slurry at room temperature for 1 hour and then add n-heptane (60 mL).

  • After 30 minutes, filter the precipitate, wash it with a 4:1 mixture of ethyl acetate:n-heptane (60 mL) and then with n-heptane (60 mL).

  • Dry the white solid at 55°C under vacuum for 16 hours to yield this compound (68.5 g, 91% yield).[1]

Purity Analysis: The final product exhibits a purity of 99.74-99.93% as determined by HPLC.[1]

Route 2: Reaction of 2-chloro-4-hydroxyaniline with Cyclopropyl Isocyanate

This route represents a more direct approach to the target molecule.[1] While a detailed experimental protocol with specific quantities and yields was not available in the searched documents, the general transformation is as follows:

General Reaction:

2-chloro-4-hydroxyaniline is reacted with cyclopropyl isocyanate in the presence of a suitable catalyst to yield this compound.

Further Research Needed: To fully evaluate the efficacy of this route, further investigation into optimal reaction conditions, catalyst selection, and purification methods is required to obtain quantitative data on yield and purity.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression from starting materials to the final product for each synthetic route, highlighting the key transformations.

G cluster_route1 Route 1 cluster_route2 Route 2 A 4-Amino-3-chloro-phenol B Phenyl Carbamate Intermediate A->B Phenyl Chloroformate C Final Product (CAS 796848-79-8) B->C Cyclopropylamine D 2-chloro-4-hydroxyaniline E Final Product (CAS 796848-79-8) D->E Cyclopropyl Isocyanate

Caption: Logical flow of the two primary synthetic routes.

Conclusion

Based on the available data, Route 1, the one-pot synthesis from 4-amino-3-chloro-phenol, is a well-documented and highly efficient method for producing this compound with excellent yield and purity.[1] While Route 2 appears more direct, a comprehensive evaluation of its efficacy is limited by the lack of detailed experimental data in the provided search results. For researchers and drug development professionals requiring a reliable and high-yielding synthesis of this key Lenvatinib intermediate, the one-pot procedure outlined in Route 1 is the recommended approach. Further process optimization and investigation into greener alternatives for the reagents used in both routes could be valuable areas for future research.

References

Navigating Bioanalytical Method Validation for Lenvatinib Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of accurate pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Descyclopropyl lenvatinib (M1), a major metabolite of Lenvatinib. The data presented here, compiled from published research, offers a benchmark for laboratories involved in the bioanalysis of Lenvatinib and its metabolites.

Comparative Analysis of Bioanalytical Methods

The primary method for the simultaneous quantification of Lenvatinib and its major metabolites, including Descyclopropyl lenvatinib (M1), is LC-MS/MS. This technique offers high sensitivity and selectivity, which are crucial for accurately measuring the low concentrations of metabolites often present in biological matrices. For comparative purposes, this guide also includes data from a common alternative method for the parent drug, Lenvatinib, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

LC-MS/MS Method for Lenvatinib and its Metabolites

A validated LC-MS/MS method has been successfully used to determine the concentrations of Lenvatinib and its three major metabolites (M1, M2, and M3) in human plasma.[1] Descyclopropyl lenvatinib (M1) is one of these key metabolites.

Table 1: Summary of Validation Parameters for the LC-MS/MS Method [1]

ParameterLenvatinibDescyclopropyl lenvatinib (M1)O-demethyl lenvatinib (M2)Lenvatinib N-Oxide (M3)
Calibration Range1–1000 ng/mL0.1–100 ng/mL0.1–100 ng/mL0.1–100 ng/mL
Inter-batch PrecisionAcceptableAcceptableAcceptableAcceptable
Intra-batch PrecisionAcceptableAcceptableAcceptableAcceptable
AccuracyAcceptableAcceptableAcceptableAcceptable
Alternative Method: RP-HPLC for Lenvatinib

While LC-MS/MS is preferred for its sensitivity in metabolite quantification, RP-HPLC is a widely used and robust method for the analysis of the parent drug, Lenvatinib, particularly in pharmaceutical dosage forms.

Table 2: Summary of Validation Parameters for a Validated RP-HPLC Method for Lenvatinib [2]

ParameterLenvatinib
Linearity Range28-1120 ng/mL
Correlation Coefficient (r²)0.999
% Recovery94.758%
Lower Limit of Quantification (LLOQ)28 ng/mL
Retention Time4.508 min

Experimental Protocols

Detailed Methodology: LC-MS/MS for Descyclopropyl lenvatinib (M1)

The following protocol outlines the key steps in the validated LC-MS/MS method for the determination of Lenvatinib and its major metabolites, including Descyclopropyl lenvatinib (M1), in human plasma.[1]

1. Sample Preparation:

  • A simple and rapid sample preparation technique is employed. (Specific details on the extraction method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, would be detailed in the full study but are not available in the abstract).

2. Chromatographic Separation:

  • Column: X-Terra RP18 (50 × 2.1 mm, 3.5 µm)

  • Column Temperature: 35°C

  • Mobile Phase: Methanol–water (10:90, v/v) containing 0.1% formic acid

  • Flow Rate: 0.15 mL/min

  • Elution: Isocratic

  • Run Time: 3 minutes

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • (Specific MS/MS parameters such as precursor and product ions, collision energy, and dwell time would be optimized for each analyte and are typically provided in the full publication).

Visualizing the Workflow

To provide a clear understanding of the logical steps involved in bioanalytical method validation, the following diagram illustrates a typical workflow.

Bioanalytical Method Validation Workflow cluster_planning Planning & Development cluster_validation Full Validation cluster_application Sample Analysis Method_Development Method Development Preliminary_Validation Preliminary Validation Method_Development->Preliminary_Validation Initial Assessment Selectivity Selectivity & Specificity Preliminary_Validation->Selectivity Proceed to Full Validation Linearity Linearity & Range Preliminary_Validation->Linearity Accuracy_Precision Accuracy & Precision Preliminary_Validation->Accuracy_Precision Recovery Recovery Preliminary_Validation->Recovery Stability Stability Preliminary_Validation->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis Validated Method QC_Checks In-study QC Checks Sample_Analysis->QC_Checks Ensuring Data Integrity

Caption: A typical workflow for bioanalytical method validation.

This guide provides a snapshot of the key performance characteristics of a validated LC-MS/MS method for Descyclopropyl lenvatinib (M1) and offers a comparison with an alternative method for the parent compound. For comprehensive details, researchers are encouraged to consult the full scientific publications.

References

Head-to-Head Comparison: 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea, also known as Desquinolinyl Lenvatinib, is a known metabolite of the multi-kinase inhibitor Lenvatinib.[1][2] While its chemical structure suggests potential as a kinase inhibitor, publicly available experimental data on its specific kinase inhibition profile, such as IC50 values, is limited. One source describes it as a potent inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and division, suggesting its potential in the development of targeted cancer therapies.[3] However, without quantitative data, a direct head-to-head comparison of its inhibitory activity is not feasible at this time.

This guide, therefore, provides a comprehensive comparison of its parent compound, Lenvatinib , with other well-established multi-kinase inhibitors: Sorafenib , Sunitinib , and Regorafenib . This analysis is intended to offer a valuable reference for researchers and drug development professionals by contextualizing the potential therapeutic landscape of compounds related to this compound. The comparison focuses on the kinase inhibition profiles, supported by experimental data from in vitro assays.

Kinase Inhibition Profiles: A Tabular Comparison

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Lenvatinib, Sorafenib, Sunitinib, and Regorafenib against a panel of key kinases implicated in cancer progression and angiogenesis. Lower IC50 values indicate greater potency.

Table 1: Inhibition of VEGFR and FGFR Kinases (IC50 in nM)

KinaseLenvatinibSorafenibSunitinibRegorafenib
VEGFR14.7--13
VEGFR23.0--4.2
VEGFR32.3--46
FGFR161---
FGFR227---
FGFR352---
FGFR443---

Data sourced from multiple in vitro cellular assays.[4]

Table 2: Inhibition of Other Key Kinases (IC50 in nM)

KinaseLenvatinibSorafenibSunitinibRegorafenib
PDGFRα29---
PDGFRβ---22
c-KIT85--7
RET6.4--1.5
RAF1---2.5
B-RAF---28
B-RAF (V600E)---19
TIE2----

Data sourced from multiple in vitro cellular assays.[4][5]

Signaling Pathways and Experimental Workflow

To understand the context of the above data, it is crucial to visualize the targeted signaling pathways and the general workflow of kinase inhibition assays.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR, PDGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Multi-Kinase Inhibitor (Lenvatinib, Sorafenib, etc.) Inhibitor->RTK Inhibitor->RAF

Caption: Simplified representation of common signaling pathways targeted by multi-kinase inhibitors.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Purified Kinase Incubation Incubation (Kinase + Substrate + ATP +/- Inhibitor) Kinase->Incubation Substrate Substrate (Peptide or Protein) Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Compound (e.g., this compound) Inhibitor->Incubation Detection_Reagent Detection Reagent (e.g., Antibody, Luminescent Substrate) Incubation->Detection_Reagent Signal Signal Measurement (Luminescence, Fluorescence, Radioactivity) Detection_Reagent->Signal IC50 IC50 Determination Signal->IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The determination of kinase inhibitory activity is paramount in the characterization of potential therapeutic agents. Several robust in vitro assay platforms are commonly employed.

LanthaScreen™ Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay format provides a non-radioactive method for measuring kinase activity.

Principle: The LanthaScreen™ assay is a competitive binding assay. It measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of a kinase by a test compound. The kinase is labeled with a terbium (Tb) or europium (Eu) chelate, which serves as a FRET donor. The tracer, labeled with a fluorescent acceptor (e.g., fluorescein), binds to the kinase. When the donor and acceptor are in close proximity, FRET occurs. An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation: Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).[6] Prepare serial dilutions of the test compound.

  • Assay Plate Setup: Add the test compound dilutions to the wells of a low-volume 384-well plate.

  • Kinase Reaction: Add a mixture of the kinase and a Tb-labeled anti-tag antibody to the wells. Add the fluorescein-labeled substrate.[6]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the reaction to reach equilibrium.[6]

  • Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

Kinase-Glo® Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.

Principle: The Kinase-Glo® assay utilizes a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present. In a kinase reaction, ATP is consumed as the kinase phosphorylates its substrate. Therefore, a decrease in luminescence compared to a no-kinase control indicates kinase activity. An inhibitor will prevent ATP consumption, resulting in a higher luminescent signal.

General Protocol:

  • Kinase Reaction: In a multiwell plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound in a suitable buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).

  • ATP Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent stops the kinase reaction and initiates the luminescent reaction.

  • Signal Measurement: Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal, then measure luminescence using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal against the inhibitor concentration to calculate the IC50 value.

Conclusion

While direct experimental data on the kinase inhibition profile of this compound remains elusive in the public domain, its identity as a metabolite of Lenvatinib provides a strong rationale for its investigation as a potential kinase inhibitor. The comparative data presented for Lenvatinib and other multi-kinase inhibitors highlight the key targets and relative potencies that define this class of anti-cancer agents. The detailed experimental protocols for established kinase assays offer a clear roadmap for the in vitro characterization of this compound. Further research to elucidate its specific kinase inhibition profile is warranted to fully understand its pharmacological potential and its contribution to the overall activity of its parent compound, Lenvatinib.

References

Establishing the Purity Profile of Synthesized 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for establishing the purity profile of synthesized 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea, a key intermediate in the manufacturing of the multi-kinase inhibitor, Lenvatinib.[1] Objective comparisons of various techniques are presented, supported by detailed experimental protocols and data, to aid in the selection of the most appropriate analytical strategy for quality control and regulatory purposes.

Introduction to Purity Profiling

The purity of an active pharmaceutical ingredient (API) intermediate is a critical quality attribute that directly impacts the quality, safety, and efficacy of the final drug product. A comprehensive purity profile involves the identification and quantification of all potential impurities, including process-related impurities, degradation products, and residual starting materials. This guide focuses on a multi-faceted approach to the purity profiling of this compound, employing a suite of orthogonal analytical techniques.

Synthesis and Potential Impurities

This compound is typically synthesized by the reaction of 2-chloro-4-hydroxyaniline with cyclopropyl isocyanate.[1] Based on this synthetic route, potential process-related impurities may include:

  • Unreacted Starting Materials:

    • 2-Chloro-4-hydroxyaniline

    • Cyclopropylamine (a precursor to or impurity in cyclopropyl isocyanate)

  • Side Products:

    • Di-substituted ureas or other byproducts from side reactions.

  • Degradation Products:

    • Hydrolysis products of the urea linkage.

    • Oxidative degradation products.

    • N-dealkylation products, such as N-demethylated metabolites observed in similar phenylurea herbicides.[2]

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradation products and to establish a stability-indicating analytical method.

Comparative Analysis of Analytical Techniques

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity profile assessment. The following table summarizes the key performance attributes of the most relevant analytical methods.

Analytical Technique Principle Typical Performance Characteristics Applicability for this compound
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection via UV absorbance.Linearity: Excellent (r² > 0.999)[3][4] LOD/LOQ: Typically in the µg/mL range[3] Precision: High (%RSD < 2%)[4]Ideal for quantification of the main component and known impurities. A validated RP-HPLC method for Lenvatinib can be adapted.[3][4][5][6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC coupled with highly sensitive and selective mass detection.Linearity: Wide dynamic range (e.g., 0.2-1000 ng/mL for Lenvatinib)[8] LOD/LOQ: Very low (sub-ng/mL levels)[8] Precision: High (%RSD < 15%)Gold standard for impurity identification and quantification, especially for trace-level impurities and unknown degradation products.[2][9][8][10]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.LOD: Low (e.g., ~0.05 mg/m³ for isocyanates after derivatization)[11] Precision: Good (%RSD typically < 15%)Primarily used for the analysis of volatile starting materials or impurities like residual cyclopropylamine or isocyanates.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Not typically used for quantitative impurity profiling unless for specific applications (qNMR).Essential for the definitive structural elucidation of the synthesized compound and for the characterization of unknown impurities.

Experimental Protocols

This method is adapted from validated HPLC methods for Lenvatinib analysis.[3][4]

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Kromasil C18 ODS (4.6mm × 250mm), 5µm particle size.[3]

  • Mobile Phase: A mixture of Methanol and 0.01M Phosphate buffer (pH 3.2) in a ratio of 30:70 (v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 246 nm.[3]

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the mobile phase to a final concentration of approximately 10 µg/mL.[3]

  • Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]

This protocol is based on established LC-MS/MS methods for Lenvatinib and its metabolites.[9][8][10]

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: X-Terra RP18 column (50 × 2.1 mm, 3.5 µm).[9]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

    • Gradient elution is recommended for optimal separation of impurities.

  • Flow Rate: 0.2 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for known impurities. A full scan or product ion scan can be used for the identification of unknown impurities.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable organic solvent (e.g., methanol or acetonitrile) and dilute with the mobile phase to the desired concentration.

This method is designed for the detection of volatile impurities such as cyclopropylamine.[13]

  • Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-624, 30m × 0.530 mm I.D., 3 µm film thickness.[13]

  • Carrier Gas: Nitrogen or Helium.[13]

  • Injector Temperature: 220°C.[13]

  • Detector Temperature: 250°C (FID) or as per MS requirements.[13]

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to ensure the separation of volatile components.[13]

  • Sample Preparation: A headspace injection technique is recommended for volatile amines.[13] Dissolve the sample in a suitable high-boiling point solvent (e.g., DMSO) in a headspace vial.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Experiments:

    • ¹H NMR for proton assignments.

    • ¹³C NMR for carbon skeleton confirmation.

    • 2D NMR (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

  • Sample Preparation: Dissolve a few milligrams of the purified compound in the deuterated solvent.

Visualizing the Purity Profiling Workflow

The following diagrams illustrate the overall workflow for establishing the purity profile of this compound and a decision-making process for method selection.

Purity_Profiling_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_profiling Comprehensive Purity Profiling cluster_validation Method Validation & Reporting synthesis Synthesis of this compound initial_char Initial Characterization (e.g., Melting Point, TLC) synthesis->initial_char hplc HPLC-UV for Assay & Known Impurities initial_char->hplc Primary Analysis gcms GC-MS for Residual Volatiles initial_char->gcms Volatile Impurity Check lcms LC-MS/MS for Unknown Impurities & Trace Analysis hplc->lcms Further Investigation nmr NMR for Structural Confirmation hplc->nmr Structure Confirmation validation Method Validation (ICH Guidelines) lcms->validation gcms->validation reporting Purity Profile Report nmr->reporting validation->reporting Method_Selection_Logic start Start Purity Assessment q1 Quantify Main Component? start->q1 q2 Identify Unknowns? q1->q2 No ans_hplc Use HPLC-UV q1->ans_hplc Yes q3 Volatile Impurities Expected? q2->q3 No ans_lcms Use LC-MS/MS q2->ans_lcms Yes q4 Structure Confirmation Needed? q3->q4 No ans_gcms Use GC-MS q3->ans_gcms Yes ans_nmr Use NMR q4->ans_nmr Yes end_node End q4->end_node No ans_hplc->q2 ans_lcms->q3 ans_gcms->q4 ans_nmr->end_node

References

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea is a chemical entity noted as an intermediate in the synthesis of Lenvatinib, a multi-kinase inhibitor used in cancer therapy.[1][2] It is also identified as a metabolite of Lenvatinib, known as desquinolinyl lenvatinib.[3][4] While specific, publicly available structure-activity relationship (SAR) studies on a series of its analogs are limited, this guide provides a comprehensive framework for researchers and drug development professionals interested in exploring the potential of this chemical scaffold. The following sections outline a systematic approach to conducting SAR studies, including hypothetical data, detailed experimental protocols, and a conceptual workflow to guide future research endeavors.

Hypothetical Structure-Activity Relationship Data

To illustrate the process of an SAR study, the following table presents a hypothetical series of analogs of this compound and their corresponding biological activities. This data is purely illustrative and intended to serve as a template for organizing experimental results. The target chosen for this hypothetical study is Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target of Lenvatinib.

Table 1: Hypothetical SAR Data for this compound Analogs against VEGFR2 Kinase

Compound IDR1R2R3IC50 (nM) against VEGFR2
Parent ClOHH500
Analog-1 HOHH>10000
Analog-2 FOHH750
Analog-3 BrOHH450
Analog-4 ClOCH3H2500
Analog-5 ClHH>10000
Analog-6 ClOHF300
Analog-7 ClOHCl200

Note: IC50 values are hypothetical and for illustrative purposes only.

Conceptual Workflow for SAR Studies

The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial lead identification to the selection of a candidate for further development.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration cluster_3 Candidate Selection Lead Lead Compound 1-(2-Chloro-4-hydroxyphenyl) -3-cyclopropylurea Design Analog Design (e.g., R-group modification) Lead->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Screening (e.g., Kinase Assay) Purification->Screening Potency IC50 Determination Screening->Potency Selectivity Selectivity Profiling Potency->Selectivity SAR_Analysis SAR Analysis Potency->SAR_Analysis Selectivity->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Candidate Preclinical Candidate SAR_Analysis->Candidate Favorable Profile Optimization->Design Iterative Design Cycle

Caption: Conceptual workflow of a structure-activity relationship (SAR) study.

Experimental Protocols

Below is a detailed protocol for a representative in vitro kinase assay that would be central to evaluating the biological activity of the synthesized analogs.

VEGFR2 Kinase Inhibition Assay Protocol

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against VEGFR2 kinase activity.

2. Materials:

  • Recombinant human VEGFR2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (analogs) dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well assay plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Plate reader capable of luminescence detection

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition: Prepare a solution of VEGFR2 kinase and the poly(Glu, Tyr) substrate in the kinase buffer. Add 5 µL of this solution to each well of the assay plate.

  • Initiation of Reaction: Prepare a solution of ATP in the kinase buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR2.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

4. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

This guide provides a foundational framework for initiating SAR studies on this compound analogs. By systematically synthesizing and evaluating new chemical entities based on this scaffold, researchers can elucidate the key structural features required for potent and selective biological activity, paving the way for the development of novel therapeutic agents.

References

peer-reviewed literature on the validation of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea's activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the multi-kinase inhibitor Lenvatinib and its metabolite, 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea, also known as Desquinolinyl Lenvatinib. Due to a significant disparity in available research, this document will focus on the well-documented properties of Lenvatinib as a baseline for understanding the context and limited known characteristics of its metabolite.

Introduction

Lenvatinib is a potent oral receptor tyrosine kinase (RTK) inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[1][2][3][4] It is approved for the treatment of various cancers, including differentiated thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][2][5][6]

This compound (Desquinolinyl Lenvatinib) is a known metabolite of Lenvatinib.[7][8] While Lenvatinib undergoes extensive metabolism, its metabolites, including Desquinolinyl Lenvatinib, are found at very low concentrations in human plasma compared to the parent drug.[9] This suggests that Lenvatinib itself is the primary contributor to the observed pharmacological effects in humans.[9]

Quantitative Data Comparison

The available quantitative data on the biological activity of Desquinolinyl Lenvatinib is sparse. The following tables compare the known properties of Lenvatinib with what is currently documented for its metabolite.

Table 1: General Properties

PropertyLenvatinibThis compound (Desquinolinyl Lenvatinib)
CAS Number 417716-92-8796848-79-8
Molecular Formula C21H19ClN4O4C10H11ClN2O2
Molecular Weight 426.85 g/mol 226.66 g/mol
Primary Role Active Pharmaceutical IngredientMetabolite

Table 2: Pharmacokinetic Parameters of Lenvatinib

ParameterValue
Time to Peak Plasma Concentration (Tmax) 1 to 4 hours
Plasma Protein Binding 98-99%
Metabolism Extensively by CYP3A and aldehyde oxidase
Elimination Primarily in feces (approx. 64%) and urine (approx. 25%)

Table 3: In Vitro Activity of Lenvatinib (IC50 values)

Target KinaseIC50 (nmol/L)
VEGFR1 (FLT1) 4.7
VEGFR2 (KDR) 3.0
VEGFR3 (FLT4) 2.3
FGFR1 61
FGFR2 27
FGFR3 52
FGFR4 43
RET 6.4
KIT 85
PDGFRα 29

Source: Data compiled from preclinical studies.[10]

While specific IC50 values for Desquinolinyl Lenvatinib are not available in the peer-reviewed literature, one study indicated that it, along with other metabolites, inhibited the proliferation of human umbilical vein endothelial cells (HUVECs) in vitro, suggesting some level of biological activity.[11] However, the concentrations at which this occurs and its potency relative to Lenvatinib are not specified.

Experimental Protocols

Detailed experimental protocols for the validation of this compound's activity are not available in the public domain. The following sections describe common methodologies used in the preclinical and clinical evaluation of Lenvatinib.

In Vitro Kinase Inhibition Assays

The inhibitory activity of Lenvatinib against various kinases is typically determined using enzymatic assays. For example, the half-maximal inhibitory concentration (IC50) can be measured using ELISA and off-chip mobility shift assays (MSA).[10] These assays involve incubating the kinase, a substrate, and ATP with varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified to determine the inhibitory potency.

Cell-Based Proliferation Assays

The anti-proliferative effects of Lenvatinib are often assessed in various cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, cells are treated with different concentrations of the compound, and cell viability is measured by the conversion of MTT to formazan by mitochondrial enzymes in living cells.

In Vivo Tumor Xenograft Models

To evaluate in vivo efficacy, human cancer cell lines are often subcutaneously implanted into immunodeficient mice.[3][12][13] Once tumors are established, mice are treated with Lenvatinib or a vehicle control. Tumor volume is measured regularly to assess the anti-tumor activity of the compound.[12][13]

Signaling Pathways and Metabolism

The following diagrams illustrate the metabolic formation of Desquinolinyl Lenvatinib and the signaling pathways targeted by Lenvatinib.

G cluster_metabolism Lenvatinib Metabolism Lenvatinib Lenvatinib CYP3A_AO CYP3A & Aldehyde Oxidase Lenvatinib->CYP3A_AO Metabolic Conversion Desquinolinyl_Lenvatinib This compound CYP3A_AO->Desquinolinyl_Lenvatinib Other_Metabolites Other Metabolites CYP3A_AO->Other_Metabolites

Caption: Metabolic pathway of Lenvatinib to Desquinolinyl Lenvatinib.

G cluster_pathway Lenvatinib Mechanism of Action cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Lenvatinib Lenvatinib VEGFR VEGFR1-3 Lenvatinib->VEGFR Inhibits FGFR FGFR1-4 Lenvatinib->FGFR Inhibits PDGFRa PDGFRa Lenvatinib->PDGFRa Inhibits RET RET Lenvatinib->RET Inhibits KIT KIT Lenvatinib->KIT Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis Proliferation Proliferation PDGFRa->Proliferation Cell_Survival Cell Survival PDGFRa->Cell_Survival RET->Proliferation RET->Cell_Survival KIT->Proliferation KIT->Cell_Survival

Caption: Signaling pathways inhibited by Lenvatinib.

Conclusion

The available peer-reviewed literature indicates that this compound (Desquinolinyl Lenvatinib) is a minor metabolite of Lenvatinib with limited data on its independent biological activity. While it may possess some anti-proliferative properties, its low plasma concentration relative to the parent compound suggests a minimal contribution to the overall clinical efficacy of Lenvatinib. The primary driver of the therapeutic effects observed with Lenvatinib treatment is the parent molecule, which potently inhibits multiple receptor tyrosine kinases involved in cancer progression and angiogenesis. Further research would be necessary to fully elucidate the specific activity and potential pharmacological role of Desquinolinyl Lenvatinib.

References

Safety Operating Guide

Proper Disposal of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are of paramount importance. This document provides essential, step-by-step guidance for the proper disposal of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea (CAS No. 796848-79-8), ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area.[1][2] Appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, must be worn to avoid skin and eye contact.[1] In case of accidental contact, rinse the affected area with plenty of water.[1][3] If inhaled, move the individual to fresh air; if breathing is difficult, administer oxygen.[1]

Disposal Procedures

The recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, animal feed, or seeds.[1]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials such as weighing paper or disposable equipment, in a designated and clearly labeled hazardous waste container.

    • The container must be suitable for halogenated organic compounds and be kept tightly closed when not in use.[1]

  • Waste Storage:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][4]

    • The storage area should be secure and accessible only to authorized personnel.

  • Waste Manifesting and Labeling:

    • Properly label the waste container with the chemical name "this compound," the CAS number "796848-79-8," and the appropriate hazard symbols.

    • Maintain a waste manifest detailing the contents and quantity of the waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • The EHS department will coordinate with a licensed chemical waste disposal company for final destruction via incineration or other approved methods.

Accidental Release Measures

In the event of a spill, prevent further leakage if it is safe to do so.[1] Avoid the formation of dust.[1][4] Use spark-proof tools and explosion-proof equipment for cleanup.[1] Collect the spilled material and any contaminated soil or other materials and place them in a suitable, closed container for disposal.[1][4]

Quantitative Data Summary

PropertyValue
Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
Appearance White crystalline powder
Solubility Slightly soluble in water; soluble in ethanol and dimethylformamide

Source: Echemi, ChemBK[2][3]

Disposal Workflow Diagram

A Step 1: Waste Collection (Designated, Labeled Container) B Step 2: Secure Storage (Cool, Dry, Ventilated Area) A->B C Step 3: Labeling & Manifesting (Chemical Name, CAS No., Hazards) B->C D Step 4: Contact EHS (Arrange for Professional Disposal) C->D E Step 5: Licensed Disposal (Incineration or Chemical Destruction) D->E

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a compliant laboratory environment. Given the limited toxicological data for this compound, a precautionary approach assuming high potency is strongly recommended.

Hazard Identification and Physicochemical Data

While specific occupational exposure limits (OELs) for this compound are not currently available, it is prudent to handle it as a potent compound.[1] For context, the OEL for general urea is based on its properties as a nuisance dust. However, the complex structure of this derivative suggests that its biological activity and, therefore, its OEL are likely significantly different and lower.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁ClN₂O₂
Molecular Weight 226.66 g/mol
Appearance White crystalline powder
Melting Point 163-166 °C
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and dimethylformamide.[2]
Boiling Point 364.6 ± 42.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³

Source: Echemi[3], ChemBK[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE when handling this compound.

Table 2: Recommended Personal Protective Equipment

Body PartPPE RecommendationStandard/Specification
Eye/Face Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1]
Skin Fire/flame resistant and impervious clothing (e.g., a fully-buttoned lab coat).N/A
Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed frequently.N/A
Respiratory A full-face respirator should be used if exposure limits are likely to be exceeded or if irritation is experienced.NIOSH approved.[1]

Source: Echemi Safety Data Sheet[1]

Operational and Disposal Plans

Standard Operating Procedure: Weighing and Solution Preparation

This protocol details the steps for safely weighing the solid compound and preparing a solution. All operations involving the solid form should be conducted within a certified chemical fume hood or a powder weighing station to minimize inhalation exposure.

Experimental Protocol:

  • Preparation :

    • Ensure the chemical fume hood or powder weighing station is operational and the work area is clean.

    • Don all required PPE as outlined in Table 2.

    • Decontaminate the analytical balance with an appropriate solvent (e.g., 70% ethanol) and a lint-free cloth before and after use.

    • Place a sign indicating that a potent compound is in use.

  • Weighing :

    • Place a weigh boat on the analytical balance and tare the balance.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

    • Once the desired weight is obtained, close the primary container immediately.

  • Solution Preparation :

    • Carefully add the weighed powder to a suitable vessel (e.g., beaker or flask) containing the desired solvent.

    • Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.

    • Stir the solution until the solid is fully dissolved.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Dispose of all contaminated materials, including weigh boats, gloves, and bench paper, in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

G Workflow for Weighing and Solution Preparation cluster_prep Preparation cluster_weigh Weighing cluster_solution Solution Preparation cluster_post Post-Handling prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Decontaminate Balance prep2->prep3 weigh1 Tare Weigh Boat prep3->weigh1 weigh2 Transfer Compound weigh1->weigh2 weigh3 Record Weight weigh2->weigh3 sol1 Add Powder to Solvent weigh3->sol1 sol2 Rinse Weigh Boat sol1->sol2 sol3 Dissolve Compound sol2->sol3 post1 Decontaminate Surfaces sol3->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE & Wash Hands post2->post3

Weighing and solution preparation workflow.
Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area : Restrict access to the spill area. If the substance is volatile or creates dust, increase ventilation by opening the fume hood sash, if safe to do so.

  • Don PPE : Wear appropriate PPE, including a respirator, chemical resistant gloves, safety goggles, and a lab coat.

  • Contain the Spill :

    • For solid spills, gently cover with a damp paper towel to avoid raising dust.

    • For liquid spills, surround the spill with an absorbent material (e.g., vermiculite or sand).

  • Clean Up :

    • Carefully collect the absorbed material or covered solid using a scoop or forceps and place it into a labeled hazardous waste container.

  • Decontaminate :

    • Clean the spill area with a detergent solution and water.

    • Rinse the area with water.

    • Wipe the area with a suitable disinfectant (e.g., 10% bleach solution), if appropriate for the surface, followed by a final rinse with water to remove any residue.

  • Dispose : All cleanup materials must be disposed of as hazardous waste.

  • Report : Report the incident to the laboratory supervisor and the institutional environmental health and safety (EHS) office.

G Spill Response Plan spill Spill Occurs alert Alert Others & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill (Cover solid or absorb liquid) ppe->contain cleanup Collect Contaminated Material contain->cleanup decon Decontaminate Spill Area cleanup->decon dispose Dispose of Waste in Hazardous Container decon->dispose report Report Incident dispose->report

Emergency spill response workflow.
First Aid Measures

Immediate first aid is critical in case of accidental exposure.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and water.

  • Eye Contact : Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[4]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Collect all contaminated solid waste, including unused compound, weigh boats, and contaminated PPE, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste : Collect all solutions containing the compound in a labeled, leak-proof hazardous waste container. As a chlorinated organic compound, it should not be disposed of down the drain.

  • Container Management : Ensure all waste containers are properly labeled with the full chemical name and associated hazards. Store waste containers in a designated satellite accumulation area away from incompatible materials. Arrange for pickup by the institutional EHS office.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.